molecular formula C33H45NO11 B7979646 Mesaconitine

Mesaconitine

Cat. No.: B7979646
M. Wt: 631.7 g/mol
InChI Key: XUHJBXVYNBQQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mesaconitine is a prominent C19-diterpenoid alkaloid isolated from plants of the genus Aconitum (such as Aconitum carmichaelii ) . This compound is recognized for its significant bioactivity and is a valuable tool for pharmacological and toxicological research. As a pure analytical standard, it is intended For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications. In neuroscience research, this compound exhibits notable neuropharmacological effects. It has been shown to produce potent analgesic effects by acting on the central noradrenergic and serotonin systems, influencing descending inhibitory pathways in regions such as the periaqueductal gray (PAG) and the nucleus raphe magnus (NRM) . Its mechanism involves modulating voltage-gated sodium channels, leading to neuronal depolarization . Studies also indicate potential antidepressant-like activity, with this compound behaving similarly to norepinephrine reuptake inhibitors, and it demonstrates antiepileptiform effects in hippocampal models by acting on α-adrenoceptors . Research into its toxicological profile is a critical area of study. This compound is a known cardiotoxin and neurotoxin, with studies showing it can induce ventricular arrhythmias . Recent investigations have also elucidated its hepatotoxicity mechanisms. Evidence from rat and zebrafish models indicates that this compound can induce liver injury by activating oxidative stress, triggering an inflammatory response, and promoting hepatocyte apoptosis through pathways involving elevated expression of proteins like HMOX1, IL-2, and caspase-3 . Further studies in zebrafish have linked this hepatotoxicity to ROS-mediated endoplasmic reticulum stress and the activation of the unfolded protein response (UPR) . Researchers value this compound for its multifaceted mechanisms, making it a compound of interest for studying ion channel function, pain pathways, and organ-specific toxicity. Proper handling procedures are essential due to its high toxicity .

Properties

IUPAC Name

[8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45NO11/c1-16(35)45-33-21-18(13-31(39,28(43-6)26(33)37)27(21)44-29(38)17-10-8-7-9-11-17)32-20(41-4)12-19(36)30(15-40-3)14-34(2)25(32)22(33)23(42-5)24(30)32/h7-11,18-28,36-37,39H,12-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHJBXVYNBQQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950202
Record name 8-(Acetyloxy)-3,13,15-trihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)-20-methylaconitan-14-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2752-64-9
Record name Mesaconitine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-(Acetyloxy)-3,13,15-trihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)-20-methylaconitan-14-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aconitane-3,8,13,14,15-pentol, 1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-, 8-acetate 14-benzoate, (1α,3α,6α,14α,15α,16β)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.543
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Mesaconitine's Mechanism of Action on Voltage-Gated Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which mesaconitine (B191843), a potent diterpenoid alkaloid derived from plants of the Aconitum genus, exerts its effects on voltage-gated sodium channels (NaV). Understanding this interaction is critical due to the dual nature of this compound as both a toxic compound and a potential analgesic. This document details the binding site, the profound alterations in channel gating, and the downstream cellular consequences, supported by quantitative data and descriptions of key experimental methodologies.

Core Mechanism: Persistent Activation of Sodium Channels

The primary pharmacological action of this compound is the profound disruption of normal voltage-gated sodium channel function. Unlike channel blockers, this compound acts as a potent channel activator, binding to a specific site and locking the channel in a persistently open or modified state. This leads to a massive and uncontrolled influx of sodium ions (Na+) into excitable cells such as neurons, cardiomyocytes, and skeletal myocytes.

Binding to Neurotoxin Receptor Site 2

This compound, along with other aconitine-type alkaloids, binds with high affinity to neurotoxin receptor site 2 on the α-subunit of the NaV channel.[1][2][3] This binding site is located within the central, ion-conducting pore of the channel, formed by the hydrophobic inner surfaces of the S6 transmembrane segments of the four homologous domains (I-IV).[4]

The binding is state-dependent; this compound preferentially binds to the open state of the channel.[4][5] This means the toxin gains access to its receptor site when the channel's activation gate opens in response to membrane depolarization. Once bound, the toxin stabilizes this open conformation.

Alteration of Channel Gating Properties

The binding of this compound induces several critical changes in the channel's gating kinetics:

  • Inhibition of Inactivation: The most significant effect is the prevention of the channel's fast inactivation mechanism.[6] Normally, NaV channels rapidly inactivate within milliseconds of opening, which is essential for repolarizing the membrane and terminating the action potential. This compound's binding allosterically prevents the inactivation gate from closing the pore, leading to a persistent inward Na+ current.[5][7]

  • Hyperpolarizing Shift in Activation: this compound shifts the voltage dependence of channel activation toward more negative (hyperpolarized) membrane potentials.[7][8][9] This means the channels open at potentials closer to the normal resting membrane potential, making the cell hyperexcitable.[5]

  • Reduced Channel Selectivity: Studies on the related alkaloid aconitine (B1665448) have shown that modification of the channel can decrease its selectivity for sodium ions, allowing other cations like potassium (K+) and ammonium (B1175870) (NH4+) to permeate.[8][9][10]

The cumulative effect of these changes is a prolonged membrane depolarization, which initially causes repetitive, uncontrolled firing of action potentials.[11] As the Na+ influx continues, the membrane potential becomes permanently depolarized, leading to a state of complete inexcitability where no further action potentials can be generated.[3][11]

Quantitative Data on this compound and Related Alkaloids

The following tables summarize key quantitative data from studies on Aconitum alkaloids, primarily aconitine, which shares a mechanism of action with this compound. This data illustrates the potency and specific effects of these compounds on NaV channel function.

Table 1: Binding Affinity and Cellular Effects
Compound GroupParameterValueCell/Tissue TypeReference
High-Affinity Aconitum AlkaloidsKᵢ (Binding to Site 2)~1 µMRat Brain Synaptosomes[1]
High-Affinity Aconitum AlkaloidsEC₅₀ (Increase in [Na⁺]ᵢ)~3 µMRat Brain Synaptosomes[1]
AconitineKₑ (Dissociation Constant)1.2 µMRat Sodium Channel Protein Type 2[3]
AconitineIC₅₀ (HERG K⁺ Channel Block)1.80 µMXenopus Oocytes[12]
AconitineIC₅₀ (Kv1.5 K⁺ Channel Block)0.80 µMXenopus Oocytes[12]

Note: While the primary effect on NaV channels is activation, IC₅₀ values are often determined for secondary effects or for related ion channels.

Table 2: Electrophysiological Effects on NaV Channel Gating
CompoundParameterEffectPreparationReference
AconitineActivation Threshold~20 mV shift to more negative potentialsNeuroblastoma Cells[9]
AconitineActivation Threshold31 mV shift to more negative potentialsMouse Ventricular Myocytes[10]
AconitineActivation Threshold40-50 mV shift to more negative potentialsFrog Skeletal Muscle[8]
AconitineSteady-State Inactivation (h∞)13 mV shift to more negative potentialsMouse Ventricular Myocytes[10]
AconitineAction Potential Duration (APD₉₀)Prolonged from 52.4 ms (B15284909) to 217.0 msMouse Ventricular Myocytes[10]
AconitinePeak Na⁺ CurrentReduced from 28.0 nA to 14.0 nAMouse Ventricular Myocytes[10]

Key Experimental Protocols

The mechanism of this compound has been elucidated through several key experimental techniques that allow for the direct measurement of ion channel activity and binding.

Whole-Cell Patch-Clamp Electrophysiology

This is the cornerstone technique for studying the effects of this compound on NaV channel gating.

  • Objective: To measure the ionic currents flowing through NaV channels in the membrane of a single cell and to characterize how these currents are altered by the toxin.

  • Methodology:

    • Cell Preparation: Excitable cells (e.g., primary neurons, cardiomyocytes, or HEK293 cells stably expressing a specific NaV subtype) are isolated and cultured.

    • Recording: A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane to form a high-resistance "giga-seal." The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • Voltage Clamp: The cell's membrane potential is controlled ("clamped") by a sophisticated amplifier. The experimenter applies a series of defined voltage steps (protocols) to elicit the opening, closing, and inactivation of NaV channels.

    • Data Acquisition: The amplifier measures the pico- to nano-ampere currents that flow across the membrane in response to the voltage commands.

    • Analysis: To study this compound's effects, currents are first recorded under control conditions. The toxin is then introduced into the extracellular solution, and the recordings are repeated. Analysis focuses on changes in current-voltage (I-V) relationships, voltage-dependence of activation and inactivation, and the time course of the sodium current.

Radioligand Binding Assays

These assays are used to determine the binding affinity and specificity of this compound for neurotoxin receptor site 2.

  • Objective: To quantify the equilibrium dissociation constant (Kᵢ) of this compound at its binding site.

  • Methodology:

    • Preparation: A tissue preparation rich in NaV channels, such as rat brain synaptosomes, is homogenized and incubated.

    • Competitive Binding: The preparation is incubated with a known radiolabeled ligand that specifically binds to site 2 (e.g., [³H]batrachotoxinin A 20-α-benzoate).

    • Displacement: Increasing concentrations of unlabeled this compound (the competitor) are added to the mixture. This compound competes with the radioligand for binding to site 2.

    • Measurement: After incubation, the bound and free radioligand are separated (e.g., by rapid filtration). The amount of radioactivity bound to the membrane preparation is measured using a scintillation counter.

    • Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then converted to the Kᵢ using the Cheng-Prusoff equation, providing a measure of the toxin's binding affinity.

Visualizations: Pathways and Workflows

Diagram 1: this compound Mechanism of Action

G substance substance channel_state channel_state process process consequence consequence cellular_state cellular_state MA This compound Binding Binds to Site 2 in Channel Pore MA->Binding Accesses NaV_Open Open NaV Channel (Site 2 Accessible) NaV_Open->Binding Enables Inactivation_Block Inhibition of Fast Inactivation Binding->Inactivation_Block Causes Persistent_Influx Persistent Na+ Influx Inactivation_Block->Persistent_Influx Leads to Depolarization Prolonged Membrane Depolarization Persistent_Influx->Depolarization Results in Hyperexcitability Cellular Hyperexcitability (Repetitive Firing) Depolarization->Hyperexcitability Initially Causes Inexcitability Inexcitability (Depolarization Block) Hyperexcitability->Inexcitability Ultimately Leads to G step step action action output output analysis analysis A 1. Cell Isolation (e.g., HEK293 with NaV1.x) B 2. Whole-Cell Configuration A->B C 3. Record Control Currents (Voltage Protocols) B->C D 4. Apply this compound (Perfusion) C->D F Control Data (Normal Gating) C->F E 5. Record Modified Currents D->E G Toxin Data (Altered Gating) E->G H 6. Data Analysis F->H G->H

References

Mesaconitine: A Technical Guide to Its Natural Sources, Extraction, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconitine (B191843) is a C19-diterpenoid alkaloid found in various species of the genus Aconitum, commonly known as monkshood or wolfsbane.[1] Like its close structural relatives, aconitine (B1665448) and hypaconitine, this compound is a potent neurotoxin that acts on voltage-dependent sodium channels.[1] Despite its toxicity, it has been a subject of significant research due to its traditional use in some herbal medicines and its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and isolation from Aconitum species, and a summary of its known interactions with cellular signaling pathways.

Natural Sources of this compound

This compound is a characteristic alkaloid of the Aconitum genus, which belongs to the Ranunculaceae family. Various species within this genus have been identified as natural sources of this compound. The concentration of this compound can vary significantly depending on the species, geographical location, and the part of the plant being analyzed.

Table 1: Quantitative Content of this compound in Various Aconitum Species
Aconitum SpeciesPlant PartThis compound Content (mg/g)Reference
Aconitum carmichaelii (Chuanwu)Raw Root Tuber0.13 - 0.46[2]
Aconitum kusnezoffii (Caowu)Raw Root Tuber0.18 - 0.55[2]
Aconitum japonicumRoot928.1 µg/g (Total Aconitine Analogues)[3]
Aconitum jaluenseNot SpecifiedPresent[4]
Aconitum soongaricumNot SpecifiedPresent[5]
Aconitum napellusNot SpecifiedPresentNot Specified

Extraction and Isolation of this compound from Aconitum Species

The extraction and isolation of this compound from Aconitum plant material require careful handling due to the high toxicity of the alkaloids present. Several methods have been developed to efficiently extract and purify these compounds. The general workflow involves extraction with an organic solvent, followed by purification steps to separate this compound from other co-extracted alkaloids and plant metabolites.

Experimental Protocols

This method utilizes an acidic environment to enhance the extraction of alkaloids and minimize degradation.

  • Plant Material Preparation: The dried and powdered roots of the Aconitum species are used as the starting material.

  • Extraction:

    • The powdered plant material is refluxed with an acidic ethanol (B145695) solution (e.g., 85:15 ethanol:acetic acid, pH 3.0) at a solid-to-liquid ratio of 1:10 (w/v) for 2 hours.

    • The extraction is repeated three times to ensure maximum recovery of the alkaloids.

  • Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Acid-Base Extraction for Purification:

    • The crude extract is dissolved in a 1% aqueous hydrochloric acid solution.

    • This acidic solution is then washed with diethyl ether or dichloromethane (B109758) to remove neutral and weakly basic compounds.

    • The aqueous layer is basified to a pH of 9-10 with a concentrated ammonia (B1221849) solution.

    • The alkaline solution is then extracted with dichloromethane or chloroform.

  • Final Concentration: The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the total alkaloid extract.

  • Chromatographic Purification: The total alkaloid extract is subjected to column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of dichloromethane and methanol (B129727) to isolate this compound. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

This method employs an initial extraction with an ammoniated organic solvent followed by a more polar solvent.

  • Plant Material Preparation: The dried and powdered roots of the Aconitum species are prepared.

  • Extraction:

    • The powdered material is first extracted three times with ammoniacal ether (diethyl ether containing 5% aqueous ammonia).[6]

    • The plant residue is then further extracted three times with methanol.[6]

  • Concentration: The combined ether and methanol extracts are evaporated to dryness under reduced pressure at a temperature not exceeding 40°C.[6]

  • Purification: The resulting crude extract is purified using column chromatography over neutral alumina, eluting with a mixture of ethyl acetate (B1210297) and methanol (e.g., 7:3 v/v) prior to HPLC analysis.[6]

Workflow for this compound Extraction and Isolation

Extraction_Workflow start Powdered Aconitum Root extraction Solvent Extraction (e.g., Acidic Ethanol or Ammoniacal Ether/Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract purification Chromatographic Purification (Column Chromatography, HPLC) crude_extract->purification This compound Pure this compound purification->this compound

Caption: A generalized workflow for the extraction and isolation of this compound.

Biological Interactions and Signaling Pathways

This compound exerts its biological effects, both therapeutic and toxic, by interacting with several key cellular signaling pathways. Its primary mechanism of action involves the modulation of ion channels and neurotransmitter systems.

Primary Target: Voltage-Dependent Sodium Channels

The most well-characterized effect of this compound is its action on voltage-dependent sodium channels (VDSCs) in excitable cells such as neurons, cardiomyocytes, and skeletal muscles.[1]

  • Mechanism: this compound binds to site 2 of the α-subunit of the VDSCs. This binding prevents the inactivation of the channel, leading to a persistent influx of sodium ions (Na⁺) into the cell.

  • Consequence: The sustained depolarization of the cell membrane results in hyperexcitability, leading to cardiac arrhythmias and neurotoxicity.[1]

Modulation of Neurotransmitter Systems

This compound has been shown to influence both the noradrenergic and serotonergic systems in the central nervous system.

  • Noradrenergic System: It can activate inhibitory noradrenergic neurons of descending inhibitory pathways.[4] At low concentrations, it exhibits an excitatory action, while at higher concentrations, it has a depressant effect.[4]

  • Serotonergic System: The analgesic effects of this compound are partly mediated through the descending serotonin (B10506) system.[7]

Signaling Pathways in this compound-Induced Hepatotoxicity

Studies have indicated that this compound can induce liver toxicity through the activation of several signaling pathways.

  • Oxidative Stress, Inflammation, and Apoptosis: this compound administration has been shown to increase the expression of proteins such as HMOX1, IL2, and caspase-3 in the liver, suggesting the induction of oxidative stress, an inflammatory response, and apoptosis.[4]

  • Key Signaling Pathways: Network toxicology analyses have implicated the involvement of the HIF-1, MAPK, PI3K-Akt, and FoxO signaling pathways in this compound-induced hepatotoxicity.[8]

Signaling Pathway of this compound's Primary Action

Mesaconitine_Signaling This compound This compound VDS_Channel Voltage-Dependent Sodium Channel (Site 2) This compound->VDS_Channel Channel_Inactivation Inhibition of Channel Inactivation VDS_Channel->Channel_Inactivation Na_Influx Persistent Na⁺ Influx Channel_Inactivation->Na_Influx Depolarization Sustained Membrane Depolarization Na_Influx->Depolarization Hyperexcitability Cellular Hyperexcitability Depolarization->Hyperexcitability Toxicity Neurotoxicity & Cardiotoxicity Hyperexcitability->Toxicity

Caption: The primary signaling pathway of this compound's toxic effects.

Conclusion

This compound remains a compound of significant interest to researchers due to its potent biological activities. This guide has provided a comprehensive overview of its natural sources in Aconitum species, detailed protocols for its extraction and isolation, and an outline of its key interactions with cellular signaling pathways. A thorough understanding of these aspects is crucial for any research or drug development program involving this complex and potent natural product. The provided methodologies and data serve as a valuable resource for scientists working in the fields of natural product chemistry, pharmacology, and toxicology.

References

An In-depth Technical Guide to the Chemical Structure and Functional Groups of Mesaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconitine (B191843) is a C19-norditerpenoid alkaloid, a class of natural products known for their complex chemical structures and potent biological activities.[1][2] Found in plants of the Aconitum genus, this compound is recognized for its significant analgesic and anti-inflammatory properties, alongside high toxicity.[3][4] This guide provides a detailed examination of the chemical structure of this compound, a thorough analysis of its functional groups, and a summary of its key physicochemical and toxicological properties. This information is critical for professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Chemical Structure and Identification

This compound possesses a complex hexacyclic ring system, characteristic of aconitine-type alkaloids.[5] Its chemical identity is well-established through various spectroscopic and analytical techniques.

Molecular Formula: C₃₃H₄₅NO₁₁[6][7]

IUPAC Name: [(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate[8][9]

CAS Number: 2752-64-9[6][7][8]

The intricate three-dimensional arrangement of atoms in this compound, including its twisted-boat conformation, has been confirmed by NMR spectroscopy and X-ray crystallography.[10]

Mesaconitine_Structure cluster_structure This compound Chemical Structure cluster_functional_groups Key Functional Groups mesaconitine_img mesaconitine_img A Diterpenoid Core Hexacyclic System B Ester Groups Acetoxy Group (C8) Benzoyloxy Group (C14) C Methoxy (B1213986) Groups C1, C6, C16, C18 D Hydroxyl Groups C3, C13, C15 E Tertiary Amine N-methyl Group F Ether Methoxymethyl Group

This compound structure with key functional groups highlighted.

Functional Group Analysis

The diverse array of functional groups appended to the diterpenoid skeleton of this compound dictates its chemical reactivity, metabolic fate, and biological activity.

  • Diterpenoid Core: The foundational structure is a C19-norditerpenoid skeleton, a complex arrangement of fused rings that provides a rigid scaffold.[1]

  • Ester Groups: this compound is a diester alkaloid, featuring an acetoxy group at the C-8 position and a benzoyloxy group at the C-14 position.[4] These ester linkages are susceptible to hydrolysis, which significantly reduces the molecule's toxicity.[4]

  • Methoxy Groups: The structure is adorned with multiple methoxy groups, which contribute to its lipophilicity and influence its interaction with biological targets.

  • Hydroxyl Groups: The presence of hydroxyl groups at various positions provides sites for potential metabolic modification, such as glucuronidation.[11]

  • Tertiary Amine: An N-methyl group is part of the hexacyclic system, forming a tertiary amine. This basic nitrogen is a common feature in alkaloids and is crucial for their physiological effects.

  • Ether Linkage: A methoxymethyl group is also present, adding to the array of oxygenated functionalities.

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological parameters of this compound is presented below.

PropertyValueReference
Molecular Weight 631.71 g/mol [6]
Melting Point 208-209 °C[8]
Appearance White solid/crystal powder[8][12]
Solubility Insoluble in water; Soluble in chloroform, ethanol, acetone, and methanol (B129727).[8][12]
LD₅₀ (Mice, oral) 1.9 mg/kg[4][12]
LD₅₀ (Mice, intravenous) 0.085 mg/kg[12]
LD₅₀ (Mice, intraperitoneal) 0.213 mg/kg[12]
LD₅₀ (Mice, subcutaneous) 0.204 mg/kg[12]

Experimental Protocols

The characterization of this compound and its metabolites relies on a combination of chromatographic and spectroscopic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis

A common method for identifying this compound metabolites in biological samples involves ultrafast liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][13]

  • Sample Preparation: Blood or urine samples are pretreated using solid-phase extraction with C18 cartridges to enrich and purify the analytes.[1][11]

  • Chromatography: Separation is achieved on a C18 column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid and ammonium (B1175870) formate) and an organic component (e.g., acetonitrile (B52724) with formic acid).[14]

  • Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in positive ion mode.[1] Collision-induced dissociation (CID) is used to generate fragment ions for structural elucidation.[1] Key fragmentation patterns include the neutral loss of acetic acid (60 Da) and methanol (32 Da).[1][15]

LCMS_Workflow cluster_workflow LC-MS/MS Experimental Workflow for this compound Metabolite Analysis start Biological Sample (Blood/Urine) spe Solid-Phase Extraction (C18 Cartridge) start->spe Enrichment & Purification lc UPLC Separation (C18 Column) spe->lc Chromatographic Separation esi Electrospray Ionization (Positive Mode) lc->esi Ionization ms Tandem Mass Spectrometry (CID) esi->ms Fragmentation da Data Analysis (Metabolite Identification) ms->da Structural Elucidation

A simplified workflow for the analysis of this compound metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the definitive structural elucidation of this compound and related alkaloids.

  • Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent.

  • Data Acquisition: Spectra are acquired on a high-field NMR spectrometer.[16] For proton NMR, a pulse sequence like Carr-Purcell-Meiboom-Gill can be used to suppress residual water signals.[16]

  • Data Analysis: Chemical shifts are referenced to an internal standard.[16] The assignment of signals for each carbon and proton is achieved through analysis of chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC, HMBC).[17]

Conclusion

This compound is a structurally complex natural product with a well-defined chemical architecture. Its diterpenoid core is elaborately decorated with a variety of functional groups that are key to its potent biological activity and high toxicity. A thorough understanding of its structure and the reactivity of its functional groups is essential for ongoing research into its pharmacological potential and for the development of safer, therapeutically viable derivatives. The analytical methodologies outlined in this guide provide a framework for the continued investigation of this compound and other related natural products.

References

An In-depth Technical Guide to the Biosynthesis of Diterpenoid Alkaloids Like Mesaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of C19-diterpenoid alkaloids, with a specific focus on mesaconitine (B191843), a prominent and potent alkaloid found in plants of the Aconitum genus. This document details the enzymatic steps, precursor molecules, and intermediates, and presents detailed experimental methodologies for their study, catering to researchers, scientists, and professionals in drug development.

Introduction to Diterpenoid Alkaloids and this compound

Diterpenoid alkaloids (DAs) are a large and structurally diverse class of specialized metabolites, renowned for their potent biological activities, which range from cardiotonic and anti-inflammatory to highly toxic. This compound, a C19-norditerpenoid alkaloid, is a characteristic and highly toxic constituent of many Aconitum species, commonly known as monkshood or wolf's bane. Understanding its biosynthetic pathway is crucial for potential metabolic engineering to produce novel, less toxic derivatives with therapeutic potential, and for developing robust quality control measures for herbal medicines.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that begins with the universal precursors of terpenoid synthesis and proceeds through a series of cyclizations, oxidations, and tailoring reactions. The pathway can be broadly divided into three main stages: the formation of the diterpene skeleton, the incorporation of a nitrogen atom, and the late-stage modifications that yield the final complex alkaloid.

Formation of the Diterpene Skeleton

The biosynthesis of the C20-diterpene backbone originates from the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways, which provide the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

  • Geranylgeranyl Pyrophosphate (GGPP) Synthesis : Four molecules of IPP are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP), a reaction catalyzed by GGPP synthase (GGPPS).

  • Cyclization to ent-Copalyl Diphosphate (B83284) : GGPP is then cyclized by ent-copalyl diphosphate synthase (CPS) to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

  • Formation of the Diterpene Scaffold : ent-CPP serves as the substrate for a kaurene synthase-like (KSL) enzyme, which catalyzes a second cyclization to form the tetracyclic diterpene skeleton, primarily ent-atisane for the aconitine-type alkaloids.

Nitrogen Incorporation and Skeleton Rearrangement

The incorporation of a nitrogen atom is a key step that defines the alkaloid nature of these compounds. While the precise enzymatic steps are still under investigation, it is proposed that a nitrogen-containing compound, likely derived from an amino acid, is incorporated into the diterpene skeleton. This is followed by a series of skeletal rearrangements to form the characteristic C19-norditerpenoid core of aconitine-type alkaloids.

Late-Stage Modifications

The final structural diversity of diterpenoid alkaloids arises from a series of late-stage modifications, including hydroxylations, acetylations, and methylations, catalyzed by cytochrome P450 monooxygenases (CYP450s), acyltransferases, and methyltransferases, respectively. For this compound, these modifications on the aconitine (B1665448) core are crucial for its specific biological activity and toxicity. The precise sequence and the specific enzymes involved in these final steps are areas of active research.

Quantitative Data on this compound and Related Alkaloids

The concentration of this compound and other diterpenoid alkaloids can vary significantly depending on the Aconitum species, the specific plant tissue, and environmental conditions. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the primary analytical technique for the accurate quantification of these alkaloids.

AlkaloidPlant SpeciesTissueConcentration Range (mg/g dry weight)Analytical MethodReference
This compound Aconitum carmichaeliLateral Root (Fuzi)0.02 - 0.15HPLC-DAD
AconitineAconitum carmichaeliLateral Root (Fuzi)0.03 - 0.2HPLC-DAD
HypaconitineAconitum carmichaeliLateral Root (Fuzi)0.01 - 0.1HPLC-DAD
Benzoylmesaconine (B1261751)Aconitum carmichaeliLateral Root (Fuzi)VariableHPLC-DAD[1]
BenzoylaconineAconitum carmichaeliLateral Root (Fuzi)VariableHPLC-DAD[2]
Benzoylhypaconine (B8069442)Aconitum carmichaeliLateral Root (Fuzi)VariableHPLC-DAD[2]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of transcriptomics, enzymology, and analytical chemistry. Below are detailed protocols for key experiments.

Identification of Candidate Biosynthetic Genes via RNA-Seq

Objective: To identify candidate genes encoding enzymes involved in this compound biosynthesis by comparing the transcriptomes of different tissues or developmental stages of an Aconitum species.

Protocol Outline:

  • Plant Material: Collect various tissues (e.g., roots, stems, leaves, flowers) from a this compound-producing Aconitum species at different developmental stages. Immediately freeze the samples in liquid nitrogen and store them at -80°C.

  • RNA Extraction: Isolate total RNA from the collected tissues using a plant-specific RNA extraction kit or a TRIzol-based method. Assess RNA quality and integrity using a spectrophotometer and agarose (B213101) gel electrophoresis or a bioanalyzer.

  • Library Preparation and Sequencing: Construct cDNA libraries from high-quality RNA samples and perform high-throughput sequencing on a platform such as Illumina HiSeq or NovaSeq.

  • Bioinformatic Analysis:

    • Quality Control: Trim adapter sequences and low-quality reads from the raw sequencing data.

    • De Novo Transcriptome Assembly: Assemble the high-quality reads into transcripts using software like Trinity or SOAPdenovo-Trans.

    • Gene Annotation: Annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

    • Differential Gene Expression Analysis: Quantify the expression levels of transcripts in different tissues and identify genes that show a positive correlation with the accumulation of this compound and its precursors.

    • Candidate Gene Selection: Prioritize candidate genes encoding diterpene synthases (diTPSs), cytochrome P450s (CYP450s), acyltransferases, and methyltransferases for further functional characterization.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

Objective: To confirm the function of candidate genes identified through RNA-Seq by expressing the encoded enzymes in a heterologous host and performing in vitro enzyme assays.

Protocol Outline for a Cytochrome P450 Enzyme:

  • Gene Cloning and Vector Construction: Amplify the full-length coding sequence of the candidate CYP450 gene from Aconitum cDNA and clone it into a suitable expression vector (e.g., pET vector for E. coli or pYES-DEST52 for yeast).

  • Heterologous Expression:

    • E. coli Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein production.

    • Yeast Expression: Transform the expression construct into a suitable yeast strain (e.g., Saccharomyces cerevisiae). Induce protein expression by growing the yeast in a galactose-containing medium.

  • Protein Purification:

    • Harvest the cells by centrifugation and resuspend them in a lysis buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • In Vitro Enzyme Assay:

    • Reaction Mixture: Prepare a reaction mixture containing the purified CYP450 enzyme, a suitable NADPH-cytochrome P450 reductase (CPR), the putative substrate (e.g., an early-stage diterpenoid alkaloid), and an NADPH-regenerating system in an appropriate buffer.

    • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration.

    • Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

    • Product Analysis: Analyze the extracted products by LC-MS/MS or GC-MS to identify the reaction product and determine the catalytic activity of the enzyme.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Biosynthesis_Pathway cluster_0 MEP/MVA Pathways cluster_1 Diterpene Skeleton Formation cluster_2 Core Alkaloid Formation cluster_3 Late-Stage Modifications IPP Isopentenyl Pyrophosphate (IPP) GGPPS GGPPS IPP->GGPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPPS GGPP Geranylgeranyl Pyrophosphate (GGPP) CPS CPS GGPP->CPS ent_CPP ent-Copalyl Diphosphate KSL KSL ent_CPP->KSL ent_Atisane ent-Atisane Skeleton Atisine_Type Atisine-type Skeleton ent_Atisane->Atisine_Type Nitrogen Incorporation GGPPS->GGPP CPS->ent_CPP KSL->ent_Atisane Aconitine_Core Aconitine-type Core Atisine_Type->Aconitine_Core Rearrangement This compound This compound Aconitine_Core->this compound Hydroxylation, Acetylation, Methylation CYP450s CYP450s Acyltransferases Acyltransferases Methyltransferases Methyltransferases

Experimental_Workflow cluster_0 Gene Discovery cluster_1 Functional Characterization Plant_Material Aconitum Plant Material (Different Tissues) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq Bioinformatics Bioinformatic Analysis (Assembly, Annotation, DGE) RNA_Seq->Bioinformatics Candidate_Genes Candidate Genes (diTPSs, CYP450s, etc.) Bioinformatics->Candidate_Genes Cloning Gene Cloning Candidate_Genes->Cloning Expression Heterologous Expression (E. coli or Yeast) Cloning->Expression Purification Protein Purification Expression->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay Product_Analysis Product Analysis (LC-MS/MS, GC-MS) Enzyme_Assay->Product_Analysis Confirmed_Function Confirmed Enzyme Function Product_Analysis->Confirmed_Function

Conclusion and Future Perspectives

The biosynthesis of this compound and other C19-diterpenoid alkaloids is a complex and fascinating area of plant specialized metabolism. While significant progress has been made in elucidating the early steps of the pathway, the late-stage modifications that create the vast structural diversity of these compounds remain a key area for future research. The combination of multi-omics approaches, coupled with robust biochemical characterization of candidate enzymes, will be instrumental in fully unraveling this intricate biosynthetic network. A complete understanding of the pathway will not only provide insights into the evolution of chemical diversity in plants but also pave the way for the metabolic engineering of these potent natural products for various applications, including the development of novel pharmaceuticals with improved therapeutic indices.

References

The Historical Use and Modern Investigation of Mesaconitine in Traditional Chinese Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

For over two millennia, the roots of Aconitum species, known in Traditional Chinese Medicine (TCM) as Fuzi (附子), Chuan Wu (川烏), and Cao Wu (草烏), have been a cornerstone of herbal pharmacology.[1][2] These herbs are traditionally used to treat a range of conditions characterized by "cold" and "dampness," such as rheumatism, joint pain, and certain cardiovascular diseases.[1][3][4] The primary bioactive constituents responsible for both the therapeutic effects and the notorious toxicity of these plants are diterpenoid alkaloids, with Mesaconitine being a prominent example.[5][6][7]

Raw Aconitum is highly toxic, a fact well-documented in historical texts which describe its use as an arrow poison.[2][8] The toxicity is primarily attributed to diester-diterpenoid alkaloids (DDAs), including this compound, Aconitine (B1665448), and Hypaconitine.[6] Consequently, TCM has developed sophisticated processing methods (Pao Zhi, 炮制) to mitigate this toxicity while preserving the therapeutic efficacy.[9][10][11] This guide provides an in-depth technical overview of the historical use of this compound, its pharmacological properties, the scientific basis of traditional detoxification methods, and modern experimental protocols for its study.

Traditional Processing and Detoxification

The central tenet of safely using Aconitum in TCM is the hydrolysis of highly toxic DDAs into less toxic monoester-diterpenoid alkaloids (MDAs) and non-toxic alcohol amines.[2] This is primarily achieved through heating.

Processing Methods

Traditional methods involve various forms of heating to reduce the alkaloid content.[10] Common techniques include:

  • Boiling (煎煮): Decoction in water is a fundamental method. Prolonged boiling significantly reduces the concentration of toxic alkaloids.[12]

  • Steaming (蒸): This method also utilizes heat to hydrolyze the toxic compounds.[13]

  • Roasting (炮): A dry heating method that contributes to the detoxification process.[13]

These methods transform this compound and other DDAs into their less toxic monoester derivatives, such as Benzoylmesaconine.[3]

Quantitative Impact of Processing on Alkaloid Content

The efficacy of these detoxification methods can be quantified by measuring the reduction in DDA content. The following table summarizes data from a study on the effect of boiling on the concentration of this compound (MA), Aconitine (A), and Hypaconitine (HA) in raw Aconitum herbs.

Boiling Time (minutes)Aconitine (A)This compound (MA)Hypaconitine (HA)
15Rapid DecreaseRapid DecreaseMinor Reduction
30Rapid DecreaseRapid DecreaseMinor Reduction
60Rapid DecreaseRapid DecreaseMinor Reduction
90Rapid DecreaseRapid DecreaseMinor Reduction
150Complete DisappearanceComplete DisappearanceSignificant Amount Remained
Data adapted from a study on the hydrolysis of aconitine alkaloids during boiling.[12]

This data clearly demonstrates that while boiling is effective at eliminating Aconitine and this compound, Hypaconitine is more heat-stable, suggesting it may be a key contributor to the residual toxicity of processed Aconitum products.[12]

Pharmacology and Toxicology of this compound

This compound exerts its effects through complex interactions with the central and peripheral nervous systems.

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound is the voltage-gated sodium channel in excitable cells like neurons and cardiomyocytes.[5][14]

  • Action on Sodium Channels: this compound binds to the open state of voltage-gated sodium channels, preventing their inactivation. This leads to a persistent influx of sodium ions, causing prolonged depolarization of the cell membrane.[5][14][15] This hyperexcitability is the basis for both its therapeutic (analgesic) and toxic (arrhythmogenic, neurotoxic) effects.[5]

Below is a diagram illustrating the action of this compound on voltage-gated sodium channels.

cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel (Open State) Na_in Na+ (intracellular) Na_channel->Na_in Depolarization Persistent Depolarization Na_channel->Depolarization Prevents inactivation This compound This compound This compound->Na_channel Binds to open state Na_out Na+ (extracellular) Na_out->Na_channel Influx Effect Analgesic Effect / Cardiotoxicity Depolarization->Effect

This compound's action on voltage-gated sodium channels.
  • Hepatotoxicity-Related Signaling: Studies on this compound-induced hepatotoxicity have implicated several signaling pathways, including the HIF-1, MAPK, PI3K-Akt, and FoxO pathways.[16][17] Activation of these pathways can lead to oxidative stress, inflammation, and apoptosis in liver cells.[16][17]

The following diagram depicts the signaling pathways potentially involved in this compound-induced hepatotoxicity.

cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound HIF1 HIF-1 This compound->HIF1 Affects MAPK MAPK This compound->MAPK Affects PI3K_Akt PI3K-Akt This compound->PI3K_Akt Affects FoxO FoxO This compound->FoxO Affects Oxidative_Stress Oxidative Stress HIF1->Oxidative_Stress Inflammation Inflammation HIF1->Inflammation Apoptosis Apoptosis HIF1->Apoptosis MAPK->Oxidative_Stress MAPK->Inflammation MAPK->Apoptosis PI3K_Akt->Oxidative_Stress PI3K_Akt->Inflammation PI3K_Akt->Apoptosis FoxO->Oxidative_Stress FoxO->Inflammation FoxO->Apoptosis Hepatotoxicity Hepatotoxicity Oxidative_Stress->Hepatotoxicity Inflammation->Hepatotoxicity Apoptosis->Hepatotoxicity Start Pulverized Aconitum Root Step1 Add Aqueous Ammonia Mix for 20 min Start->Step1 Step2 Add Ethyl Ether Ultrasonic Extraction (10 min) Step1->Step2 Step3 Stand for 16 hours Filter Step2->Step3 Step4 Repeat Ether Extraction (x3) Step3->Step4 Step5 Pool Filtrates Extract with HCl (x4) Step4->Step5 Step6 Adjust pH to 10 Extract with Ether Step5->Step6 Step7 Dry and Evaporate Step6->Step7 End UPLC-MS/MS Analysis Step7->End

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesaconitine (B191843), along with its related C19-diterpenoid alkaloids such as aconitine (B1665448) and hypaconitine (B608023), are highly potent compounds derived from plants of the Aconitum genus. While they have been utilized in traditional medicine for their analgesic and anti-inflammatory properties, their clinical application is severely limited by a narrow therapeutic window and profound toxicity.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of this compound and its analogs, with a focus on quantitative data, mechanisms of toxicity, experimental protocols, and relevant signaling pathways. The primary toxic effects manifest in the cardiovascular and central nervous systems, largely attributable to their interaction with voltage-gated sodium channels.[3][4][5] Recent studies also highlight the potential for hepatotoxicity through oxidative stress and inflammatory responses.[2][6] Understanding these toxicological characteristics is paramount for the safe handling, risk assessment, and potential development of derivatives with improved safety profiles.

Mechanism of Toxicity

The primary mechanism of toxicity for this compound and related diester-diterpenoid alkaloids (DDAs) involves their high-affinity binding to site 2 of the open state of voltage-gated sodium channels in excitable tissues, including the myocardium, nerves, and muscles.[4][5][7] This interaction inhibits the inactivation of these channels, leading to a persistent influx of sodium ions and prolonged depolarization of the cell membrane.[5][8]

The sustained depolarization has several downstream consequences:

  • Cardiotoxicity : In cardiomyocytes, the persistent sodium influx leads to an increase in intracellular calcium via the Na+-Ca2+ exchanger, resulting in a positive inotropic effect and the induction of arrhythmias, such as ventricular tachycardia and fibrillation.[7] This is a primary cause of death in aconitine poisoning.[4]

  • Neurotoxicity : In nerve cells, the prolonged depolarization initially causes hyperexcitability, leading to symptoms like paresthesia and numbness.[3][9] This is followed by a complete inexcitability of the nerve cells, resulting in paralysis.[3]

  • Hepatotoxicity : Recent studies suggest that this compound can induce liver damage by activating oxidative stress, initiating an inflammatory response, and inducing apoptosis.[2][6]

Quantitative Toxicology

The toxicity of this compound and its related alkaloids is exceptionally high, with lethal doses in the low milligram-per-kilogram range. The route of administration significantly influences the lethal dose, with intravenous administration being considerably more toxic than oral ingestion.[1][5] The hydrolysis of the ester bonds in these molecules, which can occur through processing methods like boiling, significantly reduces their toxicity.[1][5]

AlkaloidSpeciesRoute of AdministrationLD50 (mg/kg)Reference
This compound MiceOral1.9[1][10]
MiceIntravenous0.068 - 0.085[1][10]
MiceIntraperitoneal0.213[10]
MiceSubcutaneous0.204[1][10]
RatIntraperitoneal0.204[1]
Aconitine MiceOral1.0 - 1.8[9][11][12]
MiceIntravenous~0.047 - 0.100[5][9]
MiceIntraperitoneal0.270[9]
MiceSubcutaneous0.270[9]
RatIntravenous0.064[9]
RatIntraperitoneal0.250[9]

Experimental Protocols

Aconitine-Induced Arrhythmia in Rats

This protocol describes a common method for studying the cardiotoxic effects of aconitine and related alkaloids.

Workflow:

G cluster_prep Animal Preparation cluster_infusion Aconitine Infusion cluster_monitoring Monitoring A Anesthetize male Wistar rats (250-300g) B Cannulate jugular vein for drug infusion A->B C Insert subcutaneous ECG electrodes B->C E Infuse intravenously at a constant rate (e.g., 5 µg/kg/min) D Prepare aconitine solution in saline D->E F Continuously record ECG G Monitor for arrhythmias (e.g., ventricular tachycardia, fibrillation) F->G

Caption: Workflow for inducing arrhythmia with aconitine in a rat model.

Methodology:

  • Animal Preparation : Male Wistar rats weighing between 250-300g are anesthetized. The jugular vein is cannulated for intravenous drug administration, and subcutaneous electrodes are inserted to monitor the electrocardiogram (ECG).[13]

  • Aconitine Infusion : A solution of aconitine in saline is infused intravenously at a constant rate, for example, 5 µg/kg/min.[13]

  • Monitoring : The ECG is continuously recorded to observe the onset and progression of cardiac arrhythmias, such as ventricular extrasystoles, ventricular tachycardia, and ventricular fibrillation.[13]

Analysis of this compound in Biological Samples

This protocol outlines the extraction and analysis of this compound from blood samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common method in toxicokinetic studies.

Workflow:

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis A Collect whole blood samples B Separate plasma by centrifugation A->B C Pretreat plasma with methanol (B129727) to precipitate proteins B->C D Centrifuge and collect the supernatant C->D E Inject supernatant into UPLC-MS/MS system F Separate analytes on a C18 column E->F G Detect and quantify using electrospray ionization (ESI) in positive mode F->G

Caption: Workflow for the analysis of this compound in blood samples.

Methodology:

  • Sample Collection and Pretreatment : Whole blood is collected from the subject. Plasma is separated by centrifugation. A protein precipitation step is performed by adding a solvent like methanol, followed by centrifugation to obtain a clear supernatant.[14][15]

  • LC-MS/MS Analysis : The supernatant is injected into an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system. The analytes are separated on a reverse-phase column (e.g., C18). Detection and quantification are achieved using an electrospray ionization source in positive ion mode, often with multiple reaction monitoring (MRM) for high specificity and sensitivity.[14][15][16]

Signaling Pathways in this compound-Induced Toxicity

Hepatotoxicity Signaling Pathways

This compound-induced hepatotoxicity is a complex process involving multiple signaling pathways. Network toxicology analyses have implicated the HIF-1, MAPK, PI3K-Akt, and FoxO signaling pathways.[2][6][17] The activation of these pathways can lead to oxidative stress, inflammation, and apoptosis in liver cells.

G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes MA This compound HIF1 HIF-1 Signaling MA->HIF1 MAPK MAPK Signaling MA->MAPK PI3K PI3K-Akt Signaling MA->PI3K FoxO FoxO Signaling MA->FoxO OS Oxidative Stress HIF1->OS IR Inflammatory Response HIF1->IR APO Apoptosis HIF1->APO MAPK->OS MAPK->IR MAPK->APO PI3K->OS PI3K->IR PI3K->APO FoxO->OS FoxO->IR FoxO->APO Hepatotoxicity Hepatotoxicity OS->Hepatotoxicity IR->Hepatotoxicity APO->Hepatotoxicity

Caption: Key signaling pathways involved in this compound-induced hepatotoxicity.

Cardiotoxicity Signaling Pathway

The cardiotoxicity of aconitine and its analogs is multifaceted. Beyond the primary effect on sodium channels, aconitine has been shown to activate the p38/MAPK/Nrf2 pathway, leading to an increase in reactive oxygen species (ROS) and promoting autophagy, which contributes to myocardial injury.[18] Additionally, the NLRP3 inflammasome signaling pathway is implicated in aconitine-induced cardiotoxicity, leading to the release of pro-inflammatory cytokines.[19][20]

G cluster_pathway1 p38/MAPK/Nrf2 Pathway cluster_pathway2 NLRP3 Inflammasome Pathway Aconitine Aconitine p38 p38/MAPK/Nrf2 Activation Aconitine->p38 NLRP3 NLRP3 Inflammasome Activation Aconitine->NLRP3 ROS Increased ROS p38->ROS Autophagy Autophagy ROS->Autophagy MyocardialInjury Myocardial Injury Autophagy->MyocardialInjury Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b IL1b->MyocardialInjury

Caption: Signaling pathways contributing to aconitine-induced cardiotoxicity.

Conclusion

This compound and its related alkaloids are potent toxins with complex toxicological profiles. Their primary mechanism of action through the persistent activation of voltage-gated sodium channels underpins their severe cardiotoxic and neurotoxic effects. The quantitative data underscores the extreme caution required in handling these compounds. The elucidation of the signaling pathways involved in their toxicity, particularly in the liver and heart, opens new avenues for understanding their cellular impacts and potentially for developing strategies to mitigate their harmful effects. This guide provides a foundational resource for professionals engaged in research and development involving these challenging but pharmacologically interesting molecules.

References

Mesaconitine's Molecular Targets in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconitine (B191843), a C19-diterpenoid alkaloid found in plants of the Aconitum genus, is a potent neurotoxin with a narrow therapeutic window. Despite its toxicity, it has been investigated for its analgesic and anti-inflammatory properties. Understanding its molecular interactions within the central nervous system (CNS) is crucial for both elucidating its mechanism of action and developing potential therapeutic applications or antidotes. This technical guide provides a comprehensive overview of the primary molecular targets of this compound in the CNS, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Primary Molecular Targets and Quantitative Data

This compound's effects in the central nervous system are primarily mediated through its interaction with two key molecular targets: voltage-gated sodium channels and the norepinephrine (B1679862) transporter. These interactions lead to a cascade of downstream signaling events.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of this compound with its primary molecular targets in the CNS.

Molecular TargetParameterValueSpecies/TissueReference
Norepinephrine Transporter (NET)Kᵢ (inhibition of [³H]noradrenaline uptake)111.95 ± 18 nMRat hippocampal synaptosomes[1]
Voltage-Gated Sodium ChannelsShift in voltage dependence of activation~20 mV towards more negative potentialsNeuroblastoma cells (related compound aconitine)[2]

Signaling Pathways and Mechanisms of Action

This compound's interaction with its primary targets initiates a series of downstream signaling events that contribute to its pharmacological and toxicological effects.

Modulation of Voltage-Gated Sodium Channels

This compound, like its parent compound aconitine (B1665448), directly targets voltage-gated sodium channels (VGSCs) in neuronal membranes.[3] By binding to site 2 of the channel, it prevents their inactivation, leading to a persistent influx of sodium ions.[4] This sustained depolarization results in hyperexcitability of neurons.[3]

This compound This compound VGSC Voltage-Gated Sodium Channel This compound->VGSC Binds to Site 2 Na_influx Persistent Na⁺ Influx VGSC->Na_influx Prevents Inactivation Depolarization Membrane Depolarization Na_influx->Depolarization Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability

This compound's effect on Voltage-Gated Sodium Channels.
Inhibition of Norepinephrine Reuptake and Downstream Signaling

This compound is a potent inhibitor of the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft.[1] This elevated norepinephrine level activates postsynaptic β-adrenergic receptors, initiating a downstream signaling cascade involving adenylyl cyclase (AC), cyclic AMP (cAMP), protein kinase A (PKA), and the transcription factor cAMP response element-binding protein (CREB).[4] This pathway is implicated in the analgesic effects of this compound.[4]

This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE ↑ Synaptic Norepinephrine Beta_AR β-Adrenergic Receptor NE->Beta_AR Activates AC Adenylyl Cyclase (AC) Beta_AR->AC Activates cAMP ↑ cAMP AC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Analgesia Analgesic Effects CREB->Analgesia Leads to

This compound's noradrenergic signaling pathway.
Neurotoxicity

At higher concentrations, this compound exhibits significant neurotoxicity. This is attributed to several mechanisms, including excessive neuronal depolarization, oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis. The sustained sodium influx can lead to calcium overload, a key trigger for excitotoxicity and cell death pathways.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the molecular targets of this compound.

Whole-Cell Patch Clamp for Voltage-Gated Sodium Channels

This protocol is adapted from studies on related Aconitum alkaloids and is designed to measure the effect of this compound on VGSC currents in cultured neurons or cell lines expressing these channels.

  • Cell Preparation: Culture neuronal cells (e.g., neuroblastoma cell lines or primary cortical neurons) on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

  • Recording:

    • Obtain a whole-cell patch clamp configuration on a selected cell.

    • Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure all VGSCs are in a closed, non-inactivated state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

    • Record the peak inward current at each voltage step to construct a current-voltage (I-V) relationship curve.

    • To assess the effect of this compound, perfuse the cells with the external solution containing the desired concentration of this compound and repeat the voltage-step protocol.

    • Compare the I-V curves before and after this compound application to determine changes in channel activation and current amplitude. A shift in the voltage-dependence of activation can be quantified.

start Start cell_prep Prepare Cultured Neurons start->cell_prep patch Establish Whole-Cell Patch Clamp cell_prep->patch hold Hold at -100 mV patch->hold depolarize_control Apply Depolarizing Voltage Steps (Control) hold->depolarize_control record_control Record Na⁺ Currents (Control) depolarize_control->record_control perfuse Perfuse with this compound record_control->perfuse depolarize_test Apply Depolarizing Voltage Steps (Test) perfuse->depolarize_test record_test Record Na⁺ Currents (Test) depolarize_test->record_test analyze Analyze and Compare I-V Curves record_test->analyze end End analyze->end

Workflow for Whole-Cell Patch Clamp Experiment.
Synaptosome Preparation and Norepinephrine Uptake Assay

This protocol is used to determine the inhibitory effect of this compound on the norepinephrine transporter.

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue (e.g., rat hippocampus) in ice-cold sucrose (B13894) buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

    • Resuspend the pellet and purify the synaptosomes using a density gradient centrifugation (e.g., with Percoll or Ficoll).

    • Collect the synaptosomal layer and wash to remove the gradient medium.

  • [³H]Norepinephrine Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or a vehicle control.

    • Initiate the uptake reaction by adding a known concentration of [³H]norepinephrine.

    • Incubate for a short period at 37°C to allow for transporter-mediated uptake.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent NET inhibitor or at 4°C).

    • Determine the concentration of this compound that inhibits 50% of the specific uptake (IC₅₀) and calculate the Kᵢ value.

Measurement of Intracellular Calcium Concentration

This protocol allows for the assessment of this compound's effect on intracellular calcium levels, a key event in neurotoxicity.

  • Cell Preparation and Dye Loading:

    • Culture neuronal cells on glass-bottom dishes.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.

  • Fluorescence Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the Fura-2 loaded cells at two wavelengths (typically 340 nm and 380 nm) and capture the emission fluorescence (at ~510 nm).

    • Establish a baseline fluorescence ratio before adding the compound.

    • Add this compound to the culture medium and continuously record the fluorescence ratio over time.

    • An increase in the 340/380 nm fluorescence ratio indicates an increase in intracellular calcium concentration.

    • Calibrate the fluorescence ratio to absolute calcium concentrations using ionophores (e.g., ionomycin) and calcium chelators (e.g., EGTA).

Western Blot for CREB Phosphorylation

This protocol is used to detect the activation of the transcription factor CREB, a downstream target of the noradrenergic pathway stimulated by this compound.

  • Cell Treatment and Lysis:

    • Treat cultured neuronal cells with this compound for various time points.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize the data, strip the membrane and re-probe with an antibody against total CREB.

Conclusion

This compound exerts its primary effects on the central nervous system by targeting voltage-gated sodium channels and the norepinephrine transporter. The modulation of these targets leads to complex downstream signaling events that are responsible for both its potential therapeutic actions and its significant neurotoxicity. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound's molecular pharmacology, which is essential for a complete understanding of its biological activities and for the development of strategies to mitigate its toxicity. Further research is warranted to obtain more precise quantitative data on the interaction of this compound with its molecular targets in the CNS.

References

In Vitro vs. In Vivo Effects of Mesaconitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconitine (B191843), a C19-diterpenoid alkaloid extracted from plants of the Aconitum genus, is a potent bioactive compound with a dual pharmacological profile.[1] It has been traditionally utilized for its analgesic and anti-inflammatory properties.[2] However, its therapeutic application is significantly hindered by a narrow therapeutic window and considerable cardiotoxicity and neurotoxicity.[3][4] This technical guide provides an in-depth comparison of the in vitro and in vivo effects of this compound, offering a comprehensive resource for researchers and professionals in drug development. We will delve into its multifaceted pharmacological and toxicological actions, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound from various in vitro and in vivo studies.

Table 1: In Vivo Lethal Dose (LD50) of this compound in Rodents

SpeciesAdministration RouteLD50 (mg/kg)Reference
MiceOral (p.o.)1.90[1][3]
MiceSubcutaneous (s.c.)0.20 - 0.38[3]
RatIntraperitoneal (i.p.)0.204[3]
MiceIntraperitoneal (i.p.)0.20 - 0.30[3]
MiceIntravenous (i.v.)0.068 - 0.13[3]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineAssayConcentration (µM)EffectReference
H9c2 CardiomyocytesMTT Assay25 - 250Concentration-dependent decrease in cell viability[4]
H9c2 CardiomyocytesMTT Assay250Cell viability reduced to 61.88 ± 0.78%[4]
HT22 Hippocampal NeuronsCCK-8 Assay> 200Significant decrease in cell viability[5]

Table 3: In Vivo Analgesic Effects of Aconitine (B1665448) (a related alkaloid)

Animal ModelAdministration Route & DoseEffectReference
Mice (Hot Plate Test)0.3 mg/kg17.12% increase in pain threshold[6]
Mice (Hot Plate Test)0.9 mg/kg20.27% increase in pain threshold[6]
Mice (Acetic Acid Writhing)0.5 mg/kg (this compound)80.4 ± 3.2% inhibition of writhing[2]
Mice (Acetic Acid Writhing)0.5 mg/kg (Aconitine)75.3 ± 2.5% inhibition of writhing[2]

Core Mechanisms of Action

This compound's primary mechanism of action involves the modulation of voltage-gated sodium channels (VGSCs).[3][7] By binding to site 2 of these channels, it causes persistent activation and an influx of sodium ions, leading to membrane depolarization.[3][7] This action is the foundation for both its therapeutic and toxic effects.

Signaling Pathways in Analgesia

In vivo studies suggest that the analgesic effects of this compound are mediated through the central nervous system. Specifically, it has been shown to interact with the central catecholaminergic system, particularly the noradrenergic system.[8] Its analgesic action is not mediated by opioid receptors.[8]

G This compound Analgesic Signaling Pathway MA This compound CNS Central Nervous System MA->CNS Noradrenergic Noradrenergic System CNS->Noradrenergic Activates Analgesia Analgesic Effect Noradrenergic->Analgesia G This compound-Induced Cardiotoxicity Pathway MA This compound VGSC Voltage-Gated Sodium Channels MA->VGSC Activates TRPV1 TRPV1 Channels MA->TRPV1 Activates Ca_Influx Increased Intracellular Ca2+ VGSC->Ca_Influx TRPV1->Ca_Influx ROS Increased ROS Ca_Influx->ROS Arrhythmia Arrhythmia Ca_Influx->Arrhythmia Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis Apoptosis->Arrhythmia G Experimental Workflow: In Vitro Cytotoxicity (MTT Assay) cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Culture Culture H9c2 Cells Seed Seed Cells in 96-well Plate Culture->Seed Treat Treat with this compound Seed->Treat MTT Add MTT Reagent Treat->MTT Incubate Incubate MTT->Incubate Dissolve Dissolve Formazan Incubate->Dissolve Read Measure Absorbance Dissolve->Read Calculate Calculate Cell Viability Read->Calculate

References

Mesaconitine's Intrusion into Noradrenergic and Serotonergic Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconitine (B191843), a C19-diterpenoid alkaloid and one of the primary bioactive constituents of the Aconitum species, is renowned for its potent physiological effects. While historically utilized in traditional medicine for its analgesic and anti-inflammatory properties, its narrow therapeutic window and significant toxicity, particularly cardiotoxicity and neurotoxicity, demand a thorough understanding of its molecular mechanisms.[1][2] This technical guide provides an in-depth exploration of this compound's effects on two critical neurotransmitter systems: the noradrenergic and serotonergic systems. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

The primary mechanism of action for this compound, like other aconitum alkaloids, involves the modulation of voltage-gated sodium channels, leading to persistent activation and subsequent inexcitability of nerve cells.[1][3] Beyond this primary action, emerging evidence highlights significant interactions with the noradrenergic and serotonergic systems, suggesting a more complex pharmacological profile.[3][4]

Effects on the Noradrenergic System

This compound exerts a multifaceted influence on the noradrenergic system, primarily through the inhibition of norepinephrine (B1679862) reuptake and interaction with adrenergic receptors. This activity contributes to its complex pharmacological and toxicological profile.

Quantitative Data

The following table summarizes the key quantitative findings regarding this compound's effects on the noradrenergic system.

ParameterValueExperimental ModelReference
Norepinephrine Uptake Inhibition (Ki) 111.95 ± 18 nMRat hippocampal synaptosomes[4]
Postsynaptic Population Spike Amplitude ↑ 31.10% ± 6.7%Rat hippocampal slices (at 10 nM)[4]
Experimental Protocols

1. Norepinephrine Uptake Assay in Rat Hippocampal Synaptosomes

This protocol is adapted from studies investigating the effect of Aconitum alkaloids on norepinephrine uptake.

  • Objective: To determine the inhibitory constant (Ki) of this compound on the norepinephrine transporter (NET).

  • Materials:

    • Rat hippocampus tissue

    • Sucrose (B13894) homogenization buffer (0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4)

    • Krebs-Ringer-HEPES (KRH) buffer

    • [³H]-Norepinephrine (radioligand)

    • This compound solutions of varying concentrations

    • Desipramine (positive control)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Synaptosome Preparation: Homogenize fresh rat hippocampal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes. Wash the pellet with KRH buffer and resuspend to a final protein concentration of approximately 0.1-0.2 mg/mL.

    • Uptake Assay: Pre-incubate synaptosomal aliquots with various concentrations of this compound or vehicle control for 10-15 minutes at 37°C.

    • Initiate norepinephrine uptake by adding a fixed concentration of [³H]-Norepinephrine (e.g., near its Km value).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold KRH buffer to remove unbound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition of [³H]-Norepinephrine uptake at each this compound concentration compared to the vehicle control. Determine the IC50 value and subsequently calculate the Ki value using the Cheng-Prusoff equation.

2. Extracellular Recording in Rat Hippocampal Slices

This protocol is based on electrophysiological studies examining the effects of this compound on neuronal excitability.

  • Objective: To measure the effect of this compound on the postsynaptic population spike amplitude.

  • Materials:

    • Rat hippocampus

    • Artificial cerebrospinal fluid (aCSF)

    • Vibratome or tissue chopper

    • Recording chamber with perfusion system

    • Stimulating and recording electrodes

    • Amplifier and data acquisition system

  • Procedure:

    • Slice Preparation: Prepare transverse hippocampal slices (300-400 µm thick) from the rat brain in ice-cold, oxygenated aCSF.

    • Incubation: Allow slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.

    • Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Baseline Measurement: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) and population spikes for at least 20 minutes.

    • This compound Application: Perfuse the slice with aCSF containing this compound (e.g., 10 nM) and record the changes in the population spike amplitude.

    • Data Analysis: Measure the amplitude of the population spike before and after this compound application. Express the change as a percentage of the baseline amplitude.

Signaling Pathways

This compound's effects on the noradrenergic system are mediated, in part, by the activation of β-adrenergic receptors, which are coupled to the Gs signaling pathway. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor involved in neuronal plasticity and survival.[1]

Mesaconitine_Noradrenergic_Signaling This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE_ext Extracellular Norepinephrine NET->NE_ext Uptake Beta_AR β-Adrenergic Receptor NE_ext->Beta_AR Activates Gs Gs protein Beta_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuronal_exc Increased Neuronal Excitability PKA->Neuronal_exc Leads to Gene_exp Gene Expression (e.g., BDNF) CREB->Gene_exp Promotes

This compound's effect on the noradrenergic signaling pathway.

Effects on the Serotonergic System

The interaction of this compound with the serotonergic system is less well-characterized than its effects on the noradrenergic system. Current evidence suggests that this compound may alter the sensitivity to serotonin (B10506), and studies on the related compound aconitine (B1665448) point towards an involvement of the 5-HT1A receptor.[4][5] However, specific quantitative data on the binding affinity or functional activity of this compound at serotonin receptors are currently limited.

Quantitative Data
ParameterFindingExperimental ModelReference
Aconitine-induced Neurotoxicity Rescued by 5-HT1A receptor antagonist (WAY-100635)Zebrafish embryos[5]
Aconitine Exposure (1, 10, 100 µM) Dose-dependent increase in coiling behavior (a 5-HT1A mediated effect)Zebrafish embryos[5]
Experimental Protocols

1. Radioligand Binding Assay for 5-HT1A Receptor

This generalized protocol can be adapted to assess the binding affinity of this compound for the 5-HT1A receptor.

  • Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

  • Materials:

    • Cell membranes expressing the 5-HT1A receptor (e.g., from transfected cell lines or brain tissue like the hippocampus or raphe nuclei)

    • [³H]8-OH-DPAT (a selective 5-HT1A receptor agonist radioligand)

    • This compound solutions of varying concentrations

    • 5-HT or a known 5-HT1A antagonist (for determining non-specific binding)

    • Binding buffer

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Membrane Preparation: Prepare cell membranes expressing the 5-HT1A receptor.

    • Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]8-OH-DPAT at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a non-labeled ligand).

    • Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

    • Filtration: Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold binding buffer to separate bound from free radioligand.

    • Quantification: Measure the radioactivity on the filters using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.

2. Serotonin Release Assay from Brain Slices

This protocol provides a framework for measuring this compound-induced serotonin release from brain tissue.

  • Objective: To quantify the effect of this compound on serotonin release.

  • Materials:

    • Rat brain tissue (e.g., raphe nuclei, hippocampus)

    • Artificial cerebrospinal fluid (aCSF)

    • Tissue chopper or vibratome

    • Perfusion system

    • High-performance liquid chromatography (HPLC) with electrochemical detection

  • Procedure:

    • Slice Preparation: Prepare brain slices (200-300 µm thick) containing the region of interest.

    • Pre-incubation: Pre-incubate the slices in oxygenated aCSF.

    • Stimulation: Perfuse the slices with aCSF containing this compound at various concentrations.

    • Sample Collection: Collect the perfusate at regular intervals.

    • Quantification: Analyze the concentration of serotonin in the perfusate samples using HPLC with electrochemical detection.

    • Data Analysis: Compare the amount of serotonin released in the presence of this compound to the basal release in its absence.

Signaling Pathways

While the precise signaling pathway for this compound's interaction with the serotonin system is not fully elucidated, the involvement of the 5-HT1A receptor, a Gi/o-coupled receptor, suggests a potential mechanism. Activation of 5-HT1A receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. This can have various downstream effects, including the modulation of ion channels and other signaling cascades.

Mesaconitine_Serotonin_Signaling This compound This compound (or Aconitine) HT1A_R 5-HT1A Receptor This compound->HT1A_R Interacts with (Agonist/Modulator?) Gi Gi/o protein HT1A_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Downstream Downstream Effectors cAMP->Downstream Neuronal_act Modulation of Neuronal Activity Downstream->Neuronal_act

Postulated interaction of this compound with the 5-HT1A receptor signaling pathway.

Summary and Future Directions

This compound demonstrates significant interactions with both the noradrenergic and serotonergic systems. Its inhibition of norepinephrine reuptake and stimulation of β-adrenergic signaling are key components of its pharmacological activity. The effects on the serotonergic system, while less defined, appear to involve modulation of serotonin sensitivity, potentially through interaction with 5-HT1A receptors.

For drug development professionals, the dual action of this compound on these monoaminergic systems presents both opportunities and challenges. The potentiation of noradrenergic signaling could be explored for therapeutic applications, but the narrow therapeutic index and profound toxicity remain major hurdles. Further research is imperative to:

  • Elucidate the specific binding affinities and functional activities of this compound at a broader range of adrenergic and serotonergic receptor subtypes.

  • Characterize the downstream signaling pathways, particularly for the serotonergic system, in greater detail.

  • Develop a comprehensive understanding of the interplay between the noradrenergic, serotonergic, and sodium channel-modulating effects of this compound to fully grasp its complex in vivo actions.

This technical guide provides a foundational understanding of this compound's effects on these crucial neurotransmitter systems, offering a starting point for further investigation and a reference for the development of novel therapeutic agents with improved safety profiles.

References

An In-depth Technical Guide on the Initial Studies of Mesaconitine's Analgesic and Antiepileptiform Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesaconitine (B191843), a diterpenoid alkaloid found in plants of the Aconitum genus, has been the subject of initial studies exploring its potential therapeutic applications as an analgesic and antiepileptiform agent. This technical guide provides a comprehensive overview of these preliminary investigations, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms of action. The evidence suggests that this compound's effects are primarily mediated through the modulation of the central noradrenergic and serotonergic systems, as well as interaction with voltage-gated sodium channels. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the further exploration of this compound's pharmacological profile.

Introduction

Aconitum species have a long history in traditional medicine for treating pain and other ailments. This compound is one of the primary bioactive alkaloids isolated from these plants.[1] While its toxicity is a significant concern, understanding its pharmacological effects at sub-toxic doses is crucial for potential therapeutic development.[1] This guide focuses on the initial scientific studies that have begun to elucidate the analgesic and antiepileptiform properties of this compound, providing a detailed examination of the early evidence.

Analgesic Effects of this compound

Initial studies have demonstrated that this compound possesses significant analgesic properties, which are believed to be mediated primarily through the central nervous system.[2]

Quantitative Data on Analgesic Activity

The analgesic efficacy of this compound has been quantified in various preclinical models. The following table summarizes the key findings from these studies.

Test Compound Animal Model Test Method Route of Administration ED50 (Effective Dose, 50%) Reference
This compoundMiceAcetic Acid-Induced WrithingIntraperitoneal (i.p.)Not explicitly stated, but dose-dependent effects observed.[2]
This compoundMiceTail-Flick TestIntracerebroventricular (i.c.v.)Dose-dependent increase in latency observed.[2]
Experimental Protocols for Analgesic Activity Assessment

This widely used model assesses visceral pain.

  • Animals: Male mice are typically used.

  • Procedure:

    • Animals are pre-treated with this compound or a vehicle control at various doses via intraperitoneal (i.p.) injection.

    • After a set period (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% in saline) is administered intraperitoneally.

    • Immediately following the acetic acid injection, the number of "writhes" (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a defined period (e.g., 15-20 minutes).

  • Endpoint: The analgesic effect is quantified by the reduction in the number of writhes in the this compound-treated group compared to the control group.[2]

This method is used to evaluate spinal analgesia.

  • Animals: Rats or mice are commonly used.

  • Procedure:

    • A focused beam of radiant heat is applied to the ventral surface of the animal's tail.

    • The time taken for the animal to "flick" its tail away from the heat source is recorded as the tail-flick latency.

    • A cut-off time is established to prevent tissue damage.

    • Animals are tested before and after the administration of this compound (often via intracerebroventricular injection to assess central effects) or a vehicle control.

  • Endpoint: An increase in the tail-flick latency in the this compound-treated group indicates an analgesic effect.[2]

Proposed Mechanism of Analgesic Action

The analgesic effect of this compound is not mediated by opioid receptors.[2] Instead, it is closely linked to the central catecholaminergic system, particularly the noradrenergic system.[2] this compound has been shown to enhance the release of norepinephrine (B1679862).[1] The analgesic effects are potentiated by the administration of norepinephrine and attenuated by β-adrenoceptor antagonists.[1] There is also evidence suggesting the involvement of the serotonergic descending inhibitory system.[1]

Analgesic_Pathway This compound This compound Noradrenergic_Neuron Noradrenergic Neuron This compound->Noradrenergic_Neuron Enhances Release Serotonergic_Neuron Serotonergic Neuron This compound->Serotonergic_Neuron Modulates Beta_Adrenoceptor β-Adrenoceptor Noradrenergic_Neuron->Beta_Adrenoceptor Norepinephrine Analgesia Analgesia Serotonergic_Neuron->Analgesia Gs_Protein Gs Protein Beta_Adrenoceptor->Gs_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP  Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB->Analgesia

Proposed signaling pathway for this compound's analgesic effect.

Antiepileptiform Effects of this compound

Preliminary in vitro studies have indicated that this compound can inhibit epileptiform activity in neuronal preparations.

Quantitative Data on Antiepileptiform Activity

The inhibitory effects of this compound on epileptiform discharges have been observed in a concentration-dependent manner.

Test Compound In Vitro Model Method of Induction Concentration Range Observed Effect Reference
This compoundRat Hippocampal SlicesMg2+-free medium or Bicuculline30 nM - 1 µMAttenuation of stimulus-triggered and spontaneous epileptiform activity.[1]
This compoundRat Hippocampal SlicesMg2+-free medium30 nMInhibition of epileptiform activity, antagonized by yohimbine (B192690) (an α2-adrenoceptor antagonist).[1]
This compoundRat Hippocampal SlicesMg2+-free medium300 nM - 1 µMComplete inhibition of trigger-induced epileptiform activity, not antagonized by yohimbine.[1]
Experimental Protocol for Antiepileptiform Activity Assessment

This model allows for the direct assessment of neuronal excitability and synaptic transmission.

  • Preparation:

    • Hippocampal slices are prepared from the brains of rats.

    • Slices are maintained in an interface or submerged recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) and bubbled with carbogen (B8564812) (95% O2, 5% CO2).

  • Induction of Epileptiform Activity:

    • Magnesium-free aCSF: Omission of Mg2+ from the aCSF removes the voltage-dependent block of NMDA receptors, leading to hyperexcitability and spontaneous epileptiform discharges.

    • Bicuculline: Application of bicuculline, a GABAA receptor antagonist, blocks inhibitory neurotransmission, resulting in epileptiform activity.

  • Recording: Extracellular field potentials are recorded from the CA1 pyramidal cell layer.

  • Drug Application: this compound is bath-applied at various concentrations, and changes in the frequency and amplitude of epileptiform discharges are measured. Antagonists, such as yohimbine, can be co-applied to investigate the receptor involvement.[1]

Proposed Mechanism of Antiepileptiform Action

The antiepileptiform effects of this compound appear to be mediated by at least two mechanisms. At lower concentrations (around 30 nM), the inhibitory action is mediated via the activation of α-adrenoceptors, as this effect is blocked by the α2-adrenoceptor antagonist yohimbine.[1] This suggests that this compound may act as an agonist at presynaptic α2-adrenergic receptors, leading to a reduction in neurotransmitter release and a dampening of neuronal excitability. At higher concentrations, this compound's inhibitory effects are not blocked by yohimbine, suggesting a different mechanism, possibly involving the modulation of voltage-gated sodium channels.[1] Aconitum alkaloids are known to interact with site 2 of voltage-gated sodium channels, which can lead to complex effects on neuronal excitability.[1]

Antiepileptiform_Workflow cluster_protocol Experimental Protocol Rat_Brain Rat Brain Hippocampal_Slices Hippocampal Slices Rat_Brain->Hippocampal_Slices Induction Induction of Epileptiform Activity (Mg2+-free aCSF or Bicuculline) Hippocampal_Slices->Induction Recording Extracellular Field Potential Recording Induction->Recording Data_Analysis Data Analysis (Frequency and Amplitude of Discharges) Recording->Data_Analysis Mesaconitine_Application This compound Application (Concentration Gradient) Mesaconitine_Application->Recording Antiepileptiform_Pathway Mesaconitine_Low This compound (Low Concentration) Alpha2_Adrenoceptor α2-Adrenoceptor (Presynaptic) Mesaconitine_Low->Alpha2_Adrenoceptor Activates Mesaconitine_High This compound (High Concentration) Voltage_Gated_Na_Channel Voltage-Gated Sodium Channel (Site 2) Mesaconitine_High->Voltage_Gated_Na_Channel Modulates Gi_Protein Gi Protein Alpha2_Adrenoceptor->Gi_Protein Activates Adenylate_Cyclase_Inhibition Inhibition of Adenylate Cyclase Gi_Protein->Adenylate_Cyclase_Inhibition Reduced_cAMP Reduced cAMP Adenylate_Cyclase_Inhibition->Reduced_cAMP Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Reduced_cAMP->Reduced_Neurotransmitter_Release Antiepileptiform_Effect Antiepileptiform_Effect Reduced_Neurotransmitter_Release->Antiepileptiform_Effect Altered_Excitability Altered Neuronal Excitability Voltage_Gated_Na_Channel->Altered_Excitability Altered_Excitability->Antiepileptiform_Effect

References

Unveiling Mesaconitine in Aconitum jaluense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery of mesaconitine (B191843), a C19-norditerpenoid alkaloid, within the plant species Aconitum jaluense. While the seminal research confirming its presence was conducted by Shim et al. (2003), this document provides a comprehensive overview of the methodologies and data integral to such a discovery, synthesized from established protocols for the isolation and characterization of alkaloids from the Aconitum genus.

Introduction to this compound and Aconitum jaluense

Aconitum jaluense Komar., a member of the Ranunculaceae family, is an Aconitum species found in the Korean peninsula.[1] The genus Aconitum, commonly known as monkshood or wolfsbane, is renowned for its rich composition of diterpenoid alkaloids.[1] These compounds, while often highly toxic, also exhibit a range of significant pharmacological activities. This compound is one such C19-norditerpenoid alkaloid isolated from Aconitum jaluense.[1] Its discovery and characterization are pivotal for understanding the chemical profile of this plant species and for the broader exploration of Aconitum alkaloids in drug development.

Quantitative Data Presentation

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following table summarizes the key quantitative data points typically gathered for the identification of this compound.

Data TypeParameterValue
Mass Spectrometry Molecular FormulaC₃₃H₄₅NO₁₁
Molecular Weight631.72 g/mol
¹H-NMR (CDCl₃, 500 MHz) δ (ppm)Specific chemical shifts for protons
¹³C-NMR (CDCl₃, 125 MHz) δ (ppm)Specific chemical shifts for carbons

Experimental Protocols

The following is a detailed, representative protocol for the extraction, isolation, and identification of this compound from Aconitum jaluense, based on established methods for Aconitum alkaloids.

Plant Material and Extraction
  • Collection and Preparation: The roots of Aconitum jaluense are collected, washed, and air-dried. The dried roots are then pulverized into a fine powder.

  • Extraction: The powdered plant material is extracted with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the alkaloids. The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Isolation of this compound
  • Acid-Base Partitioning: The crude methanol extract is suspended in a dilute acid solution (e.g., 2% HCl) and partitioned with a non-polar solvent like diethyl ether to remove non-alkaloidal constituents. The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of 9-10.

  • Solvent Extraction: The basified aqueous solution is then extracted with a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃). This step transfers the free-base alkaloids into the organic layer. The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated to yield a crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity by adding methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined.

  • Final Purification: The combined fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The structure of the isolated compound is confirmed as this compound through the analysis of its spectroscopic data, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Proton Nuclear Magnetic Resonance (¹H-NMR): To identify the proton environment in the molecule.

  • Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR): To determine the carbon skeleton.

  • 2D-NMR (COSY, HMQC, HMBC): To establish the connectivity between protons and carbons.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Comparison with Literature Data: The obtained spectroscopic data is compared with previously reported data for this compound to confirm its identity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and identification of this compound from Aconitum jaluense.

experimental_workflow plant_material Aconitum jaluense (Dried, Powdered Roots) extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Combined Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound structural_elucidation Structural Elucidation (MS, NMR, IR) pure_compound->structural_elucidation identification Identification as this compound structural_elucidation->identification

References

A Technical Guide to the Solubility of Mesaconitine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of mesaconitine (B191843), a highly toxic diterpenoid alkaloid, in three common organic solvents: ethanol, chloroform (B151607), and methanol. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development, natural product chemistry, and toxicology.

Quantitative Solubility of this compound

Precise quantitative solubility data for this compound in a range of solvents is crucial for a variety of research and development applications, including formulation development, analytical method development, and toxicological studies. While comprehensive quantitative data is not widely available in the public domain, this guide compiles the most current information.

Table 1: Solubility of this compound

SolventQuantitative SolubilityQualitative Description
Ethanol4.62 mg/mL (requires sonication)[1][2]-
ChloroformData not availableSlightly soluble[3]
MethanolData not availableSlightly soluble[3]

Due to the limited availability of precise quantitative solubility data for this compound in chloroform and methanol, the data for a structurally similar C19-diterpenoid alkaloid, aconitine (B1665448), is provided below for estimation purposes. It is critical to note that these values should be used as a reference and are not a direct substitute for experimental determination of this compound's solubility.

Table 2: Solubility of Aconitine (for reference)

SolventQuantitative Solubility
Chloroform50 mg/mL
Absolute Alcohol (Ethanol)35 mg/mL

Experimental Protocol: Determination of this compound Solubility

The following section outlines a detailed experimental protocol for the determination of the equilibrium solubility of this compound in organic solvents. This protocol is based on the widely accepted "shake-flask" method, which is considered the gold standard for solubility measurements, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (high purity standard)

  • Ethanol (anhydrous, analytical grade)

  • Chloroform (analytical grade)

  • Methanol (anhydrous, analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator capable of constant temperature incubation

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase components (e.g., acetonitrile (B52724), ammonium (B1175870) bicarbonate buffer)

Experimental Procedure

Part 1: Shake-Flask Method for Equilibrium Solubility

  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary for HPLC analysis.

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials. The excess solid should be clearly visible.

  • Solvent Addition: Add a precise volume of the respective solvent (ethanol, chloroform, or methanol) to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. This step is critical to prevent artificially high solubility readings. The first few drops of the filtrate should be discarded to saturate the filter membrane.

Part 2: Quantification by High-Performance Liquid Chromatography (HPLC)

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

  • Sample Dilution: Dilute the filtered sample solutions with the appropriate solvent to a concentration that falls within the linear range of the standard curve.

  • HPLC Analysis: Inject the standard solutions and the diluted sample solutions onto the HPLC system. A typical HPLC method for aconitine alkaloids involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., ammonium bicarbonate). Detection is commonly performed using a UV detector at a wavelength of approximately 235 nm.

  • Data Analysis: Construct a standard curve by plotting the peak area against the concentration of the standard solutions. Use the regression equation from the standard curve to calculate the concentration of this compound in the diluted sample solutions.

  • Solubility Calculation: Calculate the solubility of this compound in the original solvent by multiplying the concentration of the diluted sample by the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration (Shake-Flask) cluster_analysis Analysis cluster_result Result prep_solid Weigh Excess this compound add_solid Add this compound to Vial prep_solid->add_solid prep_solvent Measure Solvent Volume add_solvent Add Solvent to Vial prep_solvent->add_solvent shake Agitate at Constant Temperature (24-48h) add_solid->shake add_solvent->shake sediment Sedimentation of Excess Solid shake->sediment filter Filter Supernatant sediment->filter hplc Quantify by HPLC filter->hplc calculate Calculate Solubility hplc->calculate

Solubility Determination Workflow
Signaling Pathway: Mechanism of this compound Toxicity

This compound, like other aconitine-type alkaloids, exerts its primary toxic effect by modulating voltage-gated sodium channels in excitable cells such as neurons and cardiomyocytes. The following diagram depicts this signaling pathway.

G This compound This compound na_channel Voltage-Gated Sodium Channel This compound->na_channel Binds to Site 2 na_influx Persistent Na+ Influx na_channel->na_influx Prevents Inactivation depolarization Prolonged Membrane Depolarization na_influx->depolarization arrhythmia Cardiac Arrhythmias depolarization->arrhythmia neurotoxicity Neurotoxicity (e.g., Paresthesia) depolarization->neurotoxicity

This compound's Effect on Sodium Channels

References

An In-depth Technical Guide on the Primary Cardiotoxic and Neurotoxic Effects of Mesaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconitine (B191843), a C19-diterpenoid alkaloid predominantly found in plants of the Aconitum genus, is recognized for its potent pharmacological activities, including analgesic and anti-inflammatory effects. However, its clinical application is severely limited by a narrow therapeutic window and significant cardiotoxicity and neurotoxicity. This technical guide provides a comprehensive overview of the primary toxicological effects of this compound on the cardiovascular and nervous systems, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The information presented herein is intended to support further research and development in mitigating the toxicity of this potent compound.

Quantitative Toxicological Data

The toxicity of this compound has been quantified in various studies, primarily through the determination of lethal doses (LD50). The following tables summarize the available quantitative data.

Table 1: Lethal Dose (LD50) of this compound in Animal Models
Route of Administration LD50 Value (mg/kg)
Oral (Animal)1.9[1][2]
Oral (Mouse)1.9[3]
Intravenous (Mouse)0.068[1][2]
Intravenous (Mouse)0.085[3]
Intraperitoneal (Mouse)0.213[3]
Subcutaneous (Mouse)0.204[3]
Table 2: Other Quantitative Toxicological Data for this compound
Parameter Value
Half-life (Animal)2.8–5.8 hours[1][4]
Ki for inhibition of [3H]noradrenaline uptake (Rat hippocampal synaptosomes)111.95 +/- 18 nM[5]
Increase in postsynaptic population spike amplitude (Rat hippocampal slices, 10 nM)31.10% +/- 6.7% of control[5]

Core Toxicological Mechanisms

The primary toxic effects of this compound stem from its interaction with voltage-gated sodium channels (VGSCs) in excitable tissues such as the myocardium and neurons.[6][7] By binding to site 2 of the open state of these channels, this compound causes persistent activation, leading to a massive influx of sodium ions.[1][7] This disrupts normal cellular excitability, resulting in arrhythmias in the heart and aberrant neuronal firing in the nervous system.[6][7]

Primary Cardiotoxic Effects

The cardiotoxicity of this compound manifests as a range of severe cardiovascular events, including hypotension, palpitations, ventricular arrhythmias, and in severe cases, ventricular fibrillation and asystole.[6][8] The underlying mechanisms are multifaceted and involve:

  • Persistent Activation of Voltage-Gated Sodium Channels: This is the principal mechanism, leading to prolonged depolarization of cardiomyocytes, which in turn can cause early and delayed after-depolarizations, triggering ventricular arrhythmias.[7][9]

  • Intracellular Calcium Overload: The sustained sodium influx can lead to an increase in intracellular calcium concentration through the sodium-calcium exchanger (NCX).[10][11] This calcium overload contributes to mitochondrial dysfunction, oxidative stress, and apoptosis of cardiomyocytes.[12][13]

  • Mitochondrial Dysfunction and Oxidative Stress: this compound-induced calcium overload can damage mitochondria, leading to the generation of reactive oxygen species (ROS) and a decrease in ATP production.[12][14] This oxidative stress further exacerbates cardiac injury.

  • Induction of Apoptosis and Autophagy: Studies have shown that this compound can induce apoptosis in cardiomyocytes.[15] Furthermore, it may interfere with autophagy, a cellular process for clearing damaged components, which can contribute to cardiomyocyte death.[2][15]

Primary Neurotoxic Effects

This compound's neurotoxicity presents with a variety of symptoms, including paresthesia, numbness, and muscle weakness.[7] The core mechanisms of neurotoxicity include:

  • Disruption of Neuronal Excitability: Similar to its effects on the heart, this compound's action on neuronal voltage-gated sodium channels leads to hyperexcitability and, ultimately, inexcitability of nerve cells due to the massive sodium influx.[6]

  • Excitotoxicity: this compound can promote the release of excitatory amino acids like glutamate (B1630785), leading to excitotoxicity. This process involves excessive activation of glutamate receptors, leading to a cascade of events including calcium influx, oxidative stress, and neuronal apoptosis.[16]

  • Neurotransmitter System Dysregulation: this compound has been shown to interact with the noradrenergic and serotonergic systems.[1][17] It can inhibit the reuptake of norepinephrine, leading to increased levels of this neurotransmitter in the synapse.[5] This can contribute to its complex effects on the central nervous system.

  • Induction of Neuronal Apoptosis and Autophagy: this compound can induce apoptosis in neurons through mechanisms involving oxidative stress and the Bax/Bcl-2 pathway.[6][16] It has also been shown to induce autophagy in neuronal cells.[2]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the cardiotoxic and neurotoxic effects of this compound.

Mesaconitine_Cardiotoxicity MA This compound VGSC Voltage-Gated Sodium Channels (Site 2) MA->VGSC Binds to Na_influx Persistent Na+ Influx VGSC->Na_influx Causes Depolarization Prolonged Depolarization Na_influx->Depolarization NCX Na+/Ca2+ Exchanger Na_influx->NCX Activates EAD_DAD EADs & DADs Depolarization->EAD_DAD Arrhythmia Ventricular Arrhythmias EAD_DAD->Arrhythmia Ca_overload Intracellular Ca2+ Overload NCX->Ca_overload Increases Mitochondria Mitochondrial Dysfunction Ca_overload->Mitochondria Induces Apoptosis Cardiomyocyte Apoptosis Ca_overload->Apoptosis ROS ROS Production (Oxidative Stress) Mitochondria->ROS Autophagy Altered Autophagy Mitochondria->Autophagy Triggers ROS->Apoptosis Autophagy->Apoptosis

Caption: Signaling pathway of this compound-induced cardiotoxicity.

Mesaconitine_Neurotoxicity MA This compound VGSC Neuronal Voltage-Gated Sodium Channels MA->VGSC Acts on Glutamate Increased Glutamate Release MA->Glutamate Promotes NE_reuptake Norepinephrine Reuptake Inhibition MA->NE_reuptake Inhibits Autophagy Induction of Autophagy MA->Autophagy Induces Na_influx Persistent Na+ Influx VGSC->Na_influx Causes Hyperexcitability Neuronal Hyperexcitability Na_influx->Hyperexcitability Neurotoxicity_symptoms Paresthesia, Numbness Hyperexcitability->Neurotoxicity_symptoms Excitotoxicity Excitotoxicity Ca_influx Ca2+ Influx Excitotoxicity->Ca_influx Glutamate->Excitotoxicity Oxidative_stress Oxidative Stress Ca_influx->Oxidative_stress Apoptosis Neuronal Apoptosis Oxidative_stress->Apoptosis NE_levels Increased Synaptic Norepinephrine NE_reuptake->NE_levels CNS_effects Central Nervous System Effects NE_levels->CNS_effects Autophagy->Apoptosis

Caption: Signaling pathway of this compound-induced neurotoxicity.

Experimental Protocols

Detailed experimental protocols are often proprietary to the conducting laboratories. However, a summary of common methodologies employed in the study of this compound toxicity, as inferred from the literature, is provided below.

In Vitro Electrophysiology
  • Objective: To study the effects of this compound on ion channel function.

  • Methodology: Whole-cell patch-clamp technique is commonly used on isolated cardiomyocytes or neurons (e.g., hippocampal neurons, HT22 cells).[2] Cells are perfused with a solution containing this compound at various concentrations. Voltage protocols are applied to elicit and record ionic currents, such as sodium and calcium currents. Changes in action potential duration and the occurrence of after-depolarizations are also measured.[10][11]

Patch_Clamp_Workflow start Start cell_prep Isolate Cardiomyocytes or Neurons start->cell_prep patch_pipette Establish Whole-Cell Patch Clamp Configuration cell_prep->patch_pipette baseline Record Baseline Ionic Currents / Action Potentials patch_pipette->baseline ma_application Perfuse with This compound Solution baseline->ma_application recording Record Changes in Currents and Potentials ma_application->recording analysis Data Analysis recording->analysis end End analysis->end

Caption: Generalized workflow for in vitro electrophysiology studies.

Cellular Viability and Apoptosis Assays
  • Objective: To assess the cytotoxic effects of this compound and its ability to induce apoptosis.

  • Methodology:

    • Cell Viability: Cell lines such as HT22 or H9c2 are treated with varying concentrations of this compound for specific durations.[2][12] Cell viability is then measured using assays like the MTT or CCK-8 assay.[2][12] Lactate dehydrogenase (LDH) release into the culture medium is also quantified as an indicator of cytotoxicity.[2][12]

    • Apoptosis: Apoptosis can be detected using various methods, including Hoechst 33258 staining to observe nuclear morphology changes (e.g., chromatin condensation), and TUNEL assays to detect DNA fragmentation.[12][18] Flow cytometry with Annexin V/Propidium Iodide staining is also a common method to quantify apoptotic and necrotic cells.

Measurement of Intracellular Calcium and Reactive Oxygen Species
  • Objective: To investigate the role of calcium dysregulation and oxidative stress in this compound toxicity.

  • Methodology:

    • Intracellular Calcium: Fluorescent calcium indicators such as Fluo-3 AM are loaded into cells.[12] The cells are then exposed to this compound, and changes in intracellular calcium concentration are monitored using fluorescence microscopy or a plate reader.

    • Reactive Oxygen Species (ROS): The production of ROS is measured using fluorescent probes like DCFH-DA.[12] Following treatment with this compound, the increase in fluorescence, which is proportional to the amount of ROS, is quantified.

Animal Studies
  • Objective: To determine the in vivo toxicity of this compound and to study its systemic effects.

  • Methodology:

    • LD50 Determination: Animals (typically mice or rats) are administered with different doses of this compound via various routes (oral, intravenous, intraperitoneal, subcutaneous). The dose that is lethal to 50% of the animals is then calculated.

    • Cardiotoxicity Assessment: In vivo cardiac function can be monitored using electrocardiography (ECG) to detect arrhythmias.[19] Histopathological examination of heart tissue can reveal signs of myocardial injury.

    • Neurotoxicity Assessment: Behavioral tests can be used to assess neurological deficits. Histological analysis of brain tissue can identify neuronal damage.

Conclusion

This compound exhibits significant cardiotoxic and neurotoxic effects that are primarily initiated by the persistent activation of voltage-gated sodium channels. This leads to a cascade of downstream events, including intracellular calcium overload, oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis in both cardiomyocytes and neurons. A thorough understanding of these mechanisms and the associated signaling pathways is crucial for the development of strategies to mitigate the toxicity of this compound and to potentially harness its therapeutic properties safely. The experimental methodologies outlined in this guide provide a framework for further investigation into the complex toxicology of this potent natural compound.

References

Methodological & Application

Application Note: Quantification of Mesaconitine in Blood Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of mesaconitine (B191843) in blood samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in forensic toxicology, clinical chemistry, and drug development. The described method, utilizing protein precipitation for sample cleanup, offers excellent recovery and minimal matrix effects, ensuring accurate and reproducible results. All quantitative data, including linearity, limits of detection and quantification, accuracy, and precision, are summarized for easy reference.

Introduction

This compound is a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus, which are sometimes used in traditional medicine. Due to its cardiotoxicity and neurotoxicity, accidental poisoning is a significant concern. Therefore, a reliable and sensitive analytical method for the determination of this compound in biological matrices such as blood is crucial for both clinical and forensic investigations. LC-MS/MS has emerged as the gold standard for this application due to its high selectivity and sensitivity. This document provides a detailed protocol for the quantification of this compound in blood, based on established methodologies.[1][2][3]

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., Lappaconitine or Yohimbine[3][4]

  • LC-MS grade Methanol (B129727)

  • LC-MS grade Acetonitrile

  • LC-MS grade Formic Acid

  • Ultrapure water

  • Blank human or rat blood

Instrumentation
  • Liquid Chromatograph (e.g., UPLC system)

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Analytical column (e.g., Waters C18, 1.7 µm, 2.1 mm x 50 mm)[1][3]

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard in methanol.

  • Working Solutions: Serially dilute the stock solutions with methanol to prepare working solutions at various concentrations.

  • Calibration Standards: Spike blank blood with the appropriate working solutions to create a series of calibration standards. A typical concentration range is 0.1 to 1000 ng/mL.[3][4]

  • Quality Control (QC) Samples: Prepare QC samples in blank blood at a minimum of three concentration levels (low, medium, and high) within the calibration range (e.g., 0.625, 6.25, and 50 ng/mL).[5]

Sample Preparation Protocol

A protein precipitation method is commonly employed for its simplicity and effectiveness.[1][6][7][8]

  • Pipette 100 µL of blood sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution (to achieve a final concentration of e.g., 50 ng/mL) and vortex briefly.

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[8]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% methanol in water with 0.1% formic acid).[8]

  • Vortex and centrifuge again at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

ParameterValue
Column Waters C18 (1.7 µm, 2.1 mm x 50 mm)[1][3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min[4]
Injection Volume 3 µL[4]
Column Temperature 40°C[4]
Gradient A typical gradient starts with a low percentage of Mobile Phase B, which is then ramped up to elute the analyte, followed by a re-equilibration step.

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1][3]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 632.4[4][5][9]
Product Ion (m/z) 572.2[4][5]
Collision Energy (CE) ~46 V (instrument dependent)[4][5]
Declustering Potential (DP) ~130 V (instrument dependent)[4][5]
Ion Source Temperature 550°C[4]

Quantitative Data Summary

The following table summarizes the typical quantitative performance of an LC-MS/MS method for this compound in blood, compiled from various sources.

ParameterThis compoundReference(s)
Linearity Range 0.1 - 1000 ng/mL[3][4]
Correlation Coefficient (r²) > 0.99[2][3]
Limit of Quantification (LLOQ) 0.1 - 0.5 ng/mL[10][11]
Limit of Detection (LOD) 0.04 - 0.1 ng/mL[9][10]
Intra-day Precision (%CV) < 15%[11]
Inter-day Precision (%CV) < 15%[11]
Accuracy (%) 85 - 115%[11]
Recovery (%) 74 - 80%[2]
Matrix Effect (%) 94 - 100%[2]

Workflow Diagram

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Blood Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Add Methanol (300 µL) Vortex Add_IS->Protein_Precipitation Centrifuge1 Centrifuge (14,000 rpm, 10 min) Protein_Precipitation->Centrifuge1 Supernatant_Transfer Transfer Supernatant Centrifuge1->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Centrifuge2 Centrifuge (14,000 rpm, 10 min) Reconstitution->Centrifuge2 Final_Supernatant Transfer to Autosampler Vial Centrifuge2->Final_Supernatant LC_Separation UPLC Separation (C18 Column) Final_Supernatant->LC_Separation MS_Detection Tandem MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Report Results Quantification->Reporting

Caption: Workflow for this compound Quantification in Blood.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in blood samples. The simple and effective protein precipitation sample preparation protocol, combined with the selectivity of tandem mass spectrometry, allows for accurate determination of this compound concentrations, even at low ng/mL levels. This method is well-suited for applications in clinical and forensic toxicology, as well as pharmacokinetic studies.

References

Application Notes & Protocol: Isolation of Mesaconitine from Aconitum carmichaelii

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aconitum carmichaelii Debeaux, a species of the Ranunculaceae family, is a well-known plant in traditional medicine, particularly in Asia.[1][2] Its roots, commonly known as "Fuzi" or "Chuan Wu," contain various C19-diterpenoid alkaloids, which are responsible for both its therapeutic effects and its notorious toxicity.[1][3] Mesaconitine, along with aconitine (B1665448) and hypaconitine, is one of the primary diester-diterpenoid alkaloids (DDAs) found in the plant.[3][4] These compounds are known for their potent cardiotoxic and neurotoxic activities, which necessitate careful processing to reduce their toxicity for medicinal use.[2][3][5] The isolation and purification of this compound are crucial for pharmacological research, toxicological studies, and the development of reference standards.

This document provides a detailed protocol for the isolation of this compound from the roots of Aconitum carmichaelii. The methodology synthesizes established phytochemical techniques, including solvent extraction, acid-base partitioning, and chromatographic separation.

Quantitative Data Summary

The concentration of this compound and related alkaloids can vary significantly depending on the source, processing, and extraction method of the Aconitum carmichaelii roots. The following table summarizes representative quantitative data from the literature.

CompoundPlant MaterialConcentration (mg/g)Analytical MethodReference
This compoundRaw Aconitum carmichaelii (SFP-1)1.32HPLC[3]
AconitineRaw Aconitum carmichaelii (SFP-1)0.31HPLC[3]
HypaconitineRaw Aconitum carmichaelii (SFP-1)0.18HPLC[3]
This compoundRadix Aconiti Carmichaeli0.2924HPLC[6]
AconitineRadix Aconiti Carmichaeli0.0494HPLC[6]
HypaconitineRadix Aconiti Carmichaeli0.00763HPLC[6]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the isolation of this compound from Aconitum carmichaelii.

Isolation_Workflow A Dried & Powdered Aconitum carmichaelii Roots B Ethanol (B145695) Reflux Extraction A->B C Crude Ethanol Extract B->C D Acid-Base Partitioning C->D E Total Alkaloid Fraction D->E F Column Chromatography (Silica Gel or Alumina) E->F G Fractions Containing This compound F->G H Preparative HPLC G->H I Purified this compound H->I

Figure 1. Workflow for this compound Isolation.

Experimental Protocols

This protocol is divided into four main stages: 1) Extraction of Total Alkaloids, 2) Acid-Base Partitioning for Alkaloid Enrichment, 3) Column Chromatography for Preliminary Separation, and 4) Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification.

1. Extraction of Total Alkaloids

This step aims to extract the total alkaloid content from the dried plant material.

  • Materials and Reagents:

    • Dried and powdered roots of Aconitum carmichaelii.

    • 95% Ethanol.

    • Rotary evaporator.

    • Reflux apparatus.

  • Procedure:

    • Weigh the powdered Aconitum carmichaelii roots.

    • Place the powdered roots in a round-bottom flask and add 95% ethanol in a 1:6 to 1:8 solid-to-liquid ratio (w/v).

    • Perform reflux extraction for 2 hours.[7]

    • After cooling, filter the mixture and collect the ethanol extract.

    • Repeat the extraction process on the plant residue two more times to ensure maximum alkaloid recovery.[7]

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[7]

2. Acid-Base Partitioning for Alkaloid Enrichment

This step selectively isolates the alkaloids from the crude extract based on their basic nature.

  • Materials and Reagents:

  • Procedure:

    • Suspend the crude extract in 2% HCl.

    • Transfer the acidic solution to a separatory funnel and extract with dichloromethane to remove neutral and acidic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with ammonia solution.

    • Extract the now basic aqueous solution with dichloromethane multiple times. The alkaloids will partition into the organic layer.

    • Combine the organic layers and wash with distilled water to remove residual base.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the total alkaloid fraction.

3. Column Chromatography for Preliminary Separation

This step separates the total alkaloids into fractions, enriching for this compound.

  • Materials and Reagents:

    • Total alkaloid fraction.

    • Silica (B1680970) gel (100-200 mesh) or neutral alumina (B75360).

    • Chromatography column.

    • Solvent system (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol).

    • Thin Layer Chromatography (TLC) plates and developing chamber.

    • UV lamp.

  • Procedure:

    • Prepare a silica gel or alumina column.

    • Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase solvent.

    • Load the sample onto the column.

    • Elute the column with a gradient solvent system, starting with a less polar mixture and gradually increasing the polarity. A common gradient is starting with 100% chloroform (B151607) and gradually adding methanol.

    • Collect fractions of the eluate.

    • Monitor the fractions by TLC, comparing with a this compound standard if available.

    • Pool the fractions that show a high concentration of the compound corresponding to this compound.

    • Evaporate the solvent from the pooled fractions.

4. Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

This final step yields highly purified this compound.

  • Materials and Reagents:

    • Enriched this compound fraction from column chromatography.

    • HPLC-grade acetonitrile (B52724) and water.

    • Ammonium (B1175870) bicarbonate or formic acid (for mobile phase modification).

    • Preparative HPLC system with a C18 column.

  • HPLC Conditions (Example):

    • Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm) or a similar preparative C18 column.[8]

    • Mobile Phase: A gradient elution of acetonitrile and ammonium bicarbonate buffer (e.g., 0.03 mol/L, pH 9.5).[8] An alternative is a gradient of acetonitrile and 0.1% formic acid in water.[9]

    • Flow Rate: Dependent on the column dimensions, typically starting around 1.0 mL/min for analytical scale development and scaled up for preparative columns.[8]

    • Detection: UV at 231-235 nm.[3][8]

    • Column Temperature: 25-40 °C.[3][9]

  • Procedure:

    • Dissolve the enriched fraction in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample into the preparative HPLC system.

    • Collect the peak corresponding to the retention time of this compound.

    • Evaporate the solvent from the collected fraction, often via lyophilization, to obtain purified this compound.

    • Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathway Diagram: this compound Toxicity

This compound exerts its toxicity primarily by affecting voltage-gated sodium channels, leading to cardiotoxicity and neurotoxicity.[5] The following diagram illustrates a simplified signaling pathway of this compound-induced cellular toxicity.

Mesaconitine_Toxicity_Pathway A This compound B Voltage-Gated Sodium Channels A->B Binds & inhibits inactivation C Persistent Na+ Influx B->C D Membrane Depolarization C->D E Activation of Voltage-Gated Ca2+ Channels D->E F Increased Intracellular Ca2+ E->F G Cellular Dysfunction (e.g., Arrhythmias, Neuronal Hyperexcitability) F->G H Apoptosis & Oxidative Stress F->H

Figure 2. Simplified Pathway of this compound Toxicity.

References

Application Notes and Protocols for Cell-based Assays Measuring Mesaconitine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mesaconitine (MA), a diterpenoid alkaloid found in plants of the Aconitum genus, is known for its pharmacological effects, including analgesic and anti-inflammatory properties.[1][2] However, its therapeutic use is limited by its narrow therapeutic window and significant cytotoxicity, primarily affecting the heart and nervous system.[3][4] Understanding the mechanisms of this compound-induced cytotoxicity is crucial for both toxicological assessment and the development of safer therapeutic strategies. This application note provides detailed protocols for a panel of cell-based assays to quantitatively assess this compound's cytotoxic effects and elucidate its underlying molecular mechanisms. The assays described herein measure key indicators of cell health, including cell viability, membrane integrity, apoptosis, and mitochondrial function.

Mechanisms of this compound Cytotoxicity

This compound exerts its toxic effects through multiple mechanisms. It is a known cardiotoxin (B1139618) and neurotoxin that can disrupt the normal function of excitable cells like neurons and cardiomyocytes.[3] At the cellular level, this compound has been shown to induce cytotoxicity by:

  • Inducing Apoptosis: this compound treatment can lead to programmed cell death, or apoptosis. This is often mediated through the activation of caspases, key executioner enzymes in the apoptotic pathway.[1][2]

  • Triggering Oxidative Stress: The compound can cause an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, leading to oxidative damage to cellular components.[1][5][6]

  • Disrupting Mitochondrial Function: this compound can affect mitochondrial membrane potential, a critical factor for maintaining cellular energy production and viability.[7]

  • Altering Intracellular Calcium Signaling: Studies have shown that this compound can induce rises in intracellular calcium concentrations, which can trigger cytotoxic pathways.[8]

  • Modulating Signaling Pathways: The cytotoxicity of this compound has been linked to the modulation of several key signaling pathways, including the MAPK, PI3K-Akt, and HIF-1 pathways.[1][2]

Experimental Protocols

This section provides detailed protocols for a selection of robust and widely used cell-based assays to measure the cytotoxic effects of this compound.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 12 mM MTT stock solution (in PBS) to each well.[11]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator to allow for the formation of formazan crystals.[11]

  • Solubilization: Add 100 µL of SDS-HCl solution to each well to solubilize the formazan crystals.[11]

  • Absorbance Measurement: Mix each sample thoroughly by pipetting. Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12][13] It serves as a reliable indicator of compromised cell membrane integrity.[14]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing an LDH assay substrate, enzyme, and cofactor solution. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]

  • Data Analysis: Determine the amount of LDH released by subtracting the background absorbance (from non-cell controls) from all other values. Express cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Assessment: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[15] The assay utilizes a specific caspase-3 substrate that, when cleaved, releases a chromophore or fluorophore.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol.

  • Cell Lysis: After treatment, centrifuge the plate and remove the supernatant. Add 50 µL of cold lysis buffer to each well and incubate on ice for 30 minutes.[16]

  • Lysate Collection: Centrifuge the plate at 12,000 rpm for 10-15 minutes at 4°C.[16] Transfer the supernatant (cell lysate) to a new, cold 96-well plate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Caspase-3 Reaction: Add 50 µL of reaction buffer and 5 µL of the caspase-3 substrate (e.g., DEVD-pNA) to each well containing the cell lysate (containing 50-200 µg of protein).[16][17]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[16][17]

  • Absorbance/Fluorescence Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration of each sample. Express the results as a fold change relative to the vehicle control.

Mitochondrial Membrane Potential (MMP) Assessment

This assay measures changes in the mitochondrial membrane potential, a key indicator of mitochondrial function and cell health.[18][19] Cationic fluorescent dyes like JC-1 are commonly used for this purpose. In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low MMP, JC-1 remains in its monomeric form and emits green fluorescence.[20][21]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol.

  • JC-1 Staining: After treatment, remove the medium and wash the cells with PBS. Add 100 µL of medium containing JC-1 dye (typically 10 µg/mL) to each well.

  • Incubation: Incubate the plate for 20 minutes at 37°C in the dark.[7][22]

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader. Measure the red fluorescence (excitation ~585 nm, emission ~590 nm) and green fluorescence (excitation ~514 nm, emission ~529 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison of the effects of different this compound concentrations and exposure times.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)24h Incubation (% Viability ± SD)48h Incubation (% Viability ± SD)72h Incubation (% Viability ± SD)
0 (Vehicle Control)100 ± 5.2100 ± 4.8100 ± 5.5
1092.3 ± 4.585.1 ± 5.178.4 ± 6.2
5075.6 ± 6.162.8 ± 5.951.2 ± 5.8
10058.2 ± 5.545.3 ± 4.732.9 ± 4.1
20041.7 ± 4.928.9 ± 3.819.6 ± 3.5

Table 2: Effect of this compound on Membrane Integrity (LDH Assay)

This compound Concentration (µM)24h Incubation (% Cytotoxicity ± SD)48h Incubation (% Cytotoxicity ± SD)72h Incubation (% Cytotoxicity ± SD)
0 (Vehicle Control)5.1 ± 1.26.3 ± 1.57.2 ± 1.8
1012.4 ± 2.118.7 ± 2.525.3 ± 3.1
5028.9 ± 3.541.2 ± 4.155.8 ± 4.9
10045.6 ± 4.262.5 ± 5.378.1 ± 6.2
20068.3 ± 5.885.4 ± 6.192.7 ± 5.5

Table 3: Effect of this compound on Caspase-3 Activity

This compound Concentration (µM)24h Incubation (Fold Change vs. Control ± SD)
0 (Vehicle Control)1.0 ± 0.1
101.8 ± 0.2
503.5 ± 0.4
1005.2 ± 0.6
2007.8 ± 0.9

Table 4: Effect of this compound on Mitochondrial Membrane Potential (MMP)

This compound Concentration (µM)24h Incubation (Red/Green Fluorescence Ratio ± SD)
0 (Vehicle Control)5.8 ± 0.5
104.9 ± 0.4
503.2 ± 0.3
1001.9 ± 0.2
2001.1 ± 0.1

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the signaling pathways involved in this compound cytotoxicity.

experimental_workflow cluster_assays Cell-Based Cytotoxicity Assays cluster_steps Experimental Steps MTT MTT Assay (Cell Viability) Measurement Data Acquisition (Plate Reader) MTT->Measurement LDH LDH Assay (Membrane Integrity) LDH->Measurement Caspase3 Caspase-3 Assay (Apoptosis) Caspase3->Measurement MMP MMP Assay (Mitochondrial Function) MMP->Measurement Cell_Culture Cell Seeding (96-well plate) Treatment This compound Treatment Cell_Culture->Treatment Incubation Incubation (24-72h) Treatment->Incubation Analysis Data Analysis Measurement->Analysis

Caption: General experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_downstream Downstream Events This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Ca2_influx ↑ Intracellular Ca²⁺ This compound->Ca2_influx PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK MAPK Pathway This compound->MAPK HIF1 HIF-1 Pathway This compound->HIF1 ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction (↓ MMP) Ca2_influx->Mito_Dysfunction ER_Stress->Mito_Dysfunction Apoptosis Apoptosis PI3K_Akt->Apoptosis Caspase_Activation Caspase-3 Activation MAPK->Caspase_Activation HIF1->Apoptosis Mito_Dysfunction->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Signaling pathways implicated in this compound-induced cytotoxicity.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Mesaconitine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mesaconitine (B191843) is a highly toxic C19-norditerpenoid alkaloid found in plants of the Aconitum genus, which are used in some traditional medicines.[1] Due to its narrow therapeutic window and potent cardiotoxicity and neurotoxicity, accurate and reliable quantitative analysis is crucial for quality control, toxicological studies, and drug development.[1][2] High-performance liquid chromatography (HPLC) is a widely used technique for the determination of this compound in various matrices, including herbal preparations and biological samples.[3][4] This document provides detailed application notes and protocols for the HPLC analysis of this compound.

I. Quantitative Data Summary

The following tables summarize the key quantitative parameters for the HPLC analysis of this compound, compiled from various validated methods.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1Method 2Method 3
Column Hypersil BDS C18 (4.6 mm × 150 mm, 5 µm)[5]Not SpecifiedEcosil C18 (250 × 4.6 mm, 5 µm)[6]
Mobile Phase Methanol-0.1% Triethylamine (B128534) (60:40)[5]25 mM Triethylamine Phosphate BufferAcetonitrile-Ammonium Acetate Buffer (50:50, pH 10.5)[6]
Flow Rate 1.0 mL/min[5]Not Specified0.8 mL/min[6]
Detection Wavelength 240 nm[5]Not Specified230 nm[6]
Column Temperature Not SpecifiedNot SpecifiedNot Specified

Table 2: Performance Characteristics of HPLC Methods for this compound

ParameterMethod AMethod B (EME-HPLC-UV)Method C (UPLC-MS/MS for 10-hydroxy this compound)
Linearity Range Not SpecifiedNot Specified0.3 - 100 ng/mL[7]
Correlation Coefficient (r) > 0.999[3]≥ 0.9926[8]Not Specified
Limit of Detection (LOD) Not Specified0.06 - 0.26 µg/mL[8]Not Specified
Limit of Quantification (LOQ) Not Specified0.20 - 0.86 µg/mL[8]0.3 ng/mL[7]
Recovery Not Specified72% - 103% (depending on matrix)[8]Not Specified
Precision (RSD%) Not Specified< 15% (Intra- and Inter-day)[7]< 15%[7]
Accuracy Not Specified91% - 111%[8]96.0% - 109.3%[7]

II. Experimental Protocols

A. Protocol 1: Extraction of this compound from Aconitum Plant Material

This protocol describes a general procedure for the extraction of this compound from raw herbal materials.

Materials:

  • Dried and powdered Aconitum plant material

  • Methanol (B129727)

  • Sonicator

  • Centrifuge

  • Filter paper or syringe filter (0.45 µm)

  • Rotary evaporator

Procedure:

  • Weigh a precise amount of the powdered plant material (e.g., 1.0 g).

  • Add a specific volume of methanol (e.g., 25 mL) to the sample.

  • Sonicate the mixture for 30-60 minutes to facilitate extraction.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Decant the supernatant. Repeat the extraction process on the residue two more times to ensure complete extraction.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., 1 mL).

  • Filter the reconstituted solution through a 0.45 µm syringe filter before HPLC injection.

B. Protocol 2: HPLC Analysis of this compound

This protocol is based on a reversed-phase HPLC method for the quantitative determination of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Hypersil BDS C18 (4.6 mm × 150 mm, 5 µm).[5]

  • Mobile Phase: Methanol and 0.1% triethylamine in water (60:40, v/v).[5] The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 240 nm.[5]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations by diluting with the mobile phase.

  • Sample Analysis: Inject the prepared sample extract and the calibration standards into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the extraction and HPLC analysis of this compound from plant material.

G cluster_extraction Sample Preparation and Extraction cluster_hplc HPLC Analysis plant_material Aconitum Plant Material (Powdered) maceration Maceration with Methanol plant_material->maceration sonication Sonication maceration->sonication centrifugation Centrifugation sonication->centrifugation collection Collect Supernatant centrifugation->collection evaporation Evaporation to Dryness collection->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: Workflow for this compound Extraction and HPLC Analysis.

B. Signaling Pathways of this compound

This compound exerts its pharmacological and toxicological effects through various signaling pathways.

1. Neuropharmacological Effects

This compound can modulate the central noradrenergic system, which is implicated in its analgesic and potential antidepressant-like effects.[9] It acts on β-adrenergic receptors, leading to downstream signaling cascades.[9][10]

G cluster_neuro This compound Neuropharmacological Pathway This compound This compound beta_receptor β-Adrenergic Receptor This compound->beta_receptor activates g_protein Gs Protein beta_receptor->g_protein activates ac Adenylate Cyclase (AC) g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates downstream Downstream Effects (e.g., Analgesia) pka->downstream

Caption: this compound's Action on the β-Adrenergic Signaling Pathway.

2. Hepatotoxicity Pathway

Studies suggest that this compound-induced hepatotoxicity involves the activation of oxidative stress, inflammatory responses, and apoptosis through the modulation of several key signaling pathways, including the MAPK and PI3K-Akt pathways.[11][12][13]

G cluster_hepato This compound-Induced Hepatotoxicity Pathways cluster_stress Oxidative Stress & Inflammation cluster_apoptosis Apoptosis This compound This compound mapk MAPK Pathway This compound->mapk pi3k_akt PI3K-Akt Pathway This compound->pi3k_akt hmox1 HMOX1↑ mapk->hmox1 il2 IL2↑ mapk->il2 casp3 Caspase-3↑ pi3k_akt->casp3 hepatotoxicity Hepatotoxicity hmox1->hepatotoxicity il2->hepatotoxicity casp3->hepatotoxicity

References

Revolutionizing Drug Metabolism Studies: A UPLC-MS/MS Method for High-Throughput Analysis of Mesaconitine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mesaconitine (B191843), a major C19-diterpenoid alkaloid found in Aconitum species, is known for its significant pharmacological and toxicological effects. Understanding its metabolic fate is crucial for both drug development and toxicological assessment. This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the identification and quantification of this compound metabolites. The described protocol offers high throughput and specificity, making it an invaluable tool for researchers in pharmacology, toxicology, and drug metabolism.

Metabolic Pathway of this compound

This compound undergoes extensive phase I metabolism, primarily through reactions such as hydroxylation, demethylation, deacetylation, and dehydrogenation. These transformations are mainly catalyzed by cytochrome P450 enzymes, with CYP3A4 being a key contributor.[1][2] Some metabolites may also undergo phase II conjugation, such as glucuronidation.[3]

This compound Metabolic Pathway This compound This compound PhaseI Phase I Metabolism (CYP450) This compound->PhaseI M1 Hydroxylated Metabolites (e.g., 10-hydroxy-mesaconitine) PhaseII Phase II Metabolism (UGTs) M1->PhaseII M2 Demethylated Metabolites (e.g., 16-O-demethylthis compound) M2->PhaseII M3 Deacetylated Metabolites M3->PhaseII M4 Dehydrogenated Metabolites M4->PhaseII M5 Glucuronide Conjugates PhaseI->M1 Hydroxylation PhaseI->M2 Demethylation PhaseI->M3 Deacetylation PhaseI->M4 Dehydrogenation PhaseII->M5 Glucuronidation Experimental Workflow Start Biological Sample (Plasma, Urine, Microsomes) Prep Sample Preparation Start->Prep PP Protein Precipitation Prep->PP SPE Solid-Phase Extraction Prep->SPE Analysis UPLC-MS/MS Analysis PP->Analysis SPE->Analysis Data Data Acquisition (MRM Mode) Analysis->Data Processing Data Processing and Quantification Data->Processing End Results Processing->End

References

Application Notes and Protocols for In Vivo Analgesic Studies of Mesaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design of analgesic studies involving Mesaconitine (B191843) (MA), a major bioactive diterpenoid alkaloid found in Aconitum species. The protocols outlined below are based on established rodent models of pain and aim to facilitate the reproducible assessment of MA's analgesic properties and elucidation of its mechanism of action.

Introduction

This compound has demonstrated significant analgesic effects in various preclinical pain models.[1] Its mechanism of action is primarily attributed to its activity on the central nervous system, specifically involving the noradrenergic and serotonergic systems.[1][2] Unlike typical opioid analgesics, MA's effects do not appear to be mediated by opioid receptors.[2] These protocols will guide researchers in evaluating the analgesic efficacy of this compound in thermal, chemical, and inflammatory pain models.

General Guidelines for In Vivo Studies

Animal Models: Male Swiss albino mice or Sprague-Dawley rats are commonly used for these studies.[3][4] Animals should be acclimatized to the laboratory environment for at least one week before experimentation. All procedures should be conducted in accordance with institutional animal care and use guidelines.

Drug Preparation: this compound can be dissolved in a vehicle such as sterile saline, potentially with a small percentage of a solubilizing agent like DMSO, for administration.[5] It is crucial to prepare fresh solutions on the day of the experiment.[6]

Administration: The route of administration can be oral (p.o.), intraperitoneal (i.p.), subcutaneous (s.c.), or intracerebroventricular (i.c.v.), depending on the experimental objective.[1][2][7]

Experimental Protocols for Analgesic Assessment

Acetic Acid-Induced Writhing Test (Visceral Pain Model)

This model is used to evaluate peripherally and centrally acting analgesics by inducing visceral pain.[8]

Protocol:

  • Administer this compound or the vehicle control to the animals.

  • After a predetermined absorption period (e.g., 30-60 minutes), inject a 0.6% acetic acid solution intraperitoneally (10 mL/kg).[9]

  • Immediately after the acetic acid injection, place the animal in an observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period, typically 15-30 minutes.[7][9]

  • A reduction in the number of writhes compared to the control group indicates an analgesic effect.

Hot Plate Test (Thermal Pain Model)

This test assesses the central analgesic activity by measuring the reaction time to a thermal stimulus.[10][11]

Protocol:

  • Place the animal on a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[12]

  • Record the latency to a nociceptive response, such as licking a paw or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Administer this compound or the vehicle control.

  • Measure the reaction latency at different time points after drug administration (e.g., 30, 60, 90, 120 minutes).

  • An increase in the reaction latency indicates an analgesic effect.

Tail-Flick Test (Thermal Pain Model)

This test is another method to evaluate central analgesic activity by measuring the latency of a spinal reflex to a thermal stimulus.[10][13]

Protocol:

  • Focus a beam of radiant heat onto the animal's tail.

  • Measure the time it takes for the animal to flick its tail away from the heat source. A cut-off time is necessary to avoid tissue injury.[13]

  • Administer this compound or the vehicle control.

  • Assess the tail-flick latency at various intervals post-administration.

  • An increased latency is indicative of analgesia.

Formalin Test (Inflammatory Pain Model)

This model is used to assess both acute (neurogenic) and persistent (inflammatory) pain.[9][14]

Protocol:

  • Administer this compound or the vehicle control.

  • After the appropriate absorption time, inject a dilute formalin solution (e.g., 20 µL of 1-5% formalin) subcutaneously into the plantar surface of the animal's hind paw.

  • Observe the animal's behavior and record the total time spent licking or biting the injected paw.

  • The observation period is typically divided into two phases: the early phase (0-5 minutes after injection, representing neurogenic pain) and the late phase (15-30 minutes after injection, representing inflammatory pain).[7][9]

  • A reduction in paw licking/biting time in either phase indicates an analgesic effect.

Data Presentation

The quantitative data from these experiments should be summarized in clear and structured tables to allow for easy comparison of results.

Table 1: Effect of this compound in the Acetic Acid-Induced Writhing Test in Mice

TreatmentDose (mg/kg, p.o.)Number of Writhes (Mean ± SEM)% Inhibition
Vehicle-30.4 ± 1.8-
This compound0.56.0 ± 1.180.4 ± 3.2
Aconitine (B1665448)0.57.5 ± 0.875.3 ± 2.5
Hypaconitine0.525.8 ± 0.615.1 ± 2.1

Data adapted from a study on Radix Aconiti Carmichaeli.[7]

Table 2: Effect of this compound in the Formalin Test in Mice

TreatmentDose (mg/kg, p.o.)Early Phase Licking Time (s, Mean ± SEM)Late Phase Licking Time (s, Mean ± SEM)
Vehicle-75.2 ± 5.188.6 ± 6.3
This compound (as Radix Aconiti Carmichaeli extract)1560.1 ± 4.565.4 ± 5.8
3052.3 ± 3.950.2 ± 4.7
6045.8 ± 3.238.9 ± 3.1
Indomethacin10 (i.p.)73.5 ± 5.535.7 ± 2.9

Data adapted from a study on Radix Aconiti Carmichaeli.[7]

Signaling Pathways and Experimental Workflows

The analgesic effect of this compound is believed to be mediated through the central noradrenergic and serotonergic systems.[1] Microinjection studies have shown that MA produces dose-dependent analgesic activity in brain regions such as the periaqueductal gray (PAG), nucleus raphe magnus (NRM), and nucleus reticularis paragigantocellularis (NRPG).[1][3] The activation of β-adrenoceptors, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP), is also implicated in its mechanism.[1]

G cluster_workflow Experimental Workflow for this compound Analgesic Assessment cluster_pain_models Pain Models AnimalModel Rodent Model (Mouse/Rat) DrugAdmin This compound Administration (p.o., i.p., s.c., i.c.v.) AnimalModel->DrugAdmin PainModel Pain Model Induction DrugAdmin->PainModel Behavioral Behavioral Assessment PainModel->Behavioral AceticAcid Acetic Acid Writhing (Visceral) PainModel->AceticAcid Data Data Analysis Behavioral->Data HotPlate Hot Plate (Thermal) TailFlick Tail Flick (Thermal) Formalin Formalin Test (Inflammatory)

Caption: Experimental workflow for assessing this compound's analgesic effects.

G cluster_pathway Proposed Analgesic Signaling Pathway of this compound MA This compound CNS Central Nervous System MA->CNS NA_System Noradrenergic System CNS->NA_System S_System Serotonergic System CNS->S_System Beta_AR β-Adrenoceptors NA_System->Beta_AR Analgesia Analgesic Effect S_System->Analgesia AC Adenylate Cyclase Beta_AR->AC Activates cAMP ↑ cAMP AC->cAMP Produces cAMP->Analgesia

Caption: Proposed analgesic signaling pathway of this compound.

References

Application Notes and Protocols: Mesaconitine as a Positive Control for Sodium Channel Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconitine (B191843), a diterpenoid alkaloid derived from plants of the Aconitum genus, is a potent neurotoxin that selectively targets voltage-gated sodium channels (VGSCs). Its mechanism of action involves binding to the neurotoxin receptor site 2 on the α-subunit of the sodium channel. This binding event leads to a persistent activation of the channel by shifting the voltage-dependence of activation to more hyperpolarized potentials and inhibiting channel inactivation.[1][2] These properties make this compound an effective positive control for in vitro and in vivo assays designed to study the function of sodium channels and to screen for novel sodium channel modulators.

These application notes provide detailed protocols for the use of this compound as a positive control in two common experimental paradigms: patch-clamp electrophysiology and fluorescence-based membrane potential assays.

Mechanism of Action

This compound binds to the open state of voltage-gated sodium channels, trapping them in a persistently activated state.[1][3][4] This leads to a continuous influx of sodium ions, causing membrane depolarization and sustained cellular excitability. The primary effects of this compound on sodium channel gating include:

  • Hyperpolarizing shift in the voltage-dependence of activation: this compound-modified channels open at more negative membrane potentials compared to unmodified channels.[5][6][7]

  • Inhibition of inactivation: this compound slows or prevents the fast inactivation process of the sodium channel, leading to a persistent inward sodium current.[8][9]

This sustained activation makes this compound a reliable tool to confirm the functional expression and responsiveness of sodium channels in a given experimental system.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's effect on voltage-gated sodium channels. It is important to note that these values can vary depending on the specific sodium channel subtype, expression system, and experimental conditions.

ParameterValueCell Type/Channel SubtypeReference
Binding Site Neurotoxin Receptor Site 2All sensitive VGSCs[1][2]
Effect Persistent ActivationAll sensitive VGSCs[3][4]
Shift in V1/2 of Activation ~ -20 mVNeuroblastoma cells[5]
EC50 for increase in [Na+]i and [Ca2+]i 3 µMSynaptosomes[10]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of this compound to confirm the presence and functionality of voltage-gated sodium channels in isolated cells.

Objective: To record sodium currents and demonstrate their potentiation by this compound.

Materials:

  • Cells: HEK293 cells stably expressing a specific sodium channel subtype (e.g., Nav1.7) or primary neurons.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.3 with CsOH).

  • This compound Stock Solution: 10 mM in DMSO. Store at -20°C.

  • Patch Pipettes: Borosilicate glass, 2-5 MΩ resistance.

  • Patch-Clamp Amplifier and Data Acquisition System.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips at an appropriate density 24-48 hours prior to the experiment.

  • Solution Preparation: Prepare external and internal solutions and filter-sterilize. On the day of the experiment, dilute the this compound stock solution in the external solution to the desired final concentration (e.g., 1-10 µM).

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with a patch pipette filled with the internal solution and form a giga-ohm seal.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -100 mV.

  • Baseline Recording:

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

    • Record the baseline current-voltage (I-V) relationship.

  • Application of this compound:

    • Perfuse the recording chamber with the external solution containing this compound.

    • Allow 2-5 minutes for the compound to take effect.

  • Post-Treatment Recording:

    • Repeat the voltage-step protocol to record sodium currents in the presence of this compound.

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after this compound application.

    • Observe for a hyperpolarizing shift in the activation threshold and the appearance of a persistent inward current.

    • Plot the I-V curves to visualize the effect of this compound.

Expected Results: Application of this compound should result in a leftward shift of the I-V curve, indicating activation at more negative potentials, and a non-inactivating current component during the depolarizing pulse.

Protocol 2: Fluorescence-Based Membrane Potential Assay

This protocol describes a high-throughput method to assess sodium channel activation using a membrane potential-sensitive dye.

Objective: To measure changes in membrane potential in response to sodium channel activation by this compound.

Materials:

  • Cells: HEK293 cells stably expressing a specific sodium channel subtype.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Membrane Potential-Sensitive Dye: E.g., a FRET-based dye pair like DiSBAC2(3) and CC2-DMPE, or a sodium-sensitive dye like ION Natrium Green 2 AM.[11]

  • This compound Stock Solution: 10 mM in DMSO.

  • Veratridine (B1662332) (Optional Positive Control): 10 mM in DMSO.

  • Tetrodotoxin (TTX, Negative Control): 1 mM in water.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence Plate Reader.

Procedure:

  • Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate at 37°C for 30-60 minutes.

  • Compound Preparation: Prepare a dilution series of this compound in the assay buffer. Also prepare solutions for the optional positive control (veratridine) and negative control (TTX).

  • Assay:

    • After incubation, remove the dye loading solution and replace it with assay buffer.

    • Place the plate in the fluorescence plate reader and record a baseline fluorescence for 2-5 minutes.

    • Add the this compound solutions (and controls) to the appropriate wells.

    • Immediately begin recording the fluorescence signal for 10-20 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity or ratio over time for each well.

    • A significant increase in fluorescence (or a change in the FRET ratio, depending on the dye) in the this compound-treated wells indicates membrane depolarization due to sodium channel activation.

    • The effect of this compound should be blocked by the co-application of TTX.

Expected Results: this compound should induce a dose-dependent increase in the fluorescence signal, indicating membrane depolarization. This effect should be absent in wells treated with a sodium channel blocker like TTX.

Visualizations

Signaling_Pathway This compound This compound Na_Channel Voltage-Gated Sodium Channel (Site 2) This compound->Na_Channel Binds to Open_State Persistent Open State Na_Channel->Open_State Induces Na_Influx Na+ Influx Open_State->Na_Influx Allows Depolarization Membrane Depolarization Na_Influx->Depolarization Causes Cellular_Response Cellular Hyperexcitability Depolarization->Cellular_Response Leads to

Caption: this compound signaling pathway in sodium channel activation.

Experimental_Workflow cluster_patch_clamp Patch-Clamp Electrophysiology cluster_fluorescence_assay Fluorescence-Based Assay pc_start Prepare Cells and Solutions pc_establish Establish Whole-Cell Configuration pc_start->pc_establish pc_baseline Record Baseline Sodium Currents pc_establish->pc_baseline pc_apply Apply this compound pc_baseline->pc_apply pc_record Record Post-Treatment Sodium Currents pc_apply->pc_record pc_analyze Analyze Data pc_record->pc_analyze fa_start Seed Cells in Microplate fa_dye Load Cells with Membrane Potential Dye fa_start->fa_dye fa_baseline Record Baseline Fluorescence fa_dye->fa_baseline fa_apply Add this compound fa_baseline->fa_apply fa_record Record Fluorescence Change fa_apply->fa_record fa_analyze Analyze Data fa_record->fa_analyze

Caption: Experimental workflows for using this compound as a positive control.

References

Application Note: Solid-Phase Extraction of Mesaconitine from Plasma Samples for UPLC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the extraction and quantification of mesaconitine (B191843) from plasma samples using solid-phase extraction (SPE) coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This compound, a highly toxic diterpenoid alkaloid found in Aconitum species, requires precise and accurate measurement in biological matrices for pharmacokinetic, toxicological, and clinical studies.[1] This protocol outlines a reliable C18 cartridge-based SPE procedure that ensures high recovery and minimal matrix effects, making it suitable for demanding research and drug development applications.

Introduction

This compound is a primary active and toxic component of Aconitum plants, which are used in some traditional medicines.[1] Due to its narrow therapeutic window and significant cardiotoxicity and neurotoxicity, monitoring its concentration in biological fluids like plasma is critical. Solid-phase extraction (SPE) is a widely used technique for sample preparation in bioanalysis due to its efficiency in isolating and concentrating analytes from complex matrices.[2] This note provides a detailed protocol for a C18-based SPE method for this compound, followed by sensitive quantification using UPLC-MS/MS.

Principle of the Method

The method employs a reversed-phase SPE mechanism using a C18 sorbent. After sample pre-treatment to precipitate proteins, the plasma supernatant is loaded onto a conditioned C18 cartridge. This compound, being a moderately non-polar compound, is retained on the hydrophobic C18 stationary phase while more polar, water-soluble matrix components are washed away. The analyte is then eluted with an organic solvent. The subsequent UPLC-MS/MS analysis provides high selectivity and sensitivity for quantification, operating in positive electrospray ionization (ESI) mode and monitoring specific precursor-to-product ion transitions.

Materials and Reagents
  • SPE Cartridges: C18 Extraction Columns

  • Reagents:

  • Standards:

    • This compound reference standard

    • Internal Standard (IS), e.g., Yohimbine or Dextromethorphan[3]

  • Apparatus:

    • SPE Vacuum Manifold

    • Centrifuge

    • Nitrogen Evaporator

    • Vortex Mixer

    • UPLC-MS/MS System

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is adapted from established methods for the extraction of Aconitum alkaloids from biological samples.[1][4]

1. Preparation of Standard and Quality Control (QC) Solutions:

  • Prepare a stock solution of this compound (e.g., 500 µg/mL) in methanol.[4]
  • From the stock solution, prepare working standard solutions and QC samples (low, medium, high concentrations) by spiking into blank plasma.

2. Sample Pre-treatment:

  • Thaw frozen plasma samples at room temperature.
  • To 100 µL of plasma sample, add 10 µL of the internal standard (IS) solution.
  • Add 200 µL of methanol or acetonitrile to precipitate proteins.[5][6]
  • Vortex the mixture for 1 minute.
  • Centrifuge at 10,000-16,000 x g for 10 minutes.[6][7]
  • Collect the supernatant for SPE.

3. SPE Cartridge Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol, followed by 2 mL of ultrapure water.[4] Do not allow the cartridge to dry.
  • Loading: Load the pre-treated supernatant onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).[4]
  • Washing: Wash the cartridge with 2 mL of ultrapure water to remove hydrophilic impurities.[4]
  • Elution: Elute this compound from the cartridge with 2 mL of acetonitrile or methanol into a clean collection tube.[4]

4. Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 10% acetonitrile in 0.1% formic acid water).
  • Vortex the reconstituted sample and transfer it to an autosampler vial for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis

1. Liquid Chromatography Conditions:

  • Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm).[8]
  • Mobile Phase A: 0.1% Formic Acid in Water.[4][8]
  • Mobile Phase B: Acetonitrile or Methanol.[4][8]
  • Flow Rate: 0.4 mL/min.[4][8]
  • Column Temperature: 35-40°C.[4][8]
  • Injection Volume: 3-5 µL.[4][8]
  • Gradient Elution: A typical gradient can be optimized for separation.

2. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode.[9]
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor and product ions for this compound and the IS should be optimized. For this compound ([M+H]⁺), a common precursor ion is m/z 632.

Data Presentation

The performance of the method should be validated according to regulatory guidelines. The following tables summarize typical performance data for this compound analysis in plasma.

Table 1: Method Validation Parameters for this compound Quantification

Parameter Typical Value/Range Reference
Linearity Range 0.3 - 1000 ng/mL [8]
Correlation Coefficient (r²) > 0.99 [4][8]
Lower Limit of Quantification (LLOQ) 0.1 - 5 ng/mL [4][8]
Intra-day Precision (%RSD) < 15% [4]

| Inter-day Precision (%RSD) | < 15% |[4] |

Table 2: Extraction Performance

Parameter Typical Value/Range Reference
Extraction Recovery 85% - 110% [4]

| Matrix Effect | 86% - 114% |[4] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from plasma sample preparation to final data analysis.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard Plasma->Add_IS Precipitate 3. Add Methanol/ACN (Protein Precipitation) Add_IS->Precipitate Vortex 4. Vortex Precipitate->Vortex Centrifuge 5. Centrifuge (10,000 x g) Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Load 8. Load Sample Supernatant->Load Condition 7. Condition C18 (Methanol, Water) Condition->Load Wash 9. Wash (Water) Load->Wash Elute 10. Elute (Acetonitrile) Wash->Elute Eluate 11. Collect Eluate Elute->Eluate Drydown 12. Evaporate to Dryness (N₂) Eluate->Drydown Reconstitute 13. Reconstitute (Mobile Phase) Drydown->Reconstitute Inject 14. UPLC-MS/MS Analysis Reconstitute->Inject Data 15. Data Acquisition & Quantification Inject->Data SPE_Logic cluster_prep Cartridge Preparation cluster_extraction Extraction Process Conditioning Conditioning (Methanol) Equilibration Equilibration (Water) Conditioning->Equilibration Activates sorbent Loading Sample Loading Equilibration->Loading Cartridge is ready Washing Washing (Aqueous Solution) Loading->Washing Retains analyte Analyte_Retained This compound Retained Loading->Analyte_Retained Elution Elution (Organic Solvent) Washing->Elution Removes interferences Interferences_Removed Interferences Removed Washing->Interferences_Removed Analyte_Eluted Pure Analyte Eluted Elution->Analyte_Eluted

References

Zebrafish Model for Studying Mesaconitine-Induced Neurotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the zebrafish (Danio rerio) model for investigating the neurotoxic effects of Mesaconitine (B191843), a toxic C19-diterpenoid alkaloid found in Aconitum species. The zebrafish model offers a powerful in vivo system for developmental and behavioral neurotoxicity screening due to its genetic tractability, rapid external development, and optical transparency of embryos and larvae.

Introduction to this compound Neurotoxicity and the Zebrafish Model

This compound is known to exert neurotoxic effects, but the underlying mechanisms are not fully elucidated. Zebrafish have emerged as a valuable tool for studying neurotoxicity due to their well-characterized nervous system development and the availability of high-throughput screening assays.[1] This model allows for the rapid assessment of developmental abnormalities, behavioral changes, and cellular and molecular mechanisms of toxicity.

Data Presentation: Quantitative Effects of this compound in Zebrafish

The following tables summarize the quantitative data from studies on this compound and the closely related compound Aconitine in zebrafish.

Table 1: Effects of this compound on the Zebrafish Proteome and Metabolome

ConcentrationExposure DurationNumber of Differentially Expressed ProteinsNumber of Differentially Expressed MetabolitesKey Affected Pathways
8 µg/L48 hours135 (63 upregulated, 72 downregulated)57Glycerophospholipid metabolism, Alanine, Aspartate, and Glutamate metabolism, Arginine biosynthesis, Oxidative phosphorylation, TCA cycle
80 µg/L48 hours135 (63 upregulated, 72 downregulated)57Glycerophospholipid metabolism, Alanine, Aspartate, and Glutamate metabolism, Arginine biosynthesis, Oxidative phosphorylation, TCA cycle

Source: Data synthesized from a study by Park et al. (2025).[1]

Table 2: Acute Toxicity of Aconitine (a related compound) in Zebrafish Larvae

CompoundExposure DurationLC50 (Lethal Concentration, 50%)
Aconitine24 hours5.156 µM

Source: Data from a study on the neurotoxicity of Aconitine.[2]

Experimental Protocols

Zebrafish Maintenance and Embryo Collection
  • Animal Husbandry: Adult zebrafish should be maintained in a recirculating water system at 28.5°C with a 14:10 hour light/dark cycle.

  • Breeding: Set up breeding tanks with a male-to-female ratio of 2:1 or 1:1 the evening before embryos are needed. Place a divider to separate the fish.

  • Embryo Collection: The following morning, remove the divider to allow for spawning. Collect fertilized eggs within 30 minutes, wash them with embryo medium (E3), and incubate them at 28.5°C.

This compound Exposure Protocol
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the embryo medium should not exceed 0.1% and a solvent control group must be included in all experiments.

  • Exposure Concentrations: Based on existing literature, concentrations of 8 µg/L and 80 µg/L of this compound can be used for initial studies.[1] A concentration range finding study is recommended to determine the optimal concentrations for specific endpoints.

  • Static Exposure: At the desired developmental stage (e.g., 4 hours post-fertilization, hpf), transfer healthy, developing embryos into 6-well or 24-well plates containing the this compound-dosed embryo medium.

  • Incubation: Incubate the embryos at 28.5°C for the desired duration (e.g., 48 or 96 hours).

  • Observation: Monitor the embryos daily for developmental abnormalities and mortality.

Protocol for Locomotor Activity Assay

This assay is used to assess the impact of this compound on the motor function of zebrafish larvae.

  • Experimental Setup: At 5 or 6 days post-fertilization (dpf), place individual larvae into separate wells of a 96-well plate containing fresh embryo medium with the desired this compound concentration.

  • Acclimation: Acclimate the larvae to the plate and the automated tracking system for at least 30 minutes in the light.

  • Light/Dark Transition Assay: Use an automated behavior analysis system to track the movement of the larvae. A common paradigm involves alternating periods of light and darkness (e.g., 5 minutes of light followed by 5 minutes of dark, repeated for a total of 30 minutes).[3]

  • Data Acquisition: The tracking software will record parameters such as total distance moved, swimming speed, and time spent moving.

  • Data Analysis: Compare the locomotor activity of this compound-treated larvae to the control group. Analyze the data for significant differences in activity levels during both the light and dark phases.

Protocol for Acridine (B1665455) Orange Staining for Apoptosis

Acridine orange is a vital dye that stains the acidic vesicles of apoptotic cells, which allows for the visualization of cell death in living embryos.

  • Staining Solution Preparation: Prepare a 5 µg/mL solution of acridine orange in embryo medium.

  • Staining Procedure: At the desired time point post-exposure (e.g., 48 hpf), immerse the this compound-treated and control embryos in the acridine orange solution.

  • Incubation: Incubate the embryos in the dark for 20-30 minutes at 28.5°C.

  • Washing: After incubation, wash the embryos three times with fresh embryo medium to remove excess stain.

  • Anesthesia and Mounting: Anesthetize the embryos with a low concentration of tricaine (B183219) (MS-222) and mount them on a depression slide in a drop of methylcellulose (B11928114) for imaging.

  • Imaging: Visualize the stained embryos using a fluorescence microscope with a standard FITC filter set. Apoptotic cells will appear as bright green fluorescent dots.

  • Quantification: Capture images of the head and trunk regions and quantify the number of apoptotic cells using image analysis software like ImageJ.

Signaling Pathways and Visualizations

Based on studies of the related compound Aconitine, this compound-induced neurotoxicity in zebrafish is likely to involve the disruption of dopamine (B1211576) homeostasis and the subsequent activation of the AC/cAMP/PKA signaling pathway.[2][4][5]

Mesaconitine_Neurotoxicity_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D1R Dopamine D1 Receptor (Activated) This compound->D1R Activates D2R Dopamine D2 Receptor (Inhibited) This compound->D2R Inhibits AC Adenylate Cyclase (AC) D1R->AC Stimulates D2R->AC Inhibits (relieved) cAMP cAMP (Increased) AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) (Activated) cAMP->PKA Activates Ca_homeostasis Calcium Homeostasis Disruption PKA->Ca_homeostasis Leads to Neurotoxicity Neurotoxicity (Apoptosis, Neuronal Damage) Ca_homeostasis->Neurotoxicity Induces

Caption: Proposed signaling pathway of this compound-induced neurotoxicity in zebrafish.

Experimental_Workflow cluster_setup Experimental Setup cluster_exposure Exposure cluster_analysis Neurotoxicity Assessment Zebrafish Zebrafish Maintenance & Embryo Collection Exposure Static Exposure of Embryos (e.g., 8 µg/L & 80 µg/L) Zebrafish->Exposure Mesaconitine_prep This compound Stock Preparation Mesaconitine_prep->Exposure Morphological Morphological Analysis (Daily Observation) Exposure->Morphological Behavioral Locomotor Activity Assay (5-6 dpf) Exposure->Behavioral Apoptosis Acridine Orange Staining (e.g., 48 hpf) Exposure->Apoptosis Molecular Proteomics/Metabolomics (e.g., 48 hpf) Exposure->Molecular

Caption: Experimental workflow for assessing this compound neurotoxicity in zebrafish.

References

Application Notes and Protocols for Preparing Mesaconitine Stock Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconitine, a highly toxic diterpenoid alkaloid found in plants of the Aconitum genus, is a potent modulator of voltage-gated sodium channels and other cellular targets.[1] Its use in in vitro research is crucial for understanding its mechanisms of action, for drug discovery, and for toxicological studies.[1][2] Proper preparation of this compound stock solutions is critical to ensure experimental reproducibility, accuracy, and, most importantly, the safety of laboratory personnel. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro experiments.

Physicochemical Properties and Solubility Data

Accurate preparation of stock solutions begins with an understanding of the physicochemical properties of this compound.

PropertyValueReference
Molecular FormulaC₃₃H₄₅NO₁₁[1]
Molecular Weight631.71 g/mol [1][3]
AppearanceWhite solid[1]
Storage (powder)-20°C for 3 years, 4°C for 2 years

This compound is poorly soluble in water but soluble in several organic solvents. The choice of solvent is critical for achieving the desired stock concentration and ensuring compatibility with the experimental system.

SolventSolubilityConcentration (mM)Notes
Ethanol~4.62 mg/mL~7.31 mMMay require ultrasonication to fully dissolve.
Dimethyl Sulfoxide (DMSO)~12 mg/mL~18.99 mMFresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[4]
MethanolSolubleNot specifiedUsed for preparing stock solutions for analytical purposes.[5]
WaterInsoluble< 0.1 mg/mLNot a suitable primary solvent for stock solutions.

Experimental Protocols

This section provides a step-by-step guide for the preparation of this compound stock solutions and subsequent dilutions for use in in vitro assays.

Materials and Equipment
  • This compound (solid powder)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (≥99.5%)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, for ethanol)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.

  • Safety First: Before handling this compound, ensure you are in a designated work area, preferably a chemical fume hood, and are wearing appropriate PPE. Review the Material Safety Data Sheet (MSDS) for this compound.

  • Calculation:

    • Molecular Weight (MW) of this compound = 631.71 g/mol

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 631.71 g/mol = 0.0063171 g

      • Mass (mg) = 6.32 mg

  • Weighing:

    • Tare a sterile, amber vial on a calibrated analytical balance.

    • Carefully weigh out approximately 6.32 mg of this compound powder directly into the vial. Record the exact weight.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Labeling and Storage:

    • Clearly label the vial with the compound name ("this compound"), the exact concentration (recalculate based on the actual weight), the solvent (DMSO), the date of preparation, and your initials.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stored properly, the stock solution can be stable for up to one year at -80°C in solvent and one month at -20°C in solvent.[4]

Preparation of Working Solutions for In Vitro Experiments

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or buffer. It is crucial to maintain the final solvent concentration at a low, non-toxic level (typically ≤ 0.5% v/v for DMSO).

Example: Preparing a 30 µM working solution from a 10 mM stock solution.

  • Intermediate Dilution (Recommended): To avoid pipetting very small volumes, an intermediate dilution is recommended.

    • Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10. For example, add 10 µL of the 10 mM stock to 90 µL of sterile DMSO or the final aqueous buffer.

  • Final Dilution:

    • To prepare a 30 µM working solution from a 1 mM intermediate stock, a dilution factor of 1000 µM / 30 µM ≈ 33.3 is needed.

    • For 1 mL of final working solution, add 30 µL of the 1 mM intermediate stock to 970 µL of the desired cell culture medium or buffer.

    • Mix gently by pipetting up and down.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of the solvent (e.g., 0.3% DMSO) in the cell culture medium to account for any solvent effects on the cells.

Safety Precautions and Handling Guidelines

This compound is extremely toxic and should be handled with extreme caution.[1]

  • Designated Area: All work with solid this compound and concentrated stock solutions should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation risk.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6][7][9]

  • Spill and Waste Management: Have a spill kit readily available. All materials contaminated with this compound, including pipette tips, tubes, and gloves, should be disposed of as hazardous waste according to your institution's guidelines.[6][7]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[6][9] Avoid creating dust when handling the solid compound.

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock and working solutions.

Mesaconitine_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound (Solid Powder) dissolve 2. Dissolve in DMSO (e.g., to 10 mM) weigh->dissolve Add Solvent store_stock 3. Aliquot and Store (-80°C) dissolve->store_stock Label and Freeze intermediate 4. Intermediate Dilution (e.g., 1 mM in DMSO) store_stock->intermediate Dilute final 5. Final Dilution in Cell Culture Medium (e.g., 30 µM) intermediate->final Dilute experiment 6. Use in In Vitro Assay final->experiment

References

Analytical Standards for Mesaconitine and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of mesaconitine (B191843) and its primary metabolites. The information compiled is essential for researchers in pharmacology, toxicology, and drug development who are working with Aconitum alkaloids.

Introduction

This compound, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, is known for its significant pharmacological activities, including analgesic and anti-inflammatory effects. However, it also possesses high toxicity with a narrow therapeutic window, making accurate quantification of this compound and its metabolites crucial for both efficacy and safety studies.[1][2] The primary metabolic pathways for this compound include demethylation, deacetylation, dehydrogenation, and hydroxylation.[3] This document outlines established analytical methods, particularly ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), for the sensitive and specific determination of these compounds in biological matrices.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and its key metabolites from various studies. These values can serve as a reference for method development and validation.

Table 1: LC-MS/MS Method Parameters for the Analysis of this compound and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Aconitine646.3586.0-[4]
This compound 632.4 573.1 -[4]
Hypaconitine616.2556.1-[4]
Benzoylaconine604.2104.8-[4]
Benzoylmesaconine590.1104.8-[4]
Benzoylhypaconine574.1104.8-[4]
10-hydroxy this compound---[5]

Note: Specific collision energy values were not consistently provided across all references and may require optimization.

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Rats

CompoundAdministration RouteDoseCmax (ng/mL)Tmax (h)AUC(0-t) (ng/mL·h)t1/2 (h)Bioavailability (%)Reference
This compound, Aconitine, Hypaconitine (mixture)Oral0.2 mg each0.74–18.30.25-0.75---[4]
10-hydroxy this compoundIntravenous0.1 mg/kg--23.6 ± 5.91.3 ± 0.6-[5]
10-hydroxy this compoundOral5 mg/kg--207.6 ± 72.93.1 ± 0.417.6[5]

Table 3: Validation Data for Analytical Methods

Analyte(s)MatrixLinearity RangeCorrelation Coefficient (r²)LLOQ (ng/mL)Recovery (%)Reference
Aconitine, this compound, Hypaconitine and 5 metabolitesRat Blood0.125–1000 nmol/L> 0.997--[6]
Aconitine, this compound, Hypaconitine, JesaconitineWhole Blood1.25–40 ng/mL> 0.991.25-[4]
Aconitine, Jesaconitine, this compoundPostmortem Blood-> 0.99-74-80[7]
10-hydroxy this compoundRat Plasma0.3–60 ng/mL-0.3> 79.1[5]
Aconitine, Hypaconitine, this compound, Lappaconitine, BenzoylaconineRat Plasma0.3125-1000 ng/mL-0.625-[8][9]
Aconitine, Hypaconitine, this compound, Benzoylaconine, Benzoylmesaconine, YunaconitineSpice Powders0.05–100 ng/mL≥0.9940.05-[10]

Experimental Protocols

Protocol 1: Sample Preparation from Rat Blood/Plasma

This protocol is adapted from methods described for the extraction of this compound and its metabolites from rodent blood or plasma for LC-MS/MS analysis.[6][8][11]

Materials:

  • Rat blood or plasma samples

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Internal Standard (IS) solution (e.g., yohimbine, dextromethorphan)[4][8]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 200 µL aliquot of plasma or whole blood in a microcentrifuge tube, add a known concentration of the internal standard.

  • Add 200 µL of methanol or acetonitrile to precipitate proteins.[6][11]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 16,000 x g for 10 minutes to pellet the precipitated proteins.[11]

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) from Urine or Plasma

This protocol provides a general guideline for the cleanup of this compound and its metabolites from biological fluids using SPE, which can improve data quality by removing interfering matrix components.[12][13]

Materials:

  • Urine or plasma samples

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonia (B1221849) solution (5%) in methanol

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the pre-treated sample (e.g., diluted urine or plasma) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove polar impurities. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

  • Elution: Elute the analytes of interest with 2 mL of 5% ammonia in methanol into a clean collection tube.[13]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[13]

  • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: UPLC-MS/MS Analysis

The following are typical instrumental conditions for the analysis of this compound and its metabolites.[3][6][11]

Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column (e.g., Waters C18, 1.7 µm, 50 × 2.1 mm) is commonly used.[6]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient Elution: A gradient from low to high organic content is typically employed to separate the analytes. The specific gradient profile should be optimized based on the analytes of interest and the column dimensions.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common for UPLC systems.

  • Injection Volume: 1-10 µL.

  • Column Temperature: 40°C.[10]

Mass Spectrometry (MS) System:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[6][11]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.[3]

  • Ion Source Parameters:

    • Ion Spray Voltage: ~5500 V.[11]

    • Capillary Temperature: ~250°C.[11]

    • Gas flows (nebulizer, auxiliary, and curtain gas) should be optimized for the specific instrument.

  • MRM Transitions: The precursor-to-product ion transitions for each analyte must be determined and optimized (see Table 1 for examples).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing sample Biological Sample (Blood, Plasma, Urine) protein_precipitation Protein Precipitation (Methanol/Acetonitrile) sample->protein_precipitation spe Solid-Phase Extraction (SPE) (Optional Cleanup) protein_precipitation->spe For cleaner samples reconstitution Dry-down & Reconstitution in Mobile Phase protein_precipitation->reconstitution spe->reconstitution lc_ms UPLC-MS/MS Analysis reconstitution->lc_ms quantification Quantification of This compound & Metabolites lc_ms->quantification

Caption: Experimental workflow for the analysis of this compound and its metabolites.

metabolic_pathway cluster_metabolites Primary Metabolites MA This compound M1 Demethylation Product (e.g., 16-O-demethylthis compound) MA->M1 Demethylation M2 Deacetylation Product MA->M2 Deacetylation M3 Dehydrogenation Product (e.g., dehydrated this compound) MA->M3 Dehydrogenation M4 Hydroxylation Product (e.g., 10-hydroxyl-mesaconitine) MA->M4 Hydroxylation M5 Hypaconitine MA->M5 Metabolic Conversion

Caption: Simplified metabolic pathways of this compound.

References

Application Notes and Protocols for Utilizing Mesaconitine in Traditional Herbal Detoxification Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconitine (B191843) (MA) is a C19-diterpenoid alkaloid and one of the primary bioactive and toxic components found in plants of the Aconitum genus, such as Aconitum carmichaeli[1][2][3]. These plants, known as Fuzi or Chuanwu in Traditional Chinese Medicine (TCM), have been used for centuries to treat conditions like rheumatoid arthritis, inflammation, and pain[1][4]. However, the therapeutic application of Aconitum is severely limited by the narrow therapeutic window and high cardiotoxicity and neurotoxicity of its constituent diester-diterpenoid alkaloids (DDAs), including this compound, aconitine (B1665448) (AC), and hypaconitine (B608023) (HA)[1][5].

Traditional herbal medicine systems have co-evolved with various processing and detoxification methods to reduce the toxicity of Aconitum roots while preserving their therapeutic effects[4]. These methods primarily rely on the hydrolysis of the highly toxic DDAs into less toxic monoester-diterpenoid alkaloids (MDAs) and non-toxic alcohol amines[6]. Understanding the mechanisms of these traditional methods is crucial for developing safer and more effective drugs from Aconitum species.

This document provides detailed application notes and experimental protocols for researchers studying this compound and the efficacy of traditional detoxification techniques.

Toxicological Profile of this compound

The primary toxic mechanism of this compound, like other DDAs, involves the voltage-dependent sodium channels in the cell membranes of excitable tissues such as the myocardium, nerves, and muscles[1][7].

  • Mechanism of Action : this compound binds to site 2 of the alpha-subunit of the voltage-dependent sodium channel, which inhibits its inactivation[1][7]. This leads to a persistent influx of sodium ions, causing prolonged depolarization of the cell membrane.

  • Primary Effects : The main toxic effects are observed in the cardiovascular and central nervous systems, leading to symptoms such as arrhythmia, hypotension, respiratory spasm, nausea, and vomiting[7].

  • Hepatotoxicity : Recent studies indicate that this compound can also induce liver damage. The mechanism may involve the activation of oxidative stress, initiation of an inflammatory response, and the induction of apoptosis[2][8][9][10].

Traditional Detoxification Methods

The cornerstone of reducing Aconitum's toxicity is the chemical transformation of its alkaloids through hydrolysis, typically accelerated by heating.

  • Decoction (Boiling) : Prolonged boiling in water is a common and effective method. This process hydrolyzes the ester bonds at the C-8 and C-14 positions of the alkaloid's core structure, converting toxic DDAs like this compound into less toxic MDAs (e.g., benzoylmesaconine) and eventually non-toxic alcohol amines (e.g., mesaconine)[6][11].

  • Co-decoction with Adjuvants : Processing Aconitum with other specific herbs or substances is a traditional practice. For example, "Danfupian" is made by boiling processed Fuzi with licorice and black beans[1].

  • Other Traditional Methods : Various cultures have developed unique methods. In India, Aconitum root is boiled with cow's urine and then with milk[1]. In TCM, methods include deep frying in hot sand ("Paofupian")[1]. Comparative studies show that while all methods reduce toxicity, the efficiency can vary. For instance, one study found that decoction with water was more efficient at reducing toxic alkaloids than traditional Indian Shodhana methods using cow milk or cow urine[12].

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound toxicity and detoxification.

Table 1: Median Lethal Dose (LD₅₀) of this compound in Mice

Administration Route LD₅₀ Value (mg/kg) Reference
Oral (p.o.) 1.9 [5]

| Intravenous (i.v.) | 0.068 |[5] |

Table 2: Effect of Traditional Processing on this compound Content in Aconitum carmichaelii

Processing Method Initial this compound (mg/kg) Final this compound (mg/kg) Fold Reduction Reference
Shodhana with Cow Milk 15.305 1.047 ~14.6 [12]

| Shodhana with Cow Urine | 15.305 | 1.797 | ~8.5 |[12] |

Table 3: Reported Concentrations of this compound in Human Poisoning Cases

Biological Sample Concentration Range (ng/mL) Notes Reference
Cardiac Blood 259.5 Fatal case [13][14]
Serum Half-life of 2.8 - 5.8 hours Toxicokinetics study [5][15]
Urine 450.29 Admission sample [16]

| Gastric Juice | 49.15 | Admission sample |[16] |

Experimental Protocols

Protocol 1: Traditional Decoction for Detoxification of Aconitum Root

This protocol describes a standard laboratory procedure to simulate traditional water-based decoction for reducing the toxicity of Aconitum roots.

  • Preparation : Weigh 100g of raw, dried Aconitum root slices.

  • Soaking : Submerge the slices in 10 times their volume (1 L) of deionized water and let them soak for 30 minutes[17].

  • Decoction : Bring the mixture to a boil and maintain a rolling boil for a specified duration (e.g., 60, 120, 180 minutes)[6][17]. For co-decoction studies, adjuvants like licorice root (e.g., 30g) can be added at this stage[17].

  • Sample Collection : At the end of the boiling period, cool the mixture to room temperature.

  • Filtration : Filter the decoction through several layers of gauze to remove the solid plant material[17].

  • Standardization and Analysis : Bring the filtered decoction back to the initial volume (1 L) with deionized water to standardize the concentration. Filter the final solution through a 0.22 µm filter before analysis (e.g., by LC-MS/MS) to quantify the remaining this compound content[6].

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound or processed Aconitum extracts on a relevant cell line (e.g., H9c2 cardiomyocytes, SH-SY5Y neuroblastoma cells).

  • Cell Seeding : Seed cells into a 96-well microplate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment[6].

  • Treatment : Prepare serial dilutions of pure this compound or the processed Aconitum decoction in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test substance at various concentrations. Include a vehicle control (medium with the solvent used) and a blank control (medium only)[6].

  • Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle control.

Protocol 3: Quantification of this compound using LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in biological fluids or herbal extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation (Liquid-Liquid Extraction) :

    • To 1 mL of sample (e.g., plasma, urine, or decoction), add an internal standard (e.g., diazepam-d5)[16].

    • Alkalinize the sample with a basic solution (e.g., sodium carbonate buffer).

    • Add 5 mL of an organic extraction solvent (e.g., ethyl acetate), vortex for 5 minutes, and centrifuge.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).

    • Mobile Phase : A gradient of acetonitrile (B52724) and water containing 0.1% formic acid.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Detection Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transition : For this compound, monitor the precursor ion at m/z 632.3 to the product ion at m/z 105.05[16].

  • Quantification : Create a calibration curve using a standard solution of this compound at known concentrations. Quantify the this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Signaling Pathways and Experimental Workflows

G

Caption: Chemical detoxification of this compound via two-step ester hydrolysis.

G

Caption: Workflow for studying traditional Aconitum detoxification methods.

G

Caption: Signaling pathways implicated in this compound-induced liver injury.

References

Application of Mesaconitine in a Nutshell: A Guide to Studying Anti-inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconitine, a diterpenoid alkaloid predominantly found in plants of the Aconitum genus, has garnered significant interest for its potent biological activities, including its analgesic and anti-inflammatory properties.[1] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate key anti-inflammatory signaling pathways. The methodologies outlined here are designed to assist researchers in elucidating the mechanisms by which this compound exerts its anti-inflammatory effects, with a focus on the NF-κB, MAPK, and NLRP3 inflammasome pathways.

Mechanism of Action

This compound has been shown to exhibit anti-inflammatory effects by modulating critical signaling cascades involved in the inflammatory response. Studies suggest that its mechanism of action involves the inhibition of pro-inflammatory mediators and the suppression of key signaling pathways in immune cells. While the precise molecular interactions are still under investigation, evidence points towards the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] Additionally, related compounds like Benzoylmesaconine have been demonstrated to inhibit the NLRP3 inflammasome, suggesting a potential area of investigation for this compound as well.[3]

Data Presentation

The following tables summarize quantitative data from representative studies investigating the anti-inflammatory effects of this compound and related compounds.

Table 1: In Vivo Anti-inflammatory Activity of this compound

ModelSpeciesTreatmentDoseInhibition of Edema (%)Reference
Carrageenan-induced paw edemaRatThis compound1 mg/kg35.2[4]
Carrageenan-induced paw edemaRatThis compound2 mg/kg48.6[4]
Carrageenan-induced paw edemaRatIndomethacin (control)10 mg/kg51.1[4]

Table 2: Hypothetical In Vitro Anti-inflammatory Activity of this compound

Cell LineStimulantParameterIC₅₀ (µM)
RAW 264.7LPSNitric Oxide (NO) Production15.8
RAW 264.7LPSTNF-α Production12.5
RAW 264.7LPSIL-6 Production18.2
THP-1 (PMA-differentiated)LPS + ATPIL-1β Production25.3

Note: The IC₅₀ values in Table 2 are hypothetical and serve as a guide for expected potency based on the known anti-inflammatory activity of this compound and related alkaloids. Actual values should be determined experimentally.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound is hypothesized to inhibit this pathway by preventing the degradation of IκBα, which in turn sequesters the p65 subunit in the cytoplasm, preventing its translocation to the nucleus.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IkBa IKK->IkBa Phosphorylates p65 p65 IkBa->p65 Releases p50 p50 IkBa->p50 p65_nuc p65 p65->p65_nuc p50_nuc p50 p50->p50_nuc This compound This compound This compound->IKK Inhibits DNA DNA p65_nuc->DNA p50_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: this compound's inhibition of the NF-κB pathway.

MAPK Signaling Pathway

The MAPK pathway, including p38 MAPK, is another crucial regulator of inflammation. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of key kinases in this cascade, such as p38.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases MKK3_6 MKK3/6 Upstream_Kinases->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates p_p38 p-p38 MAPK p38->p_p38 Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors This compound This compound This compound->MKK3_6 Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes

Caption: this compound's modulation of the p38 MAPK pathway.

NLRP3 Inflammasome Pathway

While direct evidence for this compound is pending, its analog Benzoylmesaconine has been shown to inhibit the NLRP3 inflammasome.[3] This pathway is critical for the processing and release of IL-1β. The proposed mechanism involves the inhibition of ASC oligomerization and Caspase-1 activation.

NLRP3_Inflammasome cluster_signals Activation Signals cluster_cytoplasm Cytoplasm Signal1 Signal 1 (e.g., LPS) NLRP3 NLRP3 Signal1->NLRP3 Primes Signal2 Signal 2 (e.g., ATP) Inflammasome_Complex NLRP3 Inflammasome Assembly Signal2->Inflammasome_Complex NLRP3->Inflammasome_Complex ASC ASC ASC->Inflammasome_Complex Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome_Complex Casp1 Active Caspase-1 Inflammasome_Complex->Casp1 Activates Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Mesaconitine_Analog This compound Analog (Benzoylmesaconine) Mesaconitine_Analog->Inflammasome_Complex Inhibits Assembly

Caption: Inhibition of the NLRP3 inflammasome by a this compound analog.

Experimental Protocols

In Vitro Assays

1. Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages [5][6]

This protocol determines the effect of this compound on lipopolysaccharide (LPS)-induced NO production.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement (Griess Assay):

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite (B80452) concentration based on a sodium nitrite standard curve.

2. Inhibition of Pro-inflammatory Cytokine Production (TNF-α and IL-6) in RAW 264.7 Macrophages [7][8]

This protocol measures the effect of this compound on LPS-induced TNF-α and IL-6 secretion.

  • Cell Culture and Plating: Follow the same procedure as for the NO inhibition assay.

  • Treatment and Stimulation: Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

3. Western Blot Analysis of NF-κB and MAPK Pathway Activation [9][10]

This protocol assesses the effect of this compound on the phosphorylation of p65 (NF-κB) and p38 (MAPK).

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described above. For phosphorylation studies, a shorter LPS stimulation time (e.g., 15-30 minutes) is recommended.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65, total p65, phospho-p38, and total p38. A loading control like β-actin or GAPDH should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

    • Quantify band intensities using densitometry software.

In Vivo Assay

Carrageenan-Induced Paw Edema in Rats [9][11]

This model is used to evaluate the acute anti-inflammatory activity of this compound.

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Grouping and Treatment:

    • Group 1: Vehicle control (e.g., saline).

    • Group 2: this compound (e.g., 1, 2, 5 mg/kg, administered intraperitoneally or orally).

    • Group 3: Positive control (e.g., Indomethacin, 10 mg/kg, i.p.).

  • Induction of Edema: 30-60 minutes after drug administration, inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion

This compound presents a valuable pharmacological tool for the investigation of anti-inflammatory pathways. The protocols and data presented in this document provide a framework for researchers to explore its mechanisms of action and potential therapeutic applications. By employing these methodologies, scientists can further unravel the intricate signaling networks involved in inflammation and contribute to the development of novel anti-inflammatory agents.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Mesaconitine Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for overcoming the low aqueous solubility of mesaconitine (B191843) in experimental settings.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is a diterpenoid alkaloid with poor solubility in water but better solubility in organic solvents. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium. The solubilities in common solvents are summarized below.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityConcentration (Approx.)Notes
Water < 0.1 mg/mL< 0.16 mMInsoluble for most practical purposes.
Ethanol ~4.62 mg/mL~7.31 mMUltrasonic assistance may be needed for dissolution.
DMSO < 1 mg/mL< 1.58 mMDescribed as insoluble or slightly soluble; ultrasonic assistance recommended.
Methanol SolubleNot specifiedThis compound is soluble in methanol.[1]
Chloroform SolubleNot specifiedThis compound is soluble in chloroform.[1]

Data compiled from multiple sources.

Q2: My this compound precipitated after I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS). Why did this happen and how can I prevent it?

A2: This is a common issue known as "fall-out" or precipitation. It occurs because this compound is poorly soluble in water. When the DMSO stock is diluted into an aqueous buffer, the final concentration of DMSO may not be high enough to keep the this compound dissolved, especially at higher concentrations of the compound.

To prevent precipitation:

  • Lower the Final Concentration: Your target concentration might be above this compound's solubility limit in the final aqueous medium.

  • Optimize Dilution: Add the stock solution to the aqueous medium slowly while vortexing or stirring vigorously to facilitate mixing and prevent localized high concentrations.

  • Use Co-solvents: Keep the final DMSO concentration in your medium as high as is tolerable for your experimental system (typically ≤0.5%). For in vivo studies, formulations often include surfactants like Tween 80 or polyethylene (B3416737) glycol (PEG) to maintain solubility.

  • Check pH and Stability: this compound is an alkaloid and its stability is pH-dependent. It is known to undergo hydrolysis in neutral or alkaline aqueous solutions like PBS (pH 7.4), especially at elevated temperatures.[2] Consider using a slightly acidic buffer if your experimental design allows, as aconitine-type alkaloids are more stable in acidic conditions.

Q3: What are the primary strategies to improve the aqueous solubility of this compound for experiments?

A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs like this compound:

  • Co-solvency: This is the most common approach. It involves dissolving this compound in a water-miscible organic solvent (like DMSO or ethanol) and then diluting this stock into the aqueous medium. The final solvent concentration must be optimized to be non-toxic to the cells or organism.

  • pH Adjustment: As an alkaloid, this compound's solubility can be influenced by pH. Using a slightly acidic buffer may improve solubility, but stability must also be considered, as hydrolysis can occur.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming an "inclusion complex" that is more water-soluble.[3][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and safety profile.[4]

  • Nanoparticle-Based Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or protein-based nanoparticles, can significantly improve its solubility, stability, and delivery to target sites.[5][6] This is an advanced technique typically used for improving in vivo delivery.

Section 2: Troubleshooting and Experimental Workflow

This section provides a logical workflow for preparing this compound solutions and troubleshooting common issues.

G cluster_0 Solubilization Workflow for this compound cluster_1 Troubleshooting Strategies start Goal: Prepare Aqueous This compound Solution stock Prepare Concentrated Stock (e.g., 10 mM in 100% DMSO) start->stock dilution Perform Serial Dilution into Aqueous Medium (e.g., PBS, cell media) stock->dilution check Observe for Precipitation dilution->check success Solution is Ready for Experiment check->success No fail Precipitation Occurs check->fail Yes ts1 1. Lower Final Concentration fail->ts1 ts2 2. Optimize Dilution Process (Vortexing, Slow Addition) ts1->ts2 ts3 3. Use Co-solvents/Surfactants (e.g., Tween 80, PEG) ts2->ts3 ts4 4. Consider Advanced Formulations (Cyclodextrins, Nanoparticles) ts3->ts4 G cluster_pathways Signaling Pathways MA This compound ROS ↑ Oxidative Stress (ROS Production) MA->ROS Inflammation ↑ Inflammatory Response (IL2, TNFa) ROS->Inflammation ER_Stress Endoplasmic Reticulum (ER) Stress / UPR ROS->ER_Stress Apoptosis Hepatocyte Apoptosis (↑ Caspase-3) Inflammation->Apoptosis MAPK MAPK Pathway ER_Stress->MAPK PI3K_Akt PI3K-Akt Pathway ER_Stress->PI3K_Akt FoxO FoxO Pathway ER_Stress->FoxO MAPK->Apoptosis PI3K_Akt->Apoptosis FoxO->Apoptosis

References

Technical Support Center: Mesaconitine-Induced Cardiotoxicity Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for mitigating mesaconitine-induced cardiotoxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms of this compound-induced cardiotoxicity? A1: This compound (B191843), a diester-diterpenoid alkaloid, primarily exerts its cardiotoxic effects by targeting ion channels and mitochondrial function. Key mechanisms include activating voltage-dependent sodium channels, which leads to an influx of sodium and subsequent calcium overload within cardiomyocytes.[1][2] This ionic imbalance disrupts mitochondrial membrane potential, increases oxidative stress through reactive oxygen species (ROS) production, and can trigger apoptotic pathways.[2][3] Additionally, aconitine (B1665448) alkaloids can activate the NLRP3 inflammasome, leading to inflammation and further cardiac injury.[1][2][4]

Q2: How can I assess the degree of cardiotoxicity in my in vitro cell culture model? A2: A multi-parametric approach is recommended. You can assess cell viability using assays like MTT or CCK-8.[3][5] Apoptosis can be quantified through Hoechst 33258 staining for nuclear condensation, or by using Western blotting to measure levels of apoptosis-related proteins like Bax, Bcl-2, and Caspase-3.[3][6] To assess mitochondrial health, the JC-1 assay is effective for measuring mitochondrial membrane potential.[3] Intracellular calcium levels can be monitored using fluorescent indicators like Fluo-3AM.[3]

Q3: What are the essential parameters to monitor in an in vivo animal model? A3: In animal models, key indicators include electrocardiogram (ECG) changes to detect arrhythmias such as ventricular tachycardia or fibrillation.[1][2] Echocardiography should be used to measure cardiac function, including left ventricular ejection fraction (EF) and fractional shortening (FS).[5][7] Serum biomarkers of cardiac injury, such as lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK), provide quantitative data on myocardial damage.[5] Histopathological analysis of heart tissue is also crucial to observe structural abnormalities.

Q4: Which chemical compounds have shown promise in mitigating this compound-induced cardiotoxicity? A4: Several natural compounds have demonstrated protective effects. Glycyrrhetinic acid (GA), a metabolite of a major component in licorice (Gancao), has been shown to reduce this compound's toxicity.[7][8][9] Triterpenoids from Chebulae Fructus, such as arjungenin (B1254777) (AR) and maslinic acid (MSA), can also attenuate the cardiotoxic effects.[3] These compounds often work by modulating ion channels or metabolic pathways.

Q5: What is the proposed mechanism for Glycyrrhetinic Acid's (GA) protective effect? A5: GA appears to mitigate toxicity by restoring metabolic balance.[8] Studies show that pretreatment with GA can normalize the metabolic profiles of rats exposed to this compound.[8] It may also protect cardiomyocytes by regulating the expression of calcium-handling proteins like the ryanodine (B192298) receptor (RyR2) and the Na+/Ca2+ exchanger (NCX1), thereby preventing calcium overload.[10] The combination of Fuzi (containing this compound) and Gancao (containing the precursor to GA) is a traditional pairing used to reduce toxicity.[11][12]

Q6: Can genetic modifications be used to study or mitigate this cardiotoxicity? A6: Yes, targeting specific signaling pathways genetically can be a powerful experimental tool. For example, research on the related compound aconitine has shown that overexpressing BCL2/adenovirus E1B 19 kDa protein-interacting protein 3 (BNIP3) can alleviate myocardial injury.[4] BNIP3 promotes mitophagy, the selective removal of damaged mitochondria, which in turn suppresses the activation of the TNFα and NLRP3 inflammasome signaling pathways, reducing inflammation and apoptosis.[4] Similarly, activating the PINK1-dependent mitophagy pathway has shown cardioprotective effects.[5][13][14]

Troubleshooting Guides

ProblemPossible Cause(s)Recommended Solution(s)
High Cell Death in In Vitro Cultures 1. This compound concentration is too high.2. Incubation time is too long.3. Cell confluence is too low or too high.4. Inconsistent dissolution of this compound.1. Perform a dose-response curve to determine the optimal concentration (e.g., IC50). A concentration of 300 µmol/L has been used for H9c2 cells.[3]2. Conduct a time-course experiment (e.g., 6, 12, 24 hours) to find the ideal endpoint.3. Standardize seeding density to ensure 70-80% confluence at the time of treatment.4. Ensure complete dissolution in the appropriate solvent (e.g., DMSO) and vortex before adding to media.
Inconsistent Results with Mitigating Compounds 1. Poor solubility or stability of the mitigating compound.2. Inappropriate concentration ratio between this compound and the mitigating agent.3. The chosen compound is ineffective in the specific experimental model.1. Check the solubility of your compound and consider using a carrier solvent or sonication. Prepare fresh solutions for each experiment.2. Test multiple concentrations of the mitigating agent against a fixed concentration of this compound to identify the effective range.3. Verify the compound's mechanism of action and ensure it targets a pathway relevant to this compound toxicity. Consider screening alternative compounds.
Difficulty Assessing Mitochondrial Health 1. JC-1 staining protocol is not optimized.2. Cells are being overexposed to excitation light, causing photobleaching.3. Incorrect timing of measurement after treatment.1. Optimize JC-1 concentration and incubation time for your specific cell type. Ensure a control group with a known mitochondrial uncoupler (like CCCP) is included.2. Minimize light exposure and capture images promptly after staining.3. Measure mitochondrial membrane potential at various time points post-treatment to capture the dynamic changes.
Unexpected Arrhythmic Events in In Vivo Models 1. Animal stress during handling or drug administration.2. Incorrect dosage or route of administration.3. Anesthetic used is interfering with cardiac electrophysiology.1. Allow animals to acclimate properly and use refined handling techniques to minimize stress.2. Double-check all dose calculations and ensure consistent administration (e.g., intraperitoneal, oral gavage).3. Review literature to select an anesthetic with minimal impact on cardiac function for your specific model and measurements.

Data Summary Tables

Table 1: Example of In Vitro Mitigation Effects on H9c2 Cardiomyocyte Viability

Treatment GroupConcentrationMean Cell Viability (%)
Control-100%
This compound (MA)300 µmol/L~50%[3]
MA + Arjungenin (AR)300 µmol/L + 64 µmol/L~75%[3]
MA + Maslinic Acid (MSA)300 µmol/L + 20 µmol/L~70%[3]
MA + Glycyrrhetinic Acid (GA) & LiquiritinVariesSignificant improvement[10]

Table 2: Example of In Vivo Mitigation Effects on Cardiac Function in Rats

Treatment GroupLeft Ventricular Ejection Fraction (EF%)Left Ventricular Fractional Shortening (FS%)Serum LDH Release
ShamNormal BaselineNormal BaselineNormal Baseline
This compound ModelSignificantly DecreasedSignificantly DecreasedSignificantly Increased
Model + Mitigating Agent (e.g., GA)Partially or Fully Restored[7]Partially or Fully Restored[7]Significantly Reduced

Key Experimental Protocols

Protocol 1: In Vitro Cardiotoxicity and Mitigation Assay Using H9c2 Cells

  • Cell Seeding: Seed H9c2 rat cardiomyocytes into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and culture for 24 hours to allow for attachment.

  • Treatment:

    • Prepare stock solutions of this compound (MA) and the mitigating compound (e.g., Arjungenin, AR) in DMSO.

    • Pre-treat the designated wells with the mitigating compound (e.g., 64 µmol/L AR) for 2-4 hours.

    • Add MA to the appropriate wells to a final concentration known to induce toxicity (e.g., 300 µmol/L MA) and incubate for 24 hours.[3] Include control, MA-only, and mitigating compound-only groups.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) with JC-1

  • Cell Culture: Seed and treat H9c2 cells in 6-well plates or on glass coverslips as described in Protocol 1.

  • Staining:

    • After the 24-hour treatment period, remove the culture medium and wash the cells twice with PBS.

    • Add 1 mL of JC-1 staining solution (at a final concentration of 5-10 µg/mL in cell culture medium) to each well.

    • Incubate at 37°C for 20 minutes in the dark.

  • Imaging and Quantification:

    • Wash the cells twice with PBS.

    • Immediately visualize the cells using a fluorescence microscope. Healthy mitochondria with high ΔΨm will exhibit red fluorescence (J-aggregates), while unhealthy mitochondria with low ΔΨm will show green fluorescence (J-monomers).

    • Quantify the fluorescence intensity for both red and green channels. The ratio of red to green fluorescence is used as an indicator of mitochondrial health. A decrease in this ratio signifies mitochondrial depolarization.

Signaling Pathways and Workflows

cluster_Toxicity This compound-Induced Cardiotoxicity MA This compound Na_Channel Voltage-Gated Na+ Channels MA->Na_Channel Activates NLRP3 NLRP3 Inflammasome Activation MA->NLRP3 Activates Ca_Overload Intracellular Ca2+ Overload Na_Channel->Ca_Overload Leads to Mito Mitochondrial Dysfunction Ca_Overload->Mito ROS Oxidative Stress (ROS Production) Mito->ROS Apoptosis Cardiomyocyte Apoptosis & Injury Mito->Apoptosis ROS->Apoptosis NLRP3->Apoptosis Promotes

Caption: Signaling pathway of this compound-induced cardiotoxicity.

cluster_Mitigation Potential Mitigation Pathways GA Glycyrrhetinic Acid Ca_Overload Intracellular Ca2+ Overload GA->Ca_Overload Inhibits Triterpenoids Triterpenoids (AR, MSA) TRPV1 TRPV1 Channel Triterpenoids->TRPV1 Activates BNIP3 BNIP3 Overexpression Mitophagy Mitophagy BNIP3->Mitophagy Promotes Injury Cardiomyocyte Injury Ca_Overload->Injury TRPV1->Ca_Overload Reduces Influx Mito_Damage Mitochondrial Damage Mito_Damage->Injury Mitophagy->Mito_Damage Clears

Caption: Mechanisms of action for mitigating agents.

cluster_Workflow Experimental Workflow for Screening Mitigating Compounds A Select Model (e.g., H9c2 cells or Rodents) B Induce Cardiotoxicity (this compound Administration) A->B C Apply Putative Mitigating Agent (Co-treatment or Pre-treatment) B->C D Assess Endpoints C->D E In Vitro Assessment (Viability, Apoptosis, ΔΨm, Ca2+) D->E F In Vivo Assessment (ECG, Echocardiography, Biomarkers) D->F G Data Analysis & Interpretation E->G F->G

Caption: General experimental workflow for screening compounds.

References

Technical Support Center: Stabilizing Mesaconitine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mesaconitine (B191843). The focus is on ensuring the stability of this compound in solution for long-term storage and during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The stability of this compound, like other aconitine-type alkaloids, is significantly influenced by several factors. The ester linkages at the C8 and C14 positions in its structure are highly susceptible to hydrolysis.[1] The main factors promoting degradation are:

  • High pH (alkaline conditions): This is the most critical factor, as the ester bonds are rapidly cleaved in the presence of bases.[1]

  • High Temperature: Elevated temperatures accelerate the rate of hydrolysis.[1]

  • Aqueous Solvents: Water can act as a nucleophile, facilitating hydrolysis, particularly under neutral to alkaline conditions.[1]

Q2: What is the optimal pH range for storing this compound solutions?

A2: To ensure the stability of this compound, it is crucial to maintain an acidic environment. A pH range of 3-6 is generally recommended to prevent hydrolysis.[1] Alkaline conditions (pH > 7.4) should be strictly avoided as they promote rapid degradation.[1][2]

Q3: What solvents are recommended for long-term storage of this compound?

A3: The choice of solvent is critical for the long-term stability of this compound. Anhydrous organic solvents are preferred to minimize water content and reduce hydrolysis.[1]

  • Recommended: Acidified acetonitrile (B52724) has shown excellent stability, with no signs of degradation even after 6 months.[1] Methanol (B129727) and 50% aqueous acetonitrile also show good stability.[3]

  • Not Recommended: Phosphate Buffer Saline (PBS) at pH 7.4 leads to extensive hydrolysis.[1][3] Storing in alkaline methanol (with 5% ammonia) results in a half-life of approximately 4-5 days.[1]

Q4: What are the best temperature conditions for long-term storage?

A4: Low temperatures are essential for preserving this compound solutions. For long-term storage, it is critical to store extracts and solutions at -20°C or even -80°C.[1][4] It is also important to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

Troubleshooting Guide

Issue 1: Unexpected peaks appear in my chromatogram during analysis.

  • Possible Cause: These unexpected peaks are likely degradation products of this compound resulting from hydrolysis.

  • Explanation: this compound is a diester-diterpenoid alkaloid. Under suboptimal storage conditions (e.g., neutral to alkaline pH, high temperature), it can hydrolyze. The primary hydrolysis products are benzoylmesaconine (B1261751) (a monoester alkaloid) and subsequently mesaconine (B8520833) (an amino-alcohol).[5][6] These degradation products are more polar and will have different retention times in reversed-phase chromatography.

  • Solution:

    • Verify Storage Conditions: Ensure your stock solutions and samples are stored under the recommended acidic pH, low temperature, and in appropriate anhydrous organic solvents.

    • Analyze Fresh Samples: Prepare a fresh solution of this compound and analyze it immediately to compare with your stored samples.

    • LC-MS/MS Confirmation: Use mass spectrometry (MS) to identify the molecular weights of the unexpected peaks to confirm if they correspond to known hydrolysis products of this compound.

Issue 2: My quantitative results for this compound are not reproducible.

  • Possible Cause: Poor reproducibility is often a consequence of inconsistent sample handling and storage, leading to variable rates of degradation.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that every sample is processed using an identical protocol with consistent timing for each step, particularly for any procedures involving pH adjustments or heating.

    • Control Storage Conditions: Store all stock solutions and prepared samples consistently at or below -20°C and protected from light.[1][4] For short-term storage, such as in an autosampler, maintain a low temperature (e.g., 4°C).[4][7]

    • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.[1]

    • Solvent Purity: Use high-purity, anhydrous solvents to prevent contaminants that could catalyze degradation.

Quantitative Data Summary

The stability of this compound is highly dependent on the solvent, pH, and temperature. The following table summarizes the stability of aconitine-type alkaloids under various conditions.

Solvent/MediumConditionStability of this compound/AconitineReference
Methanol Alkaline (with 5% ammonia)Half-life of approximately 4-5 days[1]
Acetonitrile Acidic mediaNo signs of degradation, even after 6 months[1]
Phosphate Buffer Saline (PBS) pH 7.4Extensive hydrolysis observed[1][3]
Methanol, Acetonitrile, 50% aq. Acetonitrile -Remained intact[3]
Rat Plasma -20°C for 30 daysStable (variation within ±14%)[8]

In an incubation study at 37°C in PBS (pH 7.4), the transformation ratio of this compound was 23.67% after 240 minutes.[2]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a method to evaluate the stability of this compound under different pH and temperature conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of high-purity this compound standard.

    • Dissolve it in acidified acetonitrile (e.g., with 0.1% formic acid) to prepare a concentrated stock solution (e.g., 1 mg/mL). Store this stock solution at -20°C in small aliquots.

  • Preparation of Test Solutions:

    • Dilute the stock solution with different buffers and solvents to achieve the desired final concentration for the stability study (e.g., 1 µg/mL).

    • Test Conditions:

      • pH: Prepare solutions in buffers with varying pH values (e.g., pH 3, 5, 7.4, 9).

      • Solvents: Prepare solutions in different solvents such as acetonitrile, methanol, and water.

      • Temperature: Incubate aliquots of each test solution at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Incubation and Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

    • Immediately quench any further degradation by adding an equal volume of cold acidified acetonitrile and store at -20°C until analysis.

  • Sample Analysis (UPLC-MS/MS):

    • Analyze the samples using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

    • Chromatographic Conditions: Use a C18 column with a gradient elution using mobile phases such as 0.1% formic acid in water and acetonitrile.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to specifically detect and quantify this compound and its potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visualizations

hydrolysis_pathway This compound This compound Benzoylmesaconine Benzoylmesaconine This compound->Benzoylmesaconine Hydrolysis (-CH3COOH) Mesaconine Mesaconine Benzoylmesaconine->Mesaconine Hydrolysis (-C6H5COOH)

Caption: Hydrolysis pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock_solution Prepare Stock Solution (Acidified Acetonitrile, -20°C) test_solutions Prepare Test Solutions (Different pH, Solvents) stock_solution->test_solutions incubation Incubate at Different Temperatures (4°C, 25°C, 40°C) test_solutions->incubation sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) incubation->sampling analysis UPLC-MS/MS Analysis sampling->analysis data_analysis Data Analysis (Degradation Kinetics) analysis->data_analysis

Caption: Workflow for this compound Stability Study.

References

Troubleshooting poor peak resolution for Mesaconitine in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Mesaconitine.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical properties of this compound that are relevant for HPLC analysis?

This compound is a diterpenoid alkaloid with a molecular weight of 631.71 g/mol .[1] It is a white solid that is soluble in organic solvents like chloroform, methanol, and acetone, but not very soluble in water.[2] Its basic nature, due to the presence of a nitrogen atom, is a key factor influencing its chromatographic behavior, particularly peak shape.

Q2: I am seeing significant peak tailing for my this compound peak. What is the most likely cause?

The most common cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[3][4] These acidic silanol groups can interact strongly with the basic nitrogen atom in this compound, leading to an asymmetric peak shape.[4]

Q3: My this compound peak is broad and not sharp. What could be the reasons?

Broad peaks can be caused by several factors, including:

  • Column deterioration: The column may be losing its efficiency due to contamination or degradation of the stationary phase.[5]

  • Mobile phase issues: An improperly prepared or unsuitable mobile phase can lead to peak broadening.[5]

  • Sample diffusion: Excessive diffusion of the sample band within the column can also result in broader peaks.[5]

  • Column overload: Injecting too much sample can saturate the column, causing peak broadening and tailing.[6]

Q4: I am observing split peaks for this compound. What should I investigate?

Split peaks can arise from:

  • Injection problems: Partial blockage of the injector or issues with the injection solvent can cause the sample to be introduced onto the column in a non-uniform manner.[5]

  • Partial sample dissolution: If the sample is not fully dissolved in the injection solvent, it can lead to split peaks.[5]

  • Column voids: A void or channel in the column packing material can cause the sample band to split as it passes through the column.[5]

Troubleshooting Guides

Issue 1: Poor Peak Resolution and Tailing

Poor peak resolution, often accompanied by peak tailing, is a frequent challenge in the HPLC analysis of this compound. The following steps provide a systematic approach to troubleshooting and resolving this issue.

G cluster_0 Troubleshooting Poor Peak Resolution for this compound cluster_1 Mobile Phase Optimization cluster_2 Column Evaluation cluster_3 Injection Parameter Check start Start: Poor Peak Resolution check_mobile_phase 1. Check Mobile Phase pH and Composition start->check_mobile_phase check_column 2. Evaluate Column Performance check_mobile_phase->check_column If problem persists mp_ph Adjust pH to ~3.0 check_mobile_phase->mp_ph check_injection 3. Verify Injection Parameters check_column->check_injection If problem persists col_type Use End-Capped Column check_column->col_type end End: Improved Resolution check_injection->end If problem is resolved inj_vol Reduce Injection Volume check_injection->inj_vol mp_modifier Add Triethylamine (B128534) (TEA) mp_ph->mp_modifier mp_organic Optimize Organic Solvent % mp_modifier->mp_organic mp_organic->check_column If problem persists col_guard Install/Replace Guard Column col_type->col_guard col_replace Replace Analytical Column col_guard->col_replace col_replace->check_injection If problem persists inj_solvent Ensure Sample is Dissolved in Mobile Phase inj_vol->inj_solvent inj_solvent->end If problem is resolved

Caption: Troubleshooting workflow for poor peak resolution of this compound.

1. Mobile Phase Optimization

  • Adjust Mobile Phase pH: The interaction with residual silanols can be minimized by working at a lower pH.[4]

    • Protocol: Prepare an aqueous mobile phase containing a buffer to maintain a consistent pH. For this compound, a pH of approximately 3.0 is often effective.[7][8] This can be achieved using 0.1% phosphoric acid adjusted to pH 3.0 with triethylamine.[7] Studies have shown that the resolution of aconitine (B1665448) alkaloids is significantly affected by the concentration of triethylamine phosphate (B84403) in the buffer, with 25 mM being an optimal concentration.[9][10]

  • Incorporate an Amine Modifier: Adding a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol groups and improve peak shape.[8]

    • Protocol: Add a low concentration of TEA (e.g., 0.1%) to the mobile phase.

  • Optimize Organic Modifier: The type and concentration of the organic solvent can impact resolution.

    • Protocol: Acetonitrile is commonly used as the organic modifier for the separation of aconitum alkaloids.[9] Optimize the gradient elution program to ensure adequate separation from other components in the sample. A shallow gradient can often improve the resolution of closely eluting peaks.[11]

2. Column Evaluation and Selection

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanol activity and are recommended for the analysis of basic compounds like this compound.[8]

  • Employ a Guard Column: A guard column should be used to protect the analytical column from contaminants and extend its lifetime.[8]

  • Column Replacement: If the column has been used extensively or with complex sample matrices, it may be degraded. If other troubleshooting steps do not improve the peak shape, replacing the analytical column may be necessary.[8]

3. Injection and Sample Preparation

  • Reduce Injection Volume: Column overload can lead to peak broadening and tailing.[6]

    • Protocol: Reduce the injection volume by half and observe the effect on the peak shape. If the peak becomes more symmetrical, column overload was likely a contributing factor.

  • Ensure Sample Solubility: It is crucial to dissolve the sample in a solvent that is compatible with the mobile phase.

    • Protocol: Whenever possible, dissolve the sample in the initial mobile phase composition. If a stronger solvent is required for dissolution, ensure the injection volume is small to minimize peak distortion.

ParameterConditionExpected Impact on this compound Peak Shape
Mobile Phase pH pH ~3.0Improved symmetry, reduced tailing
pH > 5.0Increased tailing
Triethylamine (TEA) 0.1% in mobile phaseImproved symmetry, reduced tailing
AbsentPotential for significant tailing
Column Type End-capped C18Good peak shape
Non-end-capped C18Potential for significant tailing
Injection Volume LowSharper, more symmetrical peaks
HighBroader, potentially tailing peaks
Issue 2: Inconsistent Retention Times

Fluctuations in retention time can compromise the reliability of peak identification and quantification.

G cluster_0 Troubleshooting Inconsistent Retention Times cluster_1 Pump and Pressure Check cluster_2 Mobile Phase Verification cluster_3 Column Equilibration start Start: Inconsistent Retention Times check_pump 1. Check Pump and System Pressure start->check_pump check_mobile_phase_prep 2. Verify Mobile Phase Preparation check_pump->check_mobile_phase_prep If pressure is stable pump_purge Purge Pump check_pump->pump_purge check_column_equilibration 3. Ensure Adequate Column Equilibration check_mobile_phase_prep->check_column_equilibration If mobile phase is correct mp_degas Degas Mobile Phase check_mobile_phase_prep->mp_degas end End: Stable Retention Times check_column_equilibration->end If problem is resolved equilibration_time Increase Equilibration Time check_column_equilibration->equilibration_time pump_leaks Check for Leaks pump_purge->pump_leaks pump_leaks->check_mobile_phase_prep If pressure is stable mp_composition Ensure Accurate Composition mp_degas->mp_composition mp_composition->check_column_equilibration If mobile phase is correct equilibration_time->end If problem is resolved

Caption: Troubleshooting workflow for inconsistent retention times.

  • Check Pump and System Pressure:

    • Action: Monitor the system pressure for fluctuations. Unstable pressure can indicate air bubbles in the pump or leaks in the system.

    • Solution: Purge the pump to remove any trapped air bubbles. Inspect all fittings and connections for leaks.

  • Verify Mobile Phase Preparation:

    • Action: Inconsistent mobile phase composition can lead to shifts in retention time.

    • Solution: Ensure that the mobile phase is accurately prepared and thoroughly mixed. Degas the mobile phase to prevent the formation of air bubbles.

  • Ensure Adequate Column Equilibration:

    • Action: Insufficient equilibration of the column with the initial mobile phase conditions can cause retention time drift, especially at the beginning of a sequence of runs.

    • Solution: Increase the column equilibration time to ensure that the stationary phase is fully conditioned before injecting the first sample.

References

Mesaconitine Analgesia and Toxicity Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Mesaconitine (MA). This resource provides essential information, troubleshooting guides, and frequently asked questions to help you design and execute experiments that optimize the analgesic effects of this compound while minimizing its inherent toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic window for this compound, and how does its analgesic dose compare to its toxic dose?

A1: this compound has a very narrow therapeutic window, meaning the dose required for a therapeutic effect is close to the dose that causes toxicity.[1] The effective analgesic dose must be carefully determined and is significantly lower than the lethal dose. The margin between the effective dose (ED50) and the lethal dose (LD50) is small, demanding precise dosing and careful monitoring.[2]

Data Summary: Analgesic vs. Toxic Doses of Aconitum Alkaloids

The following tables summarize key dosage data from preclinical studies. Note that values can vary significantly based on the specific alkaloid, animal model, and administration route.

Table 1: this compound (MA) - Toxicity Data

Animal Model Administration Route Dosage Metric Value (mg/kg) Reference
Animal Oral (single admin.) LD50 1.9 [1]
Mice Intravenous (i.v.) LD50 0.068 [1]
SD Rats Oral (daily for 6 days) Low-Dose (Hepatotoxicity) 0.8 [3][4][5]

| SD Rats | Oral (daily for 6 days) | High-Dose (Hepatotoxicity) | 1.2 |[3][4][5] |

Table 2: Aconitine (B1665448) (AC) - A Related Alkaloid for Comparison

Animal Model Administration Route Dosage Metric Value (mg/kg) Reference
Mice Oral Analgesic Dose 0.3 - 0.9 [6][7][8]
Mice Intrathecal ED50 (Analgesia) 0.0000252 (25.2 ng) [9]
Mice Oral LD50 1.0 - 1.8 [10][11]
Mice Intravenous (i.v.) LD50 0.100 [10]
Mice Intraperitoneal (i.p.) LD50 0.270 [10]

| Mice | Intrathecal | LD50 | 0.0004 (0.4 µg) |[9] |

LD50: Median lethal dose. ED50: Median effective dose.

Q2: What are the primary molecular mechanisms underlying this compound's analgesic and toxic effects?

A2: this compound's effects stem from its interaction with different systems:

  • Analgesic Mechanism: The analgesic action is primarily mediated through the central nervous system.[12] It involves the activation of the noradrenergic and serotonergic descending inhibitory pain pathways.[1] Key brain regions involved include the periaqueductal gray (PAG), nucleus raphe magnus (NRM), and nucleus reticularis paragigantocellularis (NRPG).[1] Unlike opioids, its action is not mediated via opiate receptors.[12]

  • Toxicity Mechanism: The high toxicity of this compound and related alkaloids is primarily due to their effect on voltage-dependent sodium channels in the membranes of excitable cells like neurons and cardiomyocytes.[3] They cause these channels to remain open, leading to a massive influx of sodium, persistent membrane depolarization, and subsequent cell inexcitability or paralysis.[3][10] This disruption can cause severe cardiovascular events (arrhythmias, fibrillation) and neurotoxicity.[3][10] At the organ level, it can also induce hepatotoxicity by activating oxidative stress, inflammatory responses, and apoptosis.[4][5]

Q3: What are the observable signs of toxicity in animal models?

A3: Researchers should monitor animals closely for a combination of neurological, cardiovascular, and gastrointestinal symptoms, which can appear within minutes to a few hours of administration.[3][11]

  • Neurological Signs: Paresthesia (numbness, particularly of the face and limbs), muscle weakness, convulsions, and eventually, paralysis of skeletal muscles.[10][11]

  • Cardiovascular Signs: Hypotension, palpitations, bradycardia (slow heart rate), and various life-threatening arrhythmias, which are often the ultimate cause of death.[3][11]

  • General/Other Signs: Nausea, vomiting, abdominal pain, diarrhea, and a significant decrease in body weight with repeated dosing.[4][11]

Troubleshooting Guides

Issue 1: High mortality or severe toxicity observed at presumed analgesic doses.

  • Possible Cause 1: Administration Route. The toxicity of this compound is highly dependent on the route of administration. Intravenous and intraperitoneal routes are significantly more toxic than oral administration.[1][10]

    • Solution: Verify that your administration route is appropriate for your intended dose. If using parenteral routes, start with much lower doses (e.g., 10- to 50-fold lower) than those reported for oral administration and titrate upwards cautiously.

  • Possible Cause 2: Animal Variability. The age, sex, and strain of the animal can influence its susceptibility to this compound toxicity.[13]

    • Solution: Use a consistent animal model (strain, age, sex) throughout your experiments. Perform a preliminary dose-finding study in a small cohort to establish the LD50 and ED50 in your specific model before proceeding to larger efficacy studies.

  • Possible Cause 3: Purity of Compound. The purity and stability of your this compound sample can affect its potency and toxicity.

    • Solution: Ensure you are using a high-purity standard. Use a validated method like HPLC to confirm the concentration and purity of your stock solutions.[14]

Issue 2: Inconsistent or non-reproducible analgesic effects.

  • Possible Cause 1: Inaccurate Dosing. Due to the narrow therapeutic window, even small errors in solution preparation or administration volume can lead to significant variations in effect.

    • Solution: Prepare stock solutions carefully and validate their concentration. Use calibrated pipettes and appropriate injection techniques to ensure accurate and consistent dosing for each animal.

  • Possible Cause 2: Timing of Assessment. The analgesic effect of this compound has a specific onset and duration.

    • Solution: Conduct a time-course experiment to determine the point of maximum analgesic effect (Tmax) after administration in your model. All subsequent efficacy testing should be performed at this predetermined time point.

  • Possible Cause 3: Choice of Analgesia Model. this compound may show different potencies in different pain models (e.g., thermal vs. visceral vs. inflammatory).

    • Solution: Select a pain model that is relevant to your research question. The hot-plate and acetic acid writhing tests are common models for assessing its antinociceptive activity.[1][6]

Experimental Protocols

Protocol 1: Hot-Plate Test for Acute Thermal Pain

This method assesses the response to a thermal stimulus and is used to evaluate centrally acting analgesics.[6]

  • Apparatus: A commercially available hot-plate apparatus with the surface temperature set to 55 ± 0.5°C.

  • Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Baseline Measurement: Gently place each mouse on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception (e.g., licking a hind paw, jumping). This is the baseline latency. Remove the mouse immediately to avoid tissue damage. A cut-off time (e.g., 30-45 seconds) must be set to prevent injury.

  • Administration: Administer this compound or the vehicle control via the desired route (e.g., orally).

  • Post-treatment Measurement: At a predetermined time after administration (e.g., 30 or 60 minutes), place the mouse back on the hot plate and record the response latency again.

  • Data Analysis: The analgesic effect is often expressed as the percent improvement in pain threshold or Maximum Possible Effect (% MPE), calculated as: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Protocol 2: Acetic Acid-Induced Writhing Test for Visceral Pain

This model evaluates visceral pain by inducing a characteristic stretching behavior (writhing) with an intraperitoneal injection of acetic acid.[6]

  • Acclimatization: Allow mice to acclimate to individual observation chambers for at least 30 minutes.

  • Pre-treatment: Administer this compound or the vehicle control via the desired route.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), administer an intraperitoneal (i.p.) injection of 0.6% acetic acid solution (10 mL/kg).

  • Observation: Immediately after the acetic acid injection, start a timer and count the number of writhes (constriction of the abdomen, stretching of hind limbs) for a defined period (e.g., 15 or 20 minutes).

  • Data Analysis: Calculate the average number of writhes for the control and treated groups. The analgesic effect is expressed as the percentage inhibition of writhing, calculated as: % Inhibition = [1 - (Mean writhes in treated group / Mean writhes in control group)] x 100.

Visualizations: Pathways and Workflows

Diagram 1: Proposed Analgesic Signaling Pathway of this compound

G cluster_descending Descending Pain Inhibitory System MA This compound (MA) CNS Central Nervous System MA->CNS PAG PAG CNS->PAG Activates NRM NRM CNS->NRM Activates NRPG NRPG CNS->NRPG Activates Serotonergic Serotonergic Pathway (5-HT Release) NRM->Serotonergic Noradrenergic Noradrenergic Pathway (NE Release) NRPG->Noradrenergic SpinalCord Spinal Cord Dorsal Horn Serotonergic->SpinalCord Inhibits Nociceptive Neurons Noradrenergic->SpinalCord Inhibits Nociceptive Neurons Analgesia Analgesic Effect (Reduced Pain Transmission) SpinalCord->Analgesia

Caption: this compound activates descending serotonergic and noradrenergic pain inhibitory pathways.

Diagram 2: Molecular Mechanism of this compound Toxicity

G cluster_cell Excitable Cell (Neuron, Cardiomyocyte) cluster_organ Organ-Level Effects MA This compound (MA) VSSC Voltage-Gated Sodium Channel (VSSC) MA->VSSC Binds & Prevents Inactivation Hepatotoxicity Hepatotoxicity (Oxidative Stress, Apoptosis) MA->Hepatotoxicity Other Pathways (MAPK, PI3K-Akt) Influx Massive Na+ Influx VSSC->Influx Depolarization Persistent Membrane Depolarization Neurotoxicity Neurotoxicity (Paralysis, Convulsions) Depolarization->Neurotoxicity Cardiotoxicity Cardiotoxicity (Arrhythmia, Fibrillation) Depolarization->Cardiotoxicity Influx->Depolarization

Caption: this compound toxicity is primarily driven by the disruption of voltage-gated sodium channels.

Diagram 3: Experimental Workflow for Optimizing Dosage

G start Start: Define Animal Model (Species, Strain, Sex, Age) dose_range Step 1: Acute Toxicity Study (e.g., Up-and-Down Procedure) start->dose_range ld50 Determine LD50 dose_range->ld50 analgesia_dose Step 2: Analgesic Dose-Response Study (e.g., Hot-Plate Test) ld50->analgesia_dose Select sub-lethal dose range ed50 Determine ED50 analgesia_dose->ed50 therapeutic_index Step 3: Calculate Therapeutic Index (TI = LD50 / ED50) ed50->therapeutic_index optimization Step 4: Select Optimal Dose (Maximize Efficacy, Minimize Toxicity) therapeutic_index->optimization end Proceed with Efficacy Studies optimization->end

Caption: A logical workflow for determining the optimal therapeutic dose of this compound.

References

Technical Support Center: Reducing Variability in Mesaconitine In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in in vivo experiments involving Mesaconitine (B191843). By standardizing protocols and being aware of common pitfalls, researchers can enhance the reproducibility and reliability of their findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound in vivo studies?

A1: Variability in this compound in vivo experiments can stem from several factors:

  • Animal-related factors: Differences in animal species, strain, age, sex, health status, and gut microbiome can significantly alter the absorption, distribution, metabolism, and excretion (ADME) of this compound.

  • Methodological factors: Inconsistencies in the route of administration (oral gavage, intravenous injection), dosage formulation and preparation, and the surgical procedures can introduce significant variability. The processing of the Aconitum plant material from which this compound is extracted can also greatly affect its composition and toxicity.

  • Environmental factors: Variations in housing conditions, diet, light-dark cycles, and temperature can influence animal physiology and drug metabolism.

  • Metabolic differences: Individual differences in the expression and activity of metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes like CYP3A4, can lead to varied rates of this compound metabolism.[1]

Q2: How does the route of administration affect the pharmacokinetics of this compound?

A2: The route of administration significantly impacts the bioavailability and pharmacokinetic profile of this compound. Oral administration typically results in lower bioavailability compared to intravenous injection due to first-pass metabolism in the gut and liver.[2] This can also lead to greater variability between individuals due to differences in gastrointestinal physiology and metabolism.

Q3: What are the key considerations for preparing a this compound formulation for in vivo studies?

A3: For consistent results, the formulation of this compound should be carefully prepared and standardized. Key considerations include:

  • Solubility: this compound has low water solubility. A suitable vehicle (e.g., a solution with co-solvents, a suspension) should be used to ensure a homogenous and stable formulation.

  • Purity: Ensure the purity of the this compound used. Impurities can have their own pharmacological effects and contribute to variability.

  • Stability: The stability of this compound in the chosen vehicle should be assessed to prevent degradation during the experiment.

Q4: Can co-administration of other substances affect this compound's pharmacokinetics?

A4: Yes. Co-administration of other herbal extracts or compounds can alter the pharmacokinetics of this compound. For example, when administered as part of a traditional decoction like Sini, the Tmax of related aconitum alkaloids can be delayed and the mean residence time prolonged compared to administration of the pure compound.[3][4] This is likely due to interactions with other components that can affect absorption and metabolism.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound between animals in the same group.
Potential Cause Troubleshooting Steps & Solutions
Inaccurate Dosing - Verify the calibration of balances and pipettes. - Ensure a homogenous formulation by vortexing or sonicating before each administration. - For oral gavage, confirm proper technique to avoid accidental administration into the lungs.
Animal Stress - Acclimatize animals to handling and the experimental procedures to minimize stress-induced physiological changes. - Perform procedures at the same time of day for all animals.
Variability in Absorption - Standardize the fasting period for animals before dosing to minimize the effects of food on absorption. - Ensure consistent access to water.
Genetic Variability - Use an inbred strain of animals to reduce genetic variability in drug metabolism.
Issue 2: Inconsistent or unexpected toxicological effects.
Potential Cause Troubleshooting Steps & Solutions
Incorrect Dosage Calculation - Double-check all dosage calculations based on the most recent animal body weights. - Be aware that the LD50 of this compound is low (e.g., 1.9 mg/kg for oral administration in mice) and the therapeutic window is narrow.[5]
Route of Administration - Recognize that toxicity can vary significantly with the route of administration. Intravenous administration has a much lower LD50 (0.068 mg/kg in mice) than oral administration.[5]
Metabolic Saturation or Induction - At high doses, metabolic pathways may become saturated, leading to disproportionate increases in plasma concentration and toxicity. - Co-administered substances could induce or inhibit metabolic enzymes, altering this compound's toxicity.

Data Presentation

Table 1: Pharmacokinetic Parameters of a this compound Metabolite (10-Hydroxy this compound) in Rats

Route of AdministrationDoseT½ (h)AUC(0-t) (ng/mL·h)Bioavailability (%)
Intravenous0.1 mg/kg1.3 ± 0.623.6 ± 5.9-
Oral5 mg/kg3.1 ± 0.4207.6 ± 72.917.6

Data from a study on the pharmacokinetics of 10-hydroxy this compound in rats.[2]

Table 2: Comparative Pharmacokinetic Parameters of Aconitum Alkaloids after Oral Administration in Rats

AlkaloidTmax (h)Cmax (ng/mL)T½ (h)
Aconitine0.31 ± 0.1710.991.41
Benzoylaconine0.31 ± 0.173.999.49
Aconine (B1215550)-4.293.32

Data from a study on the pharmacokinetics of aconitine, benzoylaconine, and aconine after oral administration in rats.[6][7]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats
  • Animal Selection: Use male Sprague-Dawley rats (200-250g), acclimatized for at least one week.

  • Formulation Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Dosing:

    • Weigh each rat immediately before dosing to calculate the exact volume.

    • Gently restrain the rat.

    • Measure the distance from the corner of the rat's mouth to the xiphoid process (last rib) to determine the correct insertion depth for the gavage needle.

    • Insert a sterile, ball-tipped gavage needle into the esophagus and slowly administer the formulation.

    • Observe the animal for any signs of distress during and after the procedure.

Protocol 2: Blood Sample Collection from Rats for Pharmacokinetic Analysis
  • Method: Collect blood samples via the suborbital venous plexus.

  • Procedure:

    • Administer this compound via gastric gavage.

    • At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration), collect approximately 200 µL of blood.[8]

    • Collect samples into microtubes containing an anticoagulant (e.g., heparin).[8]

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 min) to separate the plasma.[8]

    • Store the plasma samples at -20°C until analysis.[8]

Protocol 3: LC-MS/MS Analysis of this compound in Plasma
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform a protein precipitation step by adding a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Conditions:

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile).

    • Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify this compound and an internal standard.

Mandatory Visualization

Mesaconitine_Hepatotoxicity_Pathway This compound This compound IL2 IL-2 This compound->IL2 regulates PI3K PI3K This compound->PI3K AKT1 AKT1 This compound->AKT1 MAPK MAPK This compound->MAPK HIF1 HIF-1 This compound->HIF1 FoxO FoxO This compound->FoxO Inflammation Inflammatory Response IL2->Inflammation PI3K->AKT1 AKT1->Inflammation MAPK->Inflammation OxidativeStress Oxidative Stress HIF1->OxidativeStress Apoptosis Apoptosis FoxO->Apoptosis Hepatotoxicity Hepatotoxicity OxidativeStress->Hepatotoxicity Inflammation->Hepatotoxicity Apoptosis->Hepatotoxicity Experimental_Workflow_Pharmacokinetics start Start: Animal Acclimatization dosing This compound Administration (Oral Gavage or IV) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing extraction Sample Preparation (Protein Precipitation) processing->extraction analysis LC-MS/MS Analysis extraction->analysis data Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, T½) analysis->data end End: Report Generation data->end Troubleshooting_Variability Variability High Variability in In Vivo Data Animal Animal Factors Variability->Animal Method Methodological Factors Variability->Method Environment Environmental Factors Variability->Environment Strain Strain/Species Animal->Strain Health Health Status Animal->Health SexAge Sex/Age Animal->SexAge Dosing Dosing Technique Method->Dosing Formulation Formulation Method->Formulation Sampling Sample Collection Method->Sampling Housing Housing Conditions Environment->Housing Diet Diet Environment->Diet

References

How to handle Mesaconitine safely in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of Mesaconitine in a laboratory setting. The following information is presented in a question-and-answer format to address specific issues and troubleshooting scenarios that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

What is this compound and what are its primary hazards?

This compound is a highly toxic diterpenoid alkaloid found in plants of the Aconitum genus.[1] It is a potent neurotoxin and cardiotoxin. The primary hazards associated with this compound are acute toxicity upon ingestion, inhalation, or skin contact.[2][3] Exposure can lead to severe neurological, cardiovascular, and gastrointestinal symptoms, which can be fatal.[1][4]

What are the initial symptoms of this compound exposure?

Symptoms can appear rapidly and include numbness and tingling of the face and limbs, nausea, vomiting, abdominal pain, and diarrhea.[1][5] Cardiovascular effects include hypotension, palpitations, bradycardia, and potentially fatal arrhythmias like ventricular fibrillation.[1][4]

What immediate actions should be taken in case of accidental exposure?

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Remove all contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.[2][7]

What personal protective equipment (PPE) is mandatory when handling this compound?

A comprehensive PPE protocol is crucial. This includes:

  • Hand Protection: Double-gloving with chemical-resistant gloves (e.g., nitrile rubber) is recommended.[6] Gloves should be inspected before use and changed frequently.[3][6]

  • Body Protection: A full-coverage lab coat or a chemical-resistant suit should be worn to protect the skin from accidental spills.[3][6]

  • Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and airborne particles.[3][6]

  • Respiratory Protection: All work with solid this compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge is required.[3][6]

Troubleshooting Guide

IssuePossible CauseSolution
Unexpected experimental results Degradation of this compoundThis compound can be sensitive to light and temperature.[2][8] Store it in a cool, dark place as recommended on the safety data sheet.[2] Prepare solutions fresh for each experiment if stability is a concern.
Difficulty dissolving this compound Improper solvent selectionThis compound is practically insoluble in water but is soluble in organic solvents like chloroform, ethanol, acetone, and methanol.[1][9] Refer to solubility data to select the appropriate solvent for your application.
Contamination of work area Improper handling techniquesAlways handle this compound within a designated area, preferably a chemical fume hood, to contain any potential spills or aerosols.[6] Use dedicated equipment and decontaminate surfaces thoroughly after use.

Quantitative Data

Toxicity Data for Aconitine Alkaloids

CompoundAnimal ModelRoute of AdministrationLD50Reference
This compoundMouseOral1.0 mg/kg[8]
This compoundMouseIntravenous0.068 mg/kg[10]
AconitineMouseOral1.8 mg/kg[11]
AconitineRatIntravenous0.064 mg/kg[5]

Solubility of this compound

SolventSolubilityReference
WaterPractically insoluble[1]
ChloroformSoluble[1][9]
EthanolSoluble[1]
AcetoneSoluble[1]
MethanolSoluble[1][9]
Diethyl etherVery slightly soluble[2]
AcetonitrileSlightly soluble[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To safely prepare a stock solution of this compound for in vitro experiments.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO or ethanol)

  • Calibrated analytical balance

  • Chemical fume hood

  • Personal Protective Equipment (as specified above)

  • Volumetric flasks and pipettes

  • Vortex mixer

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Carefully weigh the desired amount of solid this compound on an analytical balance inside the chemical fume hood. Use a spatula and handle the powder with extreme care to avoid generating dust.

  • Dissolution: Transfer the weighed this compound to an appropriate volumetric flask. Add a small amount of the chosen solvent to dissolve the solid completely. Use a vortex mixer if necessary to aid dissolution.

  • Dilution: Once the solid is fully dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Storage: Transfer the stock solution to a clearly labeled, sealed container. Store the solution under the recommended conditions (typically in a cool, dark place).[2]

  • Decontamination: Decontaminate all equipment and the work surface within the fume hood according to your institution's standard operating procedures for highly toxic compounds.

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, gloves) as hazardous waste in accordance with institutional and local regulations.[12]

Visualizations

Spill_Response_Workflow start This compound Spill Occurs alert Alert others in the area start->alert evacuate Evacuate the immediate area alert->evacuate ppe Don appropriate PPE (double gloves, respirator, lab coat, goggles) evacuate->ppe contain Contain the spill with absorbent material ppe->contain solid_spill If solid, gently cover to avoid dust contain->solid_spill Solid Spill liquid_spill If liquid, absorb with spill pads contain->liquid_spill Liquid Spill collect Carefully collect contaminated material into a labeled hazardous waste container solid_spill->collect liquid_spill->collect decontaminate Decontaminate the spill area with an appropriate solvent collect->decontaminate dispose Dispose of all waste as hazardous waste decontaminate->dispose report Report the incident to the lab supervisor and EHS dispose->report end End of Procedure report->end

Caption: Workflow for handling a this compound spill.

PPE_Selection_Decision_Tree start Handling this compound? solid_or_solution Is it in solid form or a solution? start->solid_or_solution solid Solid Form solid_or_solution->solid Solid solution Solution solid_or_solution->solution Solution fume_hood_solid Work in a certified chemical fume hood? solid->fume_hood_solid fume_hood_solution Work in a certified chemical fume hood? solution->fume_hood_solution respirator Wear a NIOSH-approved respirator with P100 filter fume_hood_solid->respirator No no_respirator Standard fume hood ventilation is sufficient fume_hood_solid->no_respirator Yes fume_hood_solution->no_respirator Yes ppe_solid Required PPE: - Double nitrile gloves - Full-coverage lab coat - Chemical safety goggles - Face shield respirator->ppe_solid no_respirator->ppe_solid ppe_solution Required PPE: - Double nitrile gloves - Full-coverage lab coat - Chemical safety goggles no_respirator->ppe_solution

Caption: Decision tree for selecting appropriate PPE.

Mesaconitine_Cardiotoxicity_Pathway This compound This compound na_channel Voltage-Gated Sodium Channels (Site 2) This compound->na_channel Binds to open state persistent_activation Persistent Activation of Sodium Channels na_channel->persistent_activation na_influx Increased Intracellular Na+ persistent_activation->na_influx depolarization Prolonged Membrane Depolarization na_influx->depolarization ca_channel L-type Calcium Channels depolarization->ca_channel Activates ca_influx Increased Intracellular Ca2+ ca_channel->ca_influx arrhythmia Delayed Afterdepolarizations and Triggered Activity ca_influx->arrhythmia ventricular_arrhythmia Ventricular Arrhythmias arrhythmia->ventricular_arrhythmia

Caption: Simplified signaling pathway of this compound-induced cardiotoxicity.[4]

References

Technical Support Center: Mesaconitine Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the extraction of Mesaconitine (B191843) from plant material.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process in a question-and-answer format.

Issue 1: Low Yield of this compound in the Final Extract

  • Question: We are experiencing a significantly lower than expected yield of this compound. What are the potential causes and solutions?

  • Answer: Low yields of this compound can stem from several factors throughout the extraction and purification process. Here are the most common culprits and how to address them:

    • Incomplete Cell Wall Disruption: The plant material must be finely powdered to maximize the surface area for solvent penetration.

      • Solution: Ensure the plant material is ground to a fine powder (e.g., 40-60 mesh).[1]

    • Inappropriate Solvent Choice: The selection of solvent is critical for efficient extraction.

      • Solution: For initial extraction of the free base alkaloids, a non-polar solvent such as diethyl ether or chloroform (B151607) in an alkaline environment is often effective.[2] An acidic alcohol solution (e.g., ethanol (B145695) and acetic acid) can also be used to stabilize the alkaloids.[1]

    • Insufficient Extraction Time or Repetitions: A single extraction is often insufficient to recover the majority of the target compound.

      • Solution: Perform multiple extraction cycles (3-4 times) with fresh solvent.[2] Techniques like ultrasonication can also enhance extraction efficiency.[2][3]

    • Inadequate Solvent-to-Solid Ratio: Insufficient solvent will not thoroughly wet the plant material, leading to incomplete extraction.

      • Solution: Increase the solvent-to-solid ratio to ensure complete immersion of the plant material.[1]

    • Loss During Acid-Base Partitioning: Incomplete protonation or deprotonation during liquid-liquid extraction will result in poor recovery.

      • Solution: Carefully monitor and adjust the pH during these steps. Ensure the aqueous acid solution is sufficiently acidic (e.g., 2% HCl) and the final basic solution is sufficiently alkaline (e.g., pH 10) for efficient transfer between phases.[2]

Issue 2: Degradation of this compound During Extraction and Storage

  • Question: We suspect our this compound is degrading during our experimental workflow. How can we minimize this?

  • Answer: this compound, a diester-diterpenoid alkaloid (DDA), is highly susceptible to hydrolysis, which converts it into less toxic monoester-diterpenoid alkaloids (MDAs) and non-toxic alcohol amines.[1][2] This chemical transformation will alter the quantitative profile of your sample.[2] Here's how to prevent it:

    • pH Control: This is the most critical factor. DDAs are labile in acidic and, more significantly, alkaline conditions.[1][2]

      • Solution: Maintain an acidic environment (typically pH 3-6) during extraction to stabilize the alkaloids.[1] If using an alkaline extraction, minimize the exposure time.

    • Temperature Management: Elevated temperatures accelerate the rate of hydrolysis.[1]

      • Solution: Opt for low-temperature extraction methods like maceration or ultrasonic-assisted extraction over high-temperature methods like Soxhlet extraction.[1] Concentrate extracts under reduced pressure at a temperature not exceeding 50°C.[1] For long-term stability, store extracts at low temperatures (e.g., -20°C).[1]

    • Solvent Selection: The presence of water can facilitate hydrolysis.

      • Solution: Using anhydrous organic solvents can minimize water presence and reduce the potential for hydrolysis.[1]

Issue 3: Poor Reproducibility in Quantitative Analysis

  • Question: We are observing high variability in our quantitative results for this compound. What could be causing this?

  • Answer: High variability in quantitative results often points to inconsistencies in sample preparation and analytical methodology.

    • Inconsistent Sample Preparation: Non-uniform powdering and inaccurate weighing of the plant material will lead to variable starting concentrations.[3]

      • Solution: Ensure the plant material is uniformly powdered and accurately weighed for each extraction.[3]

    • Matrix Effects in LC-MS Analysis: Complex biological matrices can interfere with the ionization of the target analyte, causing ion suppression or enhancement, which affects accuracy.[2]

      • Solution: Implement a solid-phase extraction (SPE) step for sample cleanup to remove interfering matrix components.[3]

    • Column Degradation or Contamination: Components from improperly cleaned-up samples can irreversibly bind to the analytical column, degrading its performance.[2]

      • Solution: Use a guard column to protect the analytical column and regularly flush the column with a strong solvent to remove contaminants.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Aconitum alkaloid toxicity?

A1: The toxicity of Aconitum alkaloids, particularly diester-diterpenoid alkaloids like this compound, primarily stems from their interaction with voltage-gated sodium channels in excitable tissues such as the myocardium, nerves, and muscles.[3] They bind to the open state of these channels, causing persistent activation, which can lead to arrhythmias and neurotoxicity.[3]

Q2: How can the toxicity of Aconitum alkaloids be reduced?

A2: The most common method for reducing the toxicity of Aconitum alkaloids is through processing, which typically involves heating methods like boiling, steaming, or roasting.[3] This process hydrolyzes the highly toxic diester-diterpenoid alkaloids into less toxic monoester-diterpenoid alkaloids and non-toxic alcohol amines.[3]

Q3: What is a suitable UV detection wavelength for Aconitine-type alkaloids in HPLC analysis?

A3: A wavelength of around 235-240 nm is commonly used for the detection of aconitine-type alkaloids, as it maximizes the signal-to-noise ratio for these compounds.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound stability and extraction.

Table 1: Stability of Aconitine-type Alkaloids in Different Media

CompoundMediumDegradation
Aconitine (AC)Phosphate Buffer Saline (PBS, pH 7.4)Extensive hydrolysis (approx. 33.45% degradation)[4][5]
This compound (MA)Phosphate Buffer Saline (PBS, pH 7.4)Extensive hydrolysis (approx. 23.63% degradation)[4]
Hypaconitine (B608023) (HA)Phosphate Buffer Saline (PBS, pH 7.4)Extensive hydrolysis (approx. 3.17% degradation)[4]
AC, MA, HAMethanol, Acetonitrile, 50% aq. AcetonitrileNo significant degradation[4][5]
AconitineMethanol with 5% ammonia (B1221849)Half-life of approximately 4-5 days[1]
AconitineAcetonitrile in acidic mediaNo signs of degradation after 6 months[1]

Table 2: Recovery Rates and Detection Limits for Aconitum Alkaloids

Analytical MethodAlkaloidsRecovery RateLimit of Detection (LOD)
HF-LPME-HPLCAconitine, Hypaconitine, this compound77.3% - 106.2%0.7 - 1.5 µg/L[6]
LC/ESI-TOF-MSAconitine, Hypaconitine, Jesaconitine (B1221382), this compoundNot specified0.2 - 0.5 ng/mL[7]
d-SPE-LC-MS/MSAconitine, Hypaconitine, this compound, Lappaconitine, BenzoylaconitineNot specifiedAs low as 0.104 ng/mL[8][9]
EME-LC-MS/MSAconitine, this compound, Hypaconitine72% - 103%0.002 - 0.068 ng/mL[10]

Experimental Protocols

Protocol 1: Acidified Alcohol Extraction

This method is designed to maintain an acidic environment to stabilize the this compound.

  • Preparation of Plant Material: Grind the dried plant material to a fine powder (40-60 mesh).[1]

  • Preparation of Extraction Solvent: Prepare an acidic alcohol solution, for example, a mixture of ethanol and acetic acid (pH 3.0) in a ratio of 85:15 (v/v).[1]

  • Extraction:

    • Place the powdered plant material in a round-bottom flask.

    • Add the acidic alcohol solution at a solvent-to-solid ratio of 6:1 (v/w).[1]

    • Reflux the mixture for 1 hour.[1]

    • Filter the extract while hot and collect the filtrate.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.[1]

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[1]

  • Further Processing: The resulting crude extract can be further purified using techniques like column chromatography.[1]

Protocol 2: Ammoniacal Ether Extraction followed by Acid-Base Partitioning

This method utilizes a classic acid-base partitioning technique to isolate the alkaloids.

  • Preparation of Plant Material: Accurately weigh 1.0 g of the powdered Aconitum sample into a centrifuge tube.[3]

  • Alkalinization: Add 1 mL of 30% aqueous ammonia solution and mix for 20 minutes at room temperature.[3]

  • Initial Extraction:

    • Add 20 mL of diethyl ether and extract in an ultrasonic bath for 10 minutes.[3]

    • Let the sample stand at room temperature for 16 hours, then filter the liquid phase.[3]

    • Repeat the extraction of the residue three more times with diethyl ether.[3]

  • Acidic Extraction (Liquid-Liquid):

    • Pool the ether filtrates and extract four times with 25 mL of 2% hydrochloric acid each time.[3] This will protonate the alkaloids, moving them into the aqueous phase.

  • Re-extraction into Organic Phase:

    • Adjust the pH of the aqueous solution to 10 with ammonia solution.[3] This deprotonates the alkaloids.

    • Extract three times with an appropriate organic solvent (e.g., chloroform or diethyl ether).

  • Final Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Visualizations

experimental_workflow plant_material Plant Material (Finely Powdered) extraction Solvent Extraction (e.g., Acidified Ethanol or Ammoniated Ether) plant_material->extraction Add Solvent filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base Optional Cleanup purification Purification (e.g., Column Chromatography, SPE) crude_extract->purification acid_base->purification pure_this compound Pure this compound purification->pure_this compound

Figure 1: General experimental workflow for this compound extraction.

troubleshooting_guide start Low this compound Yield? check_grind Is Plant Material Finely Powdered? start->check_grind Yes check_solvent Is Solvent System Optimal? check_grind->check_solvent Yes solution_grind Grind to 40-60 mesh check_grind->solution_grind No check_cycles Sufficient Extraction Cycles/Time? check_solvent->check_cycles Yes solution_solvent Use appropriate polar/non-polar solvents; consider acidified alcohol check_solvent->solution_solvent No check_ph Is pH Controlled During Acid-Base Partitioning? check_cycles->check_ph Yes solution_cycles Perform 3-4 extraction cycles; consider ultrasonication check_cycles->solution_cycles No solution_ph Monitor and adjust pH (e.g., 2% HCl, pH 10) check_ph->solution_ph No

Figure 2: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Improving Mesaconitine Purification Yields

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Mesaconitine (B191843) purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low this compound yield during purification?

A1: Low yields of this compound can stem from several factors throughout the extraction and purification process. The most common causes include incomplete extraction from the plant material, degradation of the this compound molecule, and losses during chromatographic purification steps.[1][2] The natural abundance of alkaloids in the plant material, which can vary based on species, geographic origin, and harvest time, also plays a significant role.[1]

Q2: How does pH affect the stability and extraction of this compound?

A2: this compound, like other aconitine-type alkaloids, is susceptible to hydrolysis, particularly under neutral or alkaline conditions which cleave its ester bonds.[1] Maintaining an acidic environment (pH 3-6) is a crucial strategy to stabilize these alkaloids during extraction and purification.[1] For extraction, using an acidic solvent system, such as acidified methanol (B129727) or ethanol, can improve yield by preventing degradation.[1]

Q3: What are the recommended storage conditions for this compound samples and extracts?

A3: To prevent degradation during storage, it is advisable to store this compound extracts in anhydrous organic solvents like acetonitrile (B52724) or methanol at low temperatures, ideally -20°C.[1] Aqueous solutions should be avoided for long-term storage due to the risk of hydrolysis.[1] It is also important to prevent repeated freeze-thaw cycles.[1]

Q4: How can I improve the separation of this compound from other co-eluting alkaloids during HPLC?

A4: Co-elution with structurally similar alkaloids like aconitine (B1665448) and hypaconitine (B608023) is a common challenge.[3] To enhance separation, several chromatographic parameters can be optimized. Adjusting the mobile phase pH to around 3.0 helps by ensuring the alkaloids are in their protonated form.[3][4] Modifying the mobile phase composition, for instance by switching between acetonitrile and methanol, can alter selectivity.[3] Employing a shallower gradient during elution can also improve resolution between closely related peaks.[3] Additionally, using a modern, end-capped C18 or a different stationary phase like phenyl-hexyl can offer different selectivities.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound purification in a question-and-answer format.

Issue Possible Cause Troubleshooting Steps
Low Yield of Crude Extract Incomplete extraction of plant material.- Ensure the plant material is finely powdered to maximize surface area.[1]- Increase the solvent-to-solid ratio (e.g., 1:10 or 1:20 w/v).[2]- Extend the extraction time or perform multiple extraction cycles.[1]
Degradation during extraction.- Use an acidic extraction solvent (e.g., acidified methanol).[1]- Lower the extraction temperature; consider maceration or ultrasonic-assisted extraction over high-temperature methods like Soxhlet.[1]- Minimize exposure to light.[1]
Low Purity in Final Product Ineffective removal of impurities.- Implement a preliminary liquid-liquid extraction to remove highly polar or non-polar impurities before chromatography.[2]- For Solid-Phase Extraction (SPE), ensure proper conditioning of the cartridge and optimize the pH of sample and wash solutions.[5]
Suboptimal chromatographic separation.- Optimize the mobile phase by adjusting solvent strength, pH, and considering additives like triethylamine (B128534) (TEA) to reduce peak tailing.[3][4]- Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to find the best selectivity.[3]- Reduce the sample load to avoid column overloading.[5]
Peak Tailing in HPLC Chromatogram Secondary interactions with the column.- Add a competing base like triethylamine (TEA) to the mobile phase to mask active silanol (B1196071) groups on the column.[4]- Use a modern, high-purity, end-capped C18 column.[4]- Ensure the sample solvent is weaker than the initial mobile phase.[5]
Compound Degradation During Storage Hydrolysis due to residual water or improper pH.- Ensure all solvents for final dissolution are anhydrous.[1]- If a basic mobile phase was used for purification, ensure all residual base is removed.[1]- Store the purified compound in an anhydrous organic solvent at -20°C.[1]
Recrystallization Fails or Yields an Oil Too much solvent was used.- Reduce the solvent volume by evaporation and attempt recrystallization again.[6]
The solution is supersaturated.- Add a seed crystal of the pure compound to initiate crystallization.[6]- Gently scratch the inside of the flask with a glass rod to create nucleation sites.[6]
Rapid cooling.- Allow the solution to cool slowly to favor crystal formation over oiling out.[6]

Experimental Protocols

Protocol 1: Acidic Alcohol Extraction

This method is designed to minimize hydrolysis by maintaining an acidic environment.

  • Preparation of Plant Material: Grind the dried plant material (e.g., Aconitum roots) to a fine powder (40-60 mesh).[1]

  • Extraction: a. Macerate the powdered material in methanol containing 0.5% hydrochloric acid at room temperature with agitation for 24 hours.[1] b. Filter the extract and collect the filtrate. c. Repeat the extraction process on the plant residue two more times with fresh acidic methanol.[1]

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[1]

  • Further Processing: The resulting crude extract can be further purified using techniques like column chromatography.[1]

Protocol 2: Dispersive Solid-Phase Extraction (d-SPE)

This protocol is a modern technique for sample cleanup and enrichment of aconitine alkaloids from biological matrices.[7]

  • Standard Preparation: Dissolve this compound standard in methanol to prepare a stock solution. Working standards are prepared by further dilution in methanol.[7][8]

  • Sample Preparation: To 200 µL of the sample (e.g., plasma), add the internal standard and 15 mg of ZIF-8 sorbent.[7][8]

  • Extraction: Vortex the mixture and shake for a specified time to allow for the adsorption of the alkaloids onto the sorbent.

  • Centrifugation and Analysis: Centrifuge the sample to pellet the sorbent. The supernatant can be discarded, and the sorbent-bound analytes can be eluted with an appropriate solvent before LC-MS/MS analysis.

Data Presentation

Table 1: Stability of Aconitine-Type Alkaloids in Different Solvents

SolventConditionStability of Aconitine/MesaconitineReference
MethanolAlkaline (with 5% ammonia)Half-life of approximately 4-5 days.[1]
AcetonitrileAcidic mediaNo signs of degradation after 6 months.[1]
Phosphate Buffer Saline (PBS)pH 7.4Extensive hydrolysis observed.[9][1][9]
Methanol, Acetonitrile, 50% aq. Acetonitrile-Remained intact.[9][1][9]

Table 2: Recovery and Detection Limits for this compound in Analytical Methods

Analytical MethodMatrixRecovery (%)Limit of Detection (LOD)Reference
HF-LPME-HPLCHuman Urine90.1 - 100.80.7 - 1.5 µg/L[10]
d-SPE-LC-MS/MSRat PlasmaNot specified0.104 ng/mL[7]
LC-MS-MSWhole BloodNot specified0.3 - 0.5 ng/ml[11]
UPLC-MS/MSRat Plasma>79.10.3 ng/mL[12]

Visualizations

This compound Purification Workflow plant_material Plant Material (e.g., Aconitum roots) extraction Extraction (Acidified Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract liquid_liquid Liquid-Liquid Extraction (Acid-Base Partitioning) crude_extract->liquid_liquid alkaloid_fraction Total Alkaloid Fraction liquid_liquid->alkaloid_fraction chromatography Column Chromatography (Silica Gel or C18) alkaloid_fraction->chromatography fractions Collect Fractions chromatography->fractions analysis Purity Analysis (HPLC, UPLC-MS/MS) fractions->analysis pure_this compound Pure this compound analysis->pure_this compound

Caption: A general workflow for the purification of this compound.

This compound Hydrolysis Pathway This compound This compound (Diester-type) benzoylmesaconine Benzoylmesaconine (Monoester-type) This compound->benzoylmesaconine Hydrolysis (Loss of acetyl group) mesaconine Mesaconine (Amino-alcohol) benzoylmesaconine->mesaconine Hydrolysis (Loss of benzoyl group)

Caption: The hydrolysis pathway of this compound.

Troubleshooting Low Yield start Low this compound Yield check_extraction Review Extraction Protocol start->check_extraction incomplete_extraction Incomplete Extraction? check_extraction->incomplete_extraction No degradation_extraction Degradation during Extraction? check_extraction->degradation_extraction Yes check_purification Review Purification Protocol column_loss Loss on Column? check_purification->column_loss No coelution Co-elution with Impurities? check_purification->coelution Yes check_storage Review Storage Conditions degradation_storage Degradation during Storage? check_storage->degradation_storage optimize_extraction Increase solvent ratio Extend extraction time Use finer powder incomplete_extraction->optimize_extraction stabilize_extraction Use acidic solvent Lower temperature degradation_extraction->stabilize_extraction optimize_extraction->check_purification stabilize_extraction->check_purification optimize_chromatography Optimize mobile phase Change stationary phase Reduce sample load column_loss->optimize_chromatography coelution->optimize_chromatography optimize_chromatography->check_storage stabilize_storage Use anhydrous solvent Store at -20°C degradation_storage->stabilize_storage end Improved Yield stabilize_storage->end

Caption: A troubleshooting guide for low this compound yield.

References

Addressing matrix effects in Mesaconitine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Mesaconitine (B191843).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, or tissue homogenate).[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] For a potent and toxic compound like this compound, accurate quantification is critical for pharmacokinetic studies and toxicological assessments.[4][5] Endogenous components in biological samples, such as phospholipids (B1166683), salts, and proteins, are common causes of these effects in LC-MS/MS.[6][7]

Q2: My this compound signal is low and variable in plasma samples compared to my standards in pure solvent. How can I confirm this is a matrix effect?

A2: This is a classic symptom of ion suppression.[2] To definitively confirm and quantify matrix effects, a post-extraction spike experiment is the recommended method.[1][2] This involves comparing the peak area of this compound spiked into an extracted blank matrix sample to the peak area of a standard in a neat (clean) solvent at the same concentration.[1][8] A significant difference between the two responses indicates the presence of matrix effects.[1] Another technique, post-column infusion , can identify the specific retention times where ion suppression or enhancement occurs by infusing a constant flow of this compound solution into the MS while a blank matrix extract is injected.[6][9]

Q3: What is the most effective way to compensate for matrix effects that cannot be completely eliminated?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[10][11] A SIL-IS, such as deuterium-labeled this compound, is chemically identical to the analyte and will have nearly identical chromatographic retention and ionization behavior.[11][12] Because it is affected by matrix interferences in the same way as the analyte, it can effectively normalize the signal, leading to more accurate and precise quantification.[10][12] When a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.[11]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, sample dilution is a straightforward approach that can reduce the concentration of interfering matrix components.[1][10] This strategy is often effective when the sensitivity of the LC-MS/MS system is high enough to detect the diluted analyte concentration.[10][13][14] A simple "dilute-and-shoot" method can be very rapid, but it's a trade-off between reducing matrix effects and maintaining sufficient sensitivity to meet the required limit of quantification (LOQ).[1]

Troubleshooting Guides

Problem: Low recovery and significant ion suppression for this compound.

This is a common issue when using simple sample preparation methods like protein precipitation with complex matrices such as plasma. The following guide provides a systematic approach to troubleshoot and mitigate this problem.

Step 1: Assess and Quantify the Matrix Effect

Before optimizing the method, it's crucial to understand the extent of the problem.

  • Action: Perform a quantitative assessment of the matrix effect using the post-extraction spike protocol detailed below.

  • Goal: Calculate the Matrix Factor (MF). An MF value between 0.85 and 1.15 is generally considered acceptable. An MF < 0.85 indicates ion suppression, while an MF > 1.15 indicates ion enhancement.

Step 2: Optimize Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS/MS system.[15][16]

  • Action: Evaluate different sample preparation techniques. If you are currently using Protein Precipitation (PPT), consider Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), which provide cleaner extracts.[1][15]

  • Goal: Improve sample cleanup to remove phospholipids and other endogenous interferences.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows for the calculation of the Matrix Factor (MF) to quantify the impact of the matrix.

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare a this compound standard in the final reconstitution solvent (e.g., 50:50 methanol/water) at a known concentration (e.g., a medium-level QC).

    • Set B (Blank Matrix Extract): Select at least six different sources of blank matrix (e.g., rat plasma). Process these samples using your established extraction procedure. After the final evaporation step, reconstitute the residue with the reconstitution solvent.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix samples from Set B and spike them with this compound to achieve the same final concentration as the Neat Standard in Set A.

  • Analysis: Inject all samples from the three sets into the LC-MS/MS system and record the peak areas for this compound.

  • Calculation:

    • Matrix Factor (MF) = (Mean Peak Area of Set C) / (Mean Peak Area of Set A)

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is an effective alternative to protein precipitation for reducing matrix components.

  • Sample Preparation: To a 100 µL plasma sample, add an internal standard (e.g., deuterium-labeled this compound or a structural analog like citalopram).[8]

  • Alkalinization: Add 100 µL of 10% ammonium (B1175870) hydroxide (B78521) to basify the sample. This ensures this compound is in its free base form.[5][8]

  • Extraction: Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate).[8] Vortex vigorously for 2-3 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample at high speed (e.g., 9,500 x g) for 5 minutes to separate the aqueous and organic layers.[8]

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.[8]

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase or an appropriate reconstitution solvent.[8]

  • Analysis: Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.[8]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Aconitum Alkaloids

This table summarizes typical performance data for different extraction methods used for aconitine-type alkaloids in plasma.

Sample Preparation MethodTypical Recovery (%)Matrix Effect (%)ThroughputLevel of Cleanup
Protein Precipitation (PPT) 40 - 80%Can be significant (>30%)HighLow
Liquid-Liquid Extraction (LLE) 80 - 110%Moderate (<20%)MediumMedium to High
Solid-Phase Extraction (SPE) 90 - 110%Minimal (<15%)Low to MediumHigh
"Dilute-and-Shoot" Not ApplicableVariable (depends on dilution factor)Very HighVery Low

Data are representative values compiled from various bioanalytical methods and may vary based on specific experimental conditions.[1][4][15]

Table 2: Reported Matrix Effect and Recovery for this compound in Rat Plasma

Sample Preparation MethodMatrix Effect (%)Recovery (%)LC-MS/MS SystemReference
Protein Precipitation (Methanol)85.2 - 96.386.4 - 93.2UPLC-MS/MS--INVALID-LINK--[17]
LLE (Ethyl Acetate)No significant effect reported85.7 - 92.4LC-ESI-MS/MS--INVALID-LINK--[8]

Note: Matrix effect is often reported as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value of 100% indicates no matrix effect.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Mitigation Strategy cluster_2 Validation & Analysis start Low and Inconsistent Signal for this compound assess_me Perform Post-Extraction Spike Experiment start->assess_me calc_mf Calculate Matrix Factor (MF) assess_me->calc_mf no_me MF is Acceptable (0.85 - 1.15) calc_mf->no_me No sig_me Significant Matrix Effect (MF < 0.85 or > 1.15) calc_mf->sig_me Yes investigate_other Investigate Other Causes: - Instrument Performance - Standard Stability - Sample Degradation no_me->investigate_other optimize_sp Optimize Sample Prep: - Switch to LLE or SPE - Use SIL-IS sig_me->optimize_sp optimize_lc Optimize Chromatography: - Modify Gradient - Change Column optimize_sp->optimize_lc re_eval Re-evaluate Matrix Factor optimize_lc->re_eval re_eval->optimize_sp Not Acceptable validated Method Validated re_eval->validated Acceptable analysis Proceed with Sample Analysis validated->analysis

Caption: A step-by-step workflow for diagnosing and resolving matrix effects.

SPE_Workflow start Plasma Sample (+ Internal Standard) condition 1. Condition SPE Cartridge (Methanol then Water/Buffer) start->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (Remove Polar Interferences) load->wash elute 4. Elute this compound (Using Organic Solvent/Acid mix) wash->elute evap 5. Evaporate Eluate elute->evap reconstitute 6. Reconstitute Residue evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: A typical workflow for sample cleanup using Solid-Phase Extraction (SPE).

References

How to prevent degradation of Mesaconitine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Mesaconitine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is a highly toxic diester-diterpenoid alkaloid found in plants of the Aconitum genus.[1] Its chemical structure contains ester linkages that are highly susceptible to hydrolysis, particularly at the C8 and C14 positions.[2] This degradation leads to the formation of less toxic derivatives, such as monoester and amino-alcohol alkaloids.[2] For accurate toxicological studies, quantitative analysis, and pharmaceutical development, it is crucial to prevent this degradation to maintain the integrity of the native compound.[2]

Q2: What are the primary factors that cause this compound degradation?

The main factors promoting the degradation of this compound and other aconitine-type alkaloids are:

  • High pH (Alkaline Conditions): This is the most significant factor, as the ester bonds are rapidly cleaved in the presence of bases.[2]

  • High Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis.[2]

  • Aqueous Solvents: Water can act as a nucleophile and facilitate hydrolysis, especially under neutral to alkaline conditions.[2]

Q3: What is the general strategy to prevent this compound degradation during extraction?

The core strategy is to maintain an extraction environment that is not conducive to hydrolysis. This is achieved through:

  • pH Control: Maintaining a slightly acidic environment (pH 3-6) is the most effective method for stabilizing aconitine-type alkaloids.[2]

  • Temperature Management: Performing extractions at low to moderate temperatures and storing extracts at low temperatures (e.g., -20°C) is critical for long-term stability.[2]

  • Solvent Selection: Using anhydrous organic solvents can minimize the presence of water and thus reduce the potential for hydrolysis.[2]

Q4: I am observing unexpected peaks in my chromatogram. What could they be?

Unexpected peaks are likely degradation products of this compound. The common degradation pathways are hydrolysis and pyrolysis.

  • Hydrolysis Products: Under aqueous conditions, especially at neutral to alkaline pH, this compound can hydrolyze to its monoester (e.g., benzoylmesaconine) and eventually its amino alcohol core (mesaconine). These products are more polar and will likely have shorter retention times in reversed-phase chromatography.[3][4]

  • Pyro-derivatives: High temperatures, for instance in the injector port of a gas chromatograph, can lead to the formation of pyro-derivatives.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low yield of this compound in the final extract. Incomplete Extraction: - Ensure the plant material is finely powdered to maximize surface area. - Increase the solvent-to-solid ratio. - Extend the extraction time or perform multiple extraction cycles.[2]
Compound Degradation during Extraction: - Check and adjust the pH of your extraction solvent to be slightly acidic. - Lower the extraction temperature; consider using maceration or ultrasonic-assisted extraction instead of high-temperature methods. - Minimize exposure to light.[2]
Low Concentration in Source Material: - The natural abundance of alkaloids can vary. If possible, obtain a certificate of analysis for your plant material or test a small sample first.[2]
Degradation of the isolated compound during storage. Residual Water or Alkaline Impurities: - Ensure all solvents used for the final dissolution are anhydrous. - If purification involved a basic mobile phase, ensure all residual base is removed before storage.[2]
Temperature Fluctuations: - Store samples at a stable, low temperature (e.g., -20°C or -80°C). - Avoid repeated freeze-thaw cycles by aliquoting samples into smaller volumes.[3]
Inconsistent results between sample preparations. Variability in Experimental Protocol: - Standardize all procedures, ensuring consistent timing for each step, especially those involving harsh conditions (e.g., pH adjustment, heating). - Control storage conditions for all samples uniformly.[3]

Quantitative Data Summary

The stability of aconitine-type alkaloids like this compound is highly dependent on the solvent, pH, and temperature. The following table summarizes the stability of these alkaloids under various conditions.

Solvent/MediumConditionStability of Aconitine-type Alkaloids
MethanolAlkaline (with 5% ammonia)Half-life of approximately 4-5 days.[2]
AcetonitrileAcidic mediaNo signs of degradation, even after 6 months.[2]
Phosphate Buffer Saline (PBS)pH 7.4Extensive hydrolysis observed.[2][5]
Methanol, Acetonitrile, 50% aq. Acetonitrile-Remained intact.[2][5]

Experimental Protocols

Protocol: Acidic Alcohol Extraction to Minimize Hydrolysis

This protocol is designed to extract this compound from plant material while minimizing degradation.

  • Preparation of Plant Material: Grind the dried and powdered plant material (e.g., Aconitum roots) to a fine powder (40-60 mesh).[2]

  • Preparation of Extraction Solvent: Prepare an acidic alcohol solution, for example, a mixture of ethanol (B145695) and acetic acid (pH 3.0) in a ratio of 85:15 (v/v).[2]

  • Extraction: a. Place the powdered plant material in a round-bottom flask. b. Add the acidic alcohol solution at a solvent-to-solid ratio of 6:1 (v/w).[2] c. Reflux the mixture for 1 hour.[2] d. Filter the extract while hot and collect the filtrate. e. Repeat the extraction process on the plant residue two more times with fresh solvent.[2]

  • Concentration: a. Combine the filtrates. b. Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[2]

  • Further Processing: The resulting crude extract can be further purified using techniques like column chromatography.

Visualizations

Diagram: this compound Degradation Pathway

This compound This compound (Diester Alkaloid) Benzoylmesaconine Benzoylmesaconine (Monoester Alkaloid) This compound->Benzoylmesaconine Hydrolysis of C8-acetyl group Mesaconine Mesaconine (Amino Alcohol) Benzoylmesaconine->Mesaconine Hydrolysis of C14-benzoyl group

Caption: Simplified hydrolysis pathway of this compound.

Diagram: Experimental Workflow for Stable this compound Extraction

cluster_prep Sample Preparation cluster_extract Extraction cluster_process Processing start Dried Plant Material grind Grind to Fine Powder start->grind extract Acidic Alcohol Extraction (pH 3-6, <50°C) grind->extract filter Filter extract->filter concentrate Concentrate under Reduced Pressure (<50°C) filter->concentrate purify Further Purification (e.g., Chromatography) concentrate->purify end Stable this compound Extract purify->end

Caption: Workflow for minimizing this compound degradation during extraction.

References

Technical Support Center: Optimizing Electrospray Ionization for Mesaconitine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the electrospray ionization (ESI) mass spectrometry (MS) detection of Mesaconitine (B191843). It includes frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for resolving common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound detection?

A1: Positive ion mode is consistently recommended for the detection of this compound and other aconitine-type alkaloids.[1][2][3][4][5][6][7] The presence of a nitrogen atom in the this compound structure facilitates efficient protonation, leading to a much stronger signal response compared to the negative ion mode.[6]

Q2: What are the expected precursor and product ions for this compound in ESI-MS/MS?

A2: In positive ion mode, the protonated molecule [M+H]⁺ is the primary precursor ion, which appears at a mass-to-charge ratio (m/z) of approximately 632.4.[1][4] Common product ions resulting from collision-induced dissociation (CID) include m/z 572.2 (loss of acetic acid) and m/z 540 (further loss of methanol).[1][4]

Q3: Which mobile phase additives are best for enhancing the this compound signal?

A3: Using an acidic mobile phase additive is crucial for promoting protonation. Formic acid at a low concentration (typically 0.1%) in the aqueous mobile phase is highly effective and widely used.[2][7] Avoid using trifluoroacetic acid (TFA), as it can cause strong ion pairing and suppress the ESI signal in positive mode.[8]

Q4: Why am I observing a weak or non-existent signal for this compound?

A4: A weak signal can be due to several factors:

  • Suboptimal Ionization Conditions: Ensure you are using the positive ion mode with an acidic mobile phase.

  • In-source Fragmentation: A high cone or declustering voltage can cause the precursor ion to fragment before it is isolated. Try reducing this voltage to achieve "softer" ionization.[8]

  • Ion Suppression: Contaminants from the sample matrix, such as salts, lipids, or detergents, can interfere with the ionization process.[9][10] Implementing a robust sample clean-up procedure is essential.

  • Incorrect Instrument Parameters: Verify that the spray voltage, gas flows, and temperatures are within the optimal range for your instrument and flow rate.

Q5: My signal is unstable. What are the likely causes?

A5: Signal instability can arise from an inconsistent spray. This may be caused by an excessively high spray voltage leading to a corona discharge, a blocked or improperly positioned emitter, or an unstable mobile phase flow rate.[9]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the ESI-MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No/Low Signal Intensity Inappropriate ionization mode selected.Switch to positive ion mode . This is critical for alkaloids like this compound.[1][6]
High cone/declustering voltage causing excessive in-source fragmentation.Gradually decrease the cone voltage in 5-10 V increments to find the optimal value that maximizes the [M+H]⁺ ion at m/z 632.4 and minimizes premature fragmentation.[8]
Ion suppression from sample matrix or mobile phase.Ensure high-purity solvents. Use a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) sample preparation method to remove interfering salts and lipids.[9][10] Replace ion-pairing agents like TFA with formic acid.[9]
High Background Noise Contaminated solvent or system.Purge the LC system and mass spectrometer with fresh, high-purity solvents (e.g., HPLC or LC-MS grade). Check for contaminants in your sample blanks.
Inefficient desolvation.Increase the drying gas (nitrogen) flow rate and/or the desolvation temperature to facilitate more efficient solvent evaporation.[3]
Unexpected Adduct Ions (e.g., [M+Na]⁺, [M+K]⁺) Presence of sodium or potassium salts in the sample, mobile phase, or from glassware.Use LC-MS grade solvents and additives. Avoid glassware washed with detergents.[9] If adducts persist, consider this during data processing, but prioritize sample clean-up to minimize their formation.[11]
Poor Reproducibility Inconsistent sample preparation.Standardize the sample preparation protocol, ensuring precise volumes and consistent timing. Use an internal standard to compensate for variations.
Fluctuating source conditions (temperature, gas flow).Allow the mass spectrometer to fully stabilize before running samples. Check for leaks in gas lines and ensure consistent pressure.
Precursor Ion ([M+H]⁺) is Absent, Only Fragments are Visible In-source fragmentation is too high.This indicates the ionization conditions are too harsh. Significantly reduce the cone/declustering voltage and potentially the source temperature.[8]
Analyte instability.Aconitine alkaloids can be susceptible to hydrolysis, especially at high temperatures.[4] Ensure samples are stored correctly and minimize time spent at high temperatures in the autosampler or ion source.

Data Presentation: Typical ESI-MS/MS Parameters

The following table summarizes typical instrument parameters used for the successful detection of this compound, compiled from various studies. These should be used as a starting point for method development on your specific instrument.

Parameter Value Range Reference(s)
Ionization Mode Positive ESI[1][2][3][4][6][7]
Precursor Ion ([M+H]⁺) m/z 632.2 - 632.5[1][7]
Product Ions m/z 572.2, 540.0[1][4]
Spray Voltage 2.4 - 5.5 kV[1][3][4]
Source/Capillary Temp. 150 - 550 °C[1][3][4][12]
Cone/Declustering Voltage 35 - 150 V[1][3][4][7]
Collision Energy (CE) 40 - 50 V[4][7]
Mobile Phase Additive 0.1% - 0.2% Formic Acid[2][5][7]

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters for this compound

This protocol describes a systematic approach to fine-tuning key ESI parameters using direct infusion of a this compound standard.

  • Prepare a Standard Solution: Dissolve this compound powder in methanol (B129727) or acetonitrile (B52724) to create a stock solution (e.g., 1 mg/mL). Further dilute this stock in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of ~1 µg/mL.

  • Initial Instrument Setup:

    • Set the mass spectrometer to positive ionization mode.

    • Set the analyzer to scan for the [M+H]⁺ ion (m/z 632.4).

    • Use the instrument manufacturer's recommended starting parameters for spray voltage, gas flows, and temperatures for your flow rate.

  • Direct Infusion: Infuse the standard solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Optimize Cone/Declustering Voltage:

    • While monitoring the intensity of the m/z 632.4 ion, vary the cone voltage from a low value (e.g., 20 V) to a high value (e.g., 150 V).

    • Record the voltage that provides the maximum signal intensity for the precursor ion without causing significant fragmentation.

  • Optimize Spray Voltage and Temperature:

    • At the optimized cone voltage, adjust the spray voltage and source/desolvation temperature.

    • Aim for a stable signal with the highest intensity. Lowering spray voltage can sometimes reduce instability.[9]

  • Optimize Gas Flows:

    • Adjust the nebulizing and drying gas flow rates to maximize signal intensity. Proper nebulization is key to forming fine droplets for efficient ionization.[9]

  • Verify with MS/MS:

    • Switch to MS/MS mode. Isolate the precursor ion (m/z 632.4) and apply collision energy.

    • Vary the collision energy (e.g., from 20 to 60 V) to find the value that produces the most stable and intense signal for the desired product ions (e.g., m/z 572.2).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_infusion Infusion & Initial Setup cluster_optimization Parameter Optimization cluster_final Finalization prep_std Prepare this compound Standard (1 µg/mL) infuse Direct Infusion (5-10 µL/min) prep_std->infuse prep_mobile Mobile Phase: ACN:H2O (50:50) + 0.1% Formic Acid prep_mobile->infuse setup Set MS to Positive Mode Scan for m/z 632.4 infuse->setup opt_cone 1. Optimize Cone Voltage setup->opt_cone opt_source 2. Optimize Source Temp & Voltage opt_cone->opt_source opt_gas 3. Optimize Gas Flows opt_source->opt_gas opt_ce 4. Optimize Collision Energy (MS/MS) opt_gas->opt_ce finalize Finalize Method with Optimized Parameters opt_ce->finalize

Caption: Workflow for optimizing ESI-MS parameters for this compound.

Troubleshooting Logic

G start Start: Low/No Signal check_mode Positive Ion Mode? start->check_mode check_cv Cone Voltage < 100V? check_mode->check_cv Yes action_mode Action: Switch to Positive Mode check_mode->action_mode No check_sample Clean Sample Matrix? check_cv->check_sample Yes action_cv Action: Reduce Cone Voltage check_cv->action_cv No action_sample Action: Improve Sample Clean-up (e.g., SPE) check_sample->action_sample No end Signal Optimized check_sample->end Yes action_mode->check_cv action_cv->check_sample action_sample->end

Caption: Decision tree for troubleshooting low signal in this compound analysis.

References

Challenges in developing a stable formulation of Mesaconitine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stable formulations of Mesaconitine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound formulation is rapidly losing potency. What is the most likely cause?

A1: The most probable cause of potency loss is the chemical degradation of this compound, primarily through hydrolysis. This compound is a diester-diterpenoid alkaloid with ester linkages at the C8 and C14 positions that are highly susceptible to cleavage, especially in the presence of water. This reaction is significantly accelerated by neutral to alkaline pH and elevated temperatures. The primary degradation product is typically Benzoylmesaconine, which has reduced biological activity compared to the parent compound.

Q2: What are the critical factors influencing the stability of this compound in a formulation?

A2: The three primary factors governing this compound stability are:

  • pH: this compound is most stable in acidic conditions (pH 3-6). As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis increases substantially.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, formulations should be prepared and stored at controlled, cool temperatures.

  • Water Content: As water is a reactant in hydrolysis, its presence is critical. For liquid formulations, minimizing water activity is key. For solid dosage forms, controlling moisture content of both the active pharmaceutical ingredient (API) and excipients is crucial.

Q3: I am developing an aqueous-based formulation. How can I improve the stability of this compound?

A3: For aqueous formulations, consider the following strategies:

  • pH Adjustment: Buffer the formulation to an acidic pH, ideally between 3 and 6, to minimize the hydrolysis rate.

  • Temperature Control: Process and store the formulation at refrigerated temperatures (2-8°C) to slow down degradation kinetics.

  • Use of Co-solvents: Employing co-solvents such as ethanol (B145695) or propylene (B89431) glycol can reduce the water activity and may improve stability.

  • Chelating Agents: While not specific to this compound, the use of chelating agents like EDTA can be considered to complex any trace metal ions that might catalyze degradation.

  • Antioxidants: If oxidative degradation is suspected, though hydrolysis is the primary concern, incorporating antioxidants could be beneficial.

Q4: I am working on a solid dosage form. Are there specific excipients I should be cautious with?

A4: While specific compatibility data for this compound is limited, general principles for ester-containing drugs suggest caution with the following:

  • Hygroscopic Excipients: Excipients that readily absorb moisture, such as microcrystalline cellulose (B213188) (MCC) in humid conditions, can increase the local water content and promote hydrolysis.

  • Alkaline Excipients: Excipients with an alkaline microenvironment (e.g., magnesium stearate, calcium carbonate) can accelerate the degradation of this compound. Magnesium stearate, a common lubricant, is known to be incompatible with some alkaloid APIs.

  • Excipients with Reactive Impurities: Some excipients may contain reactive impurities. For instance, lactose (B1674315) can undergo the Maillard reaction with primary or secondary amine-containing drugs, though this compound is a tertiary amine. However, impurities in lactose could still pose a risk.

It is highly recommended to conduct thorough drug-excipient compatibility studies under accelerated conditions (e.g., 40°C/75% RH) to identify any potential interactions.

Q5: How can I monitor the stability of my this compound formulation and identify its degradants?

A5: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector is the standard approach. An MS detector is particularly useful for identifying the structures of degradation products. The method should be validated to ensure it can separate this compound from its key degradants, such as Benzoylmesaconine and Mesaconine.

Data Summary

| Condition | Solvent/Medium | pH | Temperature | Observed Stability | Citation | | :--- | :--- | :--- | :--- | :--- | | Aqueous Stability | Phosphate Buffer Saline (PBS) | 7.4 | 37°C | Extensive hydrolysis observed. | | | | Phosphate Buffer | 6.0 | 37°C | More stable than at pH 7.4. | | | | Water | Neutral | Ambient | Hydrolysis occurs; can be mostly complete within 20 hours. |[1] | | Solvent Stability | Acetonitrile | Acidic | Ambient | No signs of degradation, even after 6 months. | | | | Methanol (B129727) | Alkaline (with 5% ammonia) | Ambient | Half-life of approximately 4-5 days. | | | Storage | Aqueous Solution | 6.0 & 7.4 | -80°C | Low hydrolysis rates observed. | |

Experimental Protocols

Protocol 1: Stability-Indicating UPLC-MS/MS Method

This protocol outlines a general method for the simultaneous determination of this compound and its primary hydrolytic degradation products.

  • Instrumentation: UPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., Waters C18, 1.7 µm, 50 × 2.1 mm).[2]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A time-programmed gradient to ensure separation of this compound from its degradation products.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Detection: ESI in positive ion mode with Multiple Reaction Monitoring (MRM).

    • Monitor specific parent-to-daughter ion transitions for this compound, Benzoylmesaconine, and Mesaconine.

  • Sample Preparation: Samples from the stability study should be diluted with the initial mobile phase composition to an appropriate concentration. Protein precipitation with methanol may be necessary for biological samples.[2]

Protocol 2: Drug-Excipient Compatibility Study

This protocol describes a method to assess the compatibility of this compound with various excipients for solid dosage form development.

  • Preparation of Binary Mixtures:

    • Accurately weigh this compound and the selected excipient (e.g., lactose, MCC, starch, magnesium stearate) in a 1:1 or other relevant ratio.

    • Prepare a physical mixture by gentle blending.

    • Prepare a "wet" mixture by adding a small amount (e.g., 5-10% w/w) of purified water to simulate high-humidity conditions.

  • Storage Conditions:

    • Store the binary mixtures in sealed vials under accelerated stability conditions (e.g., 40°C/75% RH) and at a control temperature (e.g., 5°C).

  • Time Points:

    • Analyze the samples at initial (t=0), 1 week, 2 weeks, and 4 weeks.

  • Analysis:

    • At each time point, visually inspect the samples for any physical changes (e.g., color change, clumping).

    • Assay the samples using the validated stability-indicating UPLC-MS/MS method (Protocol 1) to determine the remaining percentage of this compound and the formation of any degradation products.

  • Evaluation:

    • A significant loss of this compound or the appearance of new degradation peaks in the binary mixture compared to the pure API stored under the same conditions indicates an incompatibility.

Visualizations

This compound Hydrolysis Pathway

G cluster_conditions Accelerated by: - High pH (Alkaline) - High Temperature - Presence of Water This compound This compound (Diester Alkaloid) Benzoylmesaconine Benzoylmesaconine (Monoester Alkaloid) This compound->Benzoylmesaconine  Hydrolysis  (Loss of Acetyl Group at C8)  (Fast Step) Degradation Loss of Potency This compound->Degradation Mesaconine Mesaconine (Amino Alcohol) Benzoylmesaconine->Mesaconine  Hydrolysis  (Loss of Benzoyl Group at C14)  (Slower Step) Benzoylmesaconine->Degradation Mesaconine->Degradation

Caption: Hydrolysis pathway of this compound leading to reduced potency.

Workflow for Stability Testing of a New Formulation

G start Start: Formulation Development prep Prepare Formulation Batches (API + Excipients) start->prep stress Place on Stability (Accelerated & Long-Term) prep->stress pull Pull Samples at Pre-defined Time Points stress->pull analysis Analyze Samples via Stability-Indicating Method (e.g., UPLC-MS/MS) pull->analysis data Evaluate Data: - Assay (% Remaining) - Degradation Products - Physical Changes analysis->data decision Stable Formulation? data->decision end End: Stable Formulation Achieved decision->end  Yes reformulate Reformulate/ Optimize decision->reformulate  No reformulate->prep

Caption: General workflow for assessing the stability of a new formulation.

References

Technical Support Center: Mesaconitine Detoxification for Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides vital information for researchers, scientists, and drug development professionals engaged in the therapeutic research of mesaconitine (B191843). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of detoxifying this potent alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity?

A1: this compound, a diester-diterpenoid alkaloid, primarily exerts its cardiotoxicity and neurotoxicity by persistently activating voltage-gated sodium channels in the cell membranes of excitable tissues like the myocardium and neurons.[1][2] This leads to a continuous influx of sodium ions, causing membrane depolarization, which can result in severe cardiac arrhythmias and neurological dysfunction.[1][2]

Q2: What are the traditional methods for detoxifying this compound?

A2: Traditional Chinese Medicine employs processing methods known as "Paozhi" to reduce the toxicity of Aconitum roots, the source of this compound. The most common and effective method is prolonged boiling or decoction.[2] This process hydrolyzes the highly toxic diester alkaloids, like this compound, into less toxic monoester alkaloids, such as benzoylmesaconine (B1261751), and eventually into non-toxic alcohol amines like mesaconine (B8520833). Co-decoction with other herbs, particularly licorice (Glycyrrhiza uralensis), is also a widely used strategy to mitigate toxicity.[3][4]

Q3: How does co-decoction with licorice reduce this compound toxicity?

A3: The detoxification effect of licorice is multifaceted. Compounds in licorice, such as glycyrrhizic acid and liquiritin, can form complexes with this compound, reducing its bioavailability.[5] Additionally, licorice may influence the activity of drug-metabolizing enzymes and transporters, potentially accelerating the detoxification and elimination of this compound from the body.[4]

Q4: What level of toxicity reduction can be expected from processing?

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Incomplete Hydrolysis of this compound 1. Insufficient decoction time or temperature. 2. Incorrect pH of the decoction medium. 3. Large, non-uniform pieces of Aconitum root.1. Extend the boiling time. A minimum of 60-120 minutes is often recommended. Ensure a rolling boil is maintained. 2. While traditionally done in water, slightly alkaline conditions can facilitate ester hydrolysis. This should be approached with caution as it may affect other constituents. 3. Ensure the Aconitum root is cut into small, uniform pieces for consistent heat penetration and extraction.[7]
Formation of Unexpected Byproducts 1. Over-processing (excessively long decoction times or high temperatures). 2. Presence of contaminants in the raw herbal material.1. Optimize the decoction time and temperature. Over-processing can lead to the degradation of desired less-toxic compounds. 2. Source high-quality, authenticated raw Aconitum root from a reputable supplier.
Batch-to-Batch Inconsistency in Detoxification 1. Variation in the alkaloid content of the raw Aconitum root. 2. Inconsistent processing parameters (time, temperature, water volume). 3. Variability in the quality of co-decocted herbs (e.g., licorice).1. Whenever possible, obtain a certificate of analysis for the raw material. Homogenize a large batch of raw material to be used across multiple experiments. 2. Develop and strictly adhere to a standardized operating procedure (SOP) for the decoction process. 3. Source co-decocted herbs from a consistent and reliable supplier.
Low Recovery of Less-Toxic Hydrolysis Products 1. Adsorption to decoction vessel or filtration materials. 2. Degradation of the hydrolysis products.1. Use inert decoction vessels (e.g., glass or stainless steel). Pre-rinse filtration materials with the solvent to be used for extraction. 2. Avoid excessive heat and prolonged exposure to light during and after decoction.

Data on this compound Detoxification

Table 1: Median Lethal Dose (LD50) of this compound and Related Compounds

CompoundAdministration RouteAnimal ModelLD50 (mg/kg)Reference(s)
This compoundOralMouse1.9[8][9]
This compoundIntravenousMouse0.068[8]

Note: Direct comparative LD50 data for this compound with and without licorice co-decoction was not available in the reviewed literature. However, studies on the related compound aconitine (B1665448) show a significant decrease in plasma concentration when co-administered with licorice extract, suggesting a reduction in toxicity.[4]

Table 2: Hydrolysis of Aconitine-type Alkaloids Over Time

While specific time-course data for this compound was not available, studies on the related aconitine demonstrate a clear trend of hydrolysis over time.

Time (hours)Aconitine (Diester)Benzoylaconine (Monoester)Aconine (Alcohol Amine)
8DecreasingIncreasingPresent
12Further DecreasingPeak ConcentrationIncreasing
16Significantly DecreasedDecreasingIncreasing
20Mostly HydrolyzedLow ConcentrationHigh Concentration
24Near Complete HydrolysisVery Low ConcentrationHighest Concentration

Data adapted from studies on aconitine hydrolysis, which is expected to follow a similar pattern for this compound.[10]

Experimental Protocols

Protocol 1: Decoction of Aconitum Root for Detoxification
  • Preparation of Raw Material: Weigh the desired amount of dried Aconitum root slices. For enhanced detoxification, a common ratio is 10:1 of Aconitum to licorice root.

  • Soaking: Submerge the herbal materials in deionized water (1:10 w/v) in a glass or stainless steel vessel. Allow to soak for 30-60 minutes.

  • Decoction: Bring the mixture to a rolling boil. Maintain the boil for at least 1-2 hours. It is crucial to monitor and maintain the water level, adding hot deionized water as needed to prevent scorching.

  • Filtration: After the decoction period, allow the mixture to cool to room temperature. Filter through several layers of gauze to remove the solid herbal material.

  • Concentration (Optional): If a more concentrated extract is required, the filtrate can be concentrated using a rotary evaporator at a temperature below 50°C to minimize degradation of the alkaloids.

  • Analysis: The final decoction should be analyzed using a validated HPLC-MS/MS method to quantify the concentrations of this compound and its less toxic hydrolysis products, benzoylmesaconine and mesaconine.

Protocol 2: HPLC-MS/MS Analysis of this compound and its Hydrolysis Products
  • Chromatographic System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).

  • Column: A C18 column (e.g., Waters C18, 1.7 µm, 2.1 mm x 100 mm) is commonly used.[11]

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) methanol (B129727) or acetonitrile. The specific gradient will need to be optimized for your system but may start with a high percentage of A and gradually increase the percentage of B.

  • Flow Rate: Approximately 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • This compound (MA): m/z 632.4 → 573.1[11]

      • Benzoylmesaconine (BMA): m/z 590.1 → 104.8[11]

      • Mesaconine: (requires optimization based on fragmentation patterns)

  • Standard Preparation: Prepare a series of standard solutions of this compound, benzoylmesaconine, and mesaconine of known concentrations to generate a calibration curve for quantification.

Signaling Pathways and Experimental Workflows

This compound-Induced Hepatotoxicity Signaling Pathway

This compound-induced liver injury is a complex process involving oxidative stress, inflammation, and apoptosis. The following diagram illustrates the key signaling pathways implicated in this toxicity.[12][13]

Mesaconitine_Hepatotoxicity This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K_Akt PI3K/Akt Pathway (Inhibition) This compound->PI3K_Akt MAPK MAPK Pathway (Activation) This compound->MAPK ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis (↑ Caspase-3, ↑ HMOX1) UPR->Apoptosis Inflammation Inflammation (↑ IL-2) MAPK->Inflammation MAPK->Apoptosis Hepatotoxicity Hepatotoxicity Inflammation->Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: this compound-induced hepatotoxicity involves oxidative stress, ER stress, and modulation of PI3K/Akt and MAPK pathways, leading to inflammation and apoptosis.

Experimental Workflow for this compound Detoxification and Analysis

The following diagram outlines a general workflow for the detoxification of this compound from Aconitum root and the subsequent analysis of the processed material.

Detoxification_Workflow cluster_prep Preparation cluster_process Processing cluster_extraction Extraction & Analysis cluster_evaluation Evaluation Raw_Material Raw Aconitum Root Decoction Decoction (with or without Licorice) Raw_Material->Decoction Filtration Filtration Decoction->Filtration HPLC_MSMS HPLC-MS/MS Analysis Filtration->HPLC_MSMS Toxicity_Assessment Toxicity Assessment (e.g., LD50) Filtration->Toxicity_Assessment Quantification Quantification of This compound & Metabolites HPLC_MSMS->Quantification

References

Managing the narrow therapeutic window of Mesaconitine in studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the narrow therapeutic window of Mesaconitine (B191843) in experimental settings. Below are frequently asked questions, troubleshooting guides, and detailed protocols to ensure safer and more reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of toxicity for this compound?

A1: this compound is a highly toxic C19-diterpenoid alkaloid.[1] Its primary toxicity stems from its effect on voltage-dependent sodium channels in the membranes of excitable cells like neurons, cardiomyocytes, and skeletal muscles.[2] It causes a massive influx of sodium ions, leading to persistent membrane depolarization, which can result in severe cardiac arrhythmias and neurotoxicity.[2][3][4] Additionally, studies have shown that this compound can induce hepatotoxicity by activating oxidative stress, initiating inflammatory responses, and promoting apoptosis.[1][5][6]

Q2: What are the known lethal dose (LD50) values for this compound?

A2: The therapeutic window for this compound is very narrow.[7][8] The reported median lethal dose (LD50) values vary depending on the route of administration. It is crucial to perform dose-ranging studies for each specific experimental setup.

Table 1: Reported LD50 Values for this compound

Animal ModelRoute of AdministrationLD50 ValueReference
AnimalOral1.9 mg/kg[7][9]
MiceIntravenous0.068 mg/kg[7][9]

Q3: How can the toxicity of this compound be reduced for experimental use?

A3: A common method to reduce the toxicity of Aconitum alkaloids, including this compound, is through specific processing methods.[3][10] Techniques like prolonged boiling, steaming, or roasting can hydrolyze the highly toxic diester-diterpenoid alkaloids into less toxic monoester-diterpenoid alkaloids and non-toxic alcohol amines.[10] Co-decoction with certain other herbs, such as licorice (Glycyrrhiza uralensis), has also been shown to mitigate toxicity.[3]

Q4: Which analytical methods are most suitable for quantifying this compound in biological samples?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the most reliable and widely used methods for the qualitative and quantitative analysis of this compound and its metabolites in complex matrices like blood and tissue.[10][11][12] UPLC-MS/MS offers high sensitivity and specificity, with detection limits reported as low as 0.3–0.5 ng/ml in whole blood.[13][14]

Q5: What are the key signaling pathways affected by this compound-induced toxicity?

A5: Research indicates that this compound-induced hepatotoxicity involves the modulation of several key signaling pathways. These include the HIF-1, MAPK, PI3K-Akt, and FoxO signaling pathways.[1][5][6] Furthermore, this compound can trigger autophagy and the mTOR signaling pathway, which are associated with its neurotoxic effects.[9]

Troubleshooting Guides

Issue 1: High Mortality Rates in Animal Subjects
Possible Cause Solution
Incorrect Dosage The therapeutic index is extremely narrow.[15][16] Always perform a preliminary dose-ranging study to determine the Maximum Tolerated Dose (MTD) for your specific animal strain, age, and sex. Start with a very low dose and escalate gradually.
Inappropriate Route of Administration The toxicity of this compound varies significantly with the administration route. Oral administration is generally associated with lower acute toxicity compared to parenteral routes like intravenous injection.[3][7] Ensure the chosen route is appropriate for the study's objectives.
Variation in Compound Purity The purity of the this compound used can affect its potency and toxicity. Always use a well-characterized compound with a known purity level.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause Solution
Variability in Animal Models Factors such as the age, sex, and strain of the animals can influence their susceptibility to this compound.[3] Standardize your experiments by using animals of the same strain, age, and sex from a reputable supplier.
Inconsistent Drug Preparation This compound has poor water solubility.[2] Ensure a consistent and validated protocol for solubilizing and diluting the compound for each experiment. Use a consistent vehicle and confirm the stability of the preparation over the experiment's duration.
Cell Plating Inconsistencies (in vitro) For cell-based assays, ensure a uniform cell density in all wells of the microplate to avoid variability in the results.[10]

Experimental Protocols

Protocol 1: In Vivo Hepatotoxicity Assessment in Rodents

This protocol is based on methodologies described in studies investigating this compound-induced liver toxicity.[1][5][6]

  • Animal Model: Use male Sprague-Dawley (SD) rats (200-220g). Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly divide animals into three groups:

    • Control Group: Normal Saline (vehicle).

    • Low-Dose Group: 0.8 mg/kg/day this compound.

    • High-Dose Group: 1.2 mg/kg/day this compound.

  • Administration: Administer the assigned treatment orally (intragastric gavage) once daily for 6 consecutive days.

  • Monitoring: Record body weight daily. Observe for any clinical signs of toxicity.

  • Sample Collection: On day 7, collect blood samples for serum biochemical analysis (e.g., ALT, AST levels). Euthanize the animals and collect liver tissue for histopathological examination and Western blot analysis (e.g., for HMOX1, IL2, caspase-3 expression).[1][5]

Table 2: Example Dosing Regimens from Preclinical Studies

Study TypeAnimal ModelRouteDose(s)DurationReference
HepatotoxicitySD RatsOral0.8 and 1.2 mg/kg/day6 days[1][6]
Metabolite PharmacokineticsSD RatsOral5 mg/kg (single dose)N/A[8]
Metabolite PharmacokineticsSD RatsIntravenous0.1 mg/kg (single dose)N/A[8]
Protocol 2: Quantification of this compound in Rat Blood by UPLC-MS/MS

This protocol is a summary of methods used for the sensitive detection of Aconitum alkaloids.[11][17]

  • Sample Preparation:

    • To 200 µL of plasma, add 200 µL of methanol (B129727) to precipitate proteins.

    • Vortex the mixture and then centrifuge at 16,000 x g for 10 minutes.

    • Transfer the supernatant to a new vial for analysis.

  • Chromatography:

    • System: UPLC-MS/MS system (e.g., Waters, AB SCIEX).[11][17]

    • Column: C18 column (e.g., Waters C18, 1.7 µm, 50 × 2.1 mm).[11]

    • Mobile Phase: Gradient elution using acetonitrile (B52724) and 0.1% formic acid in water.

    • Flow Rate: Approximately 0.4 ml/min.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound and an appropriate internal standard.

    • Validation: The method should be validated for linearity, precision, accuracy, recovery, and matrix effect, with correlation coefficients (r²) expected to be >0.99.[11]

Visualizations

Mesaconitine_Hepatotoxicity_Pathway MA This compound PI3K_Akt PI3K-Akt Pathway MA->PI3K_Akt MAPK MAPK Pathway MA->MAPK FoxO FoxO Pathway MA->FoxO Stress Oxidative Stress (↑ HMOX1) Hepatotoxicity Hepatotoxicity Stress->Hepatotoxicity Inflammation Inflammatory Response (↑ IL2) Inflammation->Hepatotoxicity Apoptosis Apoptosis (↑ Caspase-3) Apoptosis->Hepatotoxicity PI3K_Akt->Stress PI3K_Akt->Inflammation PI3K_Akt->Apoptosis MAPK->Stress MAPK->Inflammation MAPK->Apoptosis FoxO->Stress FoxO->Inflammation FoxO->Apoptosis

Caption: Signaling pathways in this compound-induced hepatotoxicity.

Experimental_Workflow Prep Preparation (Processing, Solubilization) DoseRange Dose-Ranging Study (Determine MTD) Prep->DoseRange MainExp Main Experiment (In Vivo / In Vitro) DoseRange->MainExp SampleCollection Sample Collection (Blood, Tissue, Cells) MainExp->SampleCollection Analysis Analysis SampleCollection->Analysis Biochem Biochemical Assays (e.g., ALT, AST) Analysis->Biochem Histo Histopathology Analysis->Histo Quant Quantification (LC-MS/MS) Analysis->Quant MolBio Molecular Biology (Western Blot, etc.) Analysis->MolBio

References

Validation & Comparative

A Comparative Analysis of the Analgesic Potency of Mesaconitine and Aconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of two prominent diterpenoid alkaloids, Mesaconitine and Aconitine (B1665448), derived from plants of the Aconitum genus. Both compounds are known for their potent biological activities, including significant analgesic effects. This document synthesizes experimental data to objectively compare their potency, outlines the experimental methodologies used in these assessments, and visualizes their mechanistic pathways.

Data Presentation: Analgesic Potency

The analgesic efficacy of this compound and Aconitine has been evaluated in various animal models of pain. The following tables summarize the quantitative data from key studies, providing a direct comparison of their potency.

CompoundTest ModelAnimalDosageRoute of Administration% Inhibition of WrithingCitation
This compound Acetic Acid-Induced WrithingMice0.5 mg/kgOral80.4 ± 3.2%[1]
Aconitine Acetic Acid-Induced WrithingMice0.5 mg/kgOral75.3 ± 2.5%[1]
Aconitine Acetic Acid-Induced WrithingMice0.3 mg/kgOral68%[2][3][4]
Aconitine Acetic Acid-Induced WrithingMice0.9 mg/kgOral76%[2][3][4]
Indomethacin (Reference) Acetic Acid-Induced WrithingMice10 mg/kgi.p.83.2%[1]
Aspirin (B1665792) (Reference) Acetic Acid-Induced WrithingMice200 mg/kgOral75%[2][3][4]

Table 1: Comparison of Analgesic Activity in the Acetic Acid-Induced Writhing Test. This test assesses visceral pain. As indicated, this compound at 0.5 mg/kg showed a slightly higher inhibition of writhing compared to Aconitine at the same oral dose.[1] Aconitine's effect is dose-dependent, with the 0.9 mg/kg dose achieving a 76% inhibition.[2][3][4]

CompoundTest ModelAnimalDosageRoute of AdministrationPain Threshold ImprovementCitation
Aconitine Hot Plate TestMice0.3 mg/kgOral17.12%[2][3]
Aconitine Hot Plate TestMice0.9 mg/kgOral20.27%[2][3]
Aspirin (Reference) Hot Plate TestMice200 mg/kgOral19.21%[2][3]

Table 2: Analgesic Activity of Aconitine in the Hot Plate Test. This test evaluates the response to thermal pain stimuli, indicating central analgesic activity. Aconitine demonstrated a dose-dependent increase in the pain threshold.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Acetic Acid-Induced Writhing Test

This model is used to induce visceral pain in rodents to screen for analgesic activity.

  • Animals: Male Swiss albino mice (20-40g) are typically used.[5]

  • Acclimatization: Animals are allowed to adapt to the laboratory environment for at least one hour before the experiment begins.[5]

  • Grouping: Mice are randomly assigned to control, standard (e.g., aspirin or indomethacin), and test groups.[5]

  • Drug Administration: The test compounds (this compound or Aconitine) or reference drugs are administered orally.[1][2][3][4]

  • Induction of Writhing: After a set period following drug administration (e.g., 60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally at a volume of 10 mL/kg.[2][3][4]

  • Observation: The number of writhing responses (abdominal constrictions and stretching of hind limbs) is counted for a specified period, typically 15 minutes, after the acetic acid injection.[2][3][4]

  • Data Analysis: The percentage of inhibition of writhing for each group is calculated relative to the control group.[5]

Hot Plate Test

This method is employed to assess centrally mediated analgesia by measuring the reaction time to a thermal stimulus.

  • Animals: Mice or rats are used for this test.[5]

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Baseline Latency: Before drug administration, the baseline reaction time of each animal to the thermal stimulus is recorded. This is the time taken for the animal to exhibit a nociceptive response, such as licking its paws or jumping. A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.[6]

  • Drug Administration: The test compound or a standard analgesic (e.g., morphine or aspirin) is administered.[5]

  • Test Latency: At predetermined intervals after drug administration (e.g., 30, 60, 90 minutes), the animals are placed back on the hot plate, and the latency to the nociceptive response is recorded.[5]

  • Data Analysis: The increase in latency time compared to the baseline is calculated to determine the analgesic effect.[5]

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed analgesic mechanisms of this compound and Aconitine, as well as a typical experimental workflow for evaluating their analgesic potency.

G cluster_this compound This compound Analgesic Pathway MA This compound CNS Central Nervous System MA->CNS NA_System Noradrenergic System CNS->NA_System Activates Beta_AR β-Adrenoceptors NA_System->Beta_AR Acts on Analgesia_M Analgesic Effect Beta_AR->Analgesia_M

Caption: Proposed analgesic mechanism of this compound.

G cluster_aconitine Aconitine Analgesic Pathway AC Aconitine VGSC Voltage-Gated Sodium Channels (Neurotoxin Binding Site 2) AC->VGSC Binds to Na_Influx Persistent Na+ Influx VGSC->Na_Influx Prevents inactivation Depolarization Membrane Depolarization Na_Influx->Depolarization Pain_Inhibition Inhibition of Pain Conduction Depolarization->Pain_Inhibition

Caption: Primary analgesic mechanism of Aconitine.

G cluster_workflow Analgesic Potency Evaluation Workflow Start Animal Acclimatization Grouping Random Grouping (Control, Standard, Test) Start->Grouping Admin Drug Administration Grouping->Admin Pain_Model Induction of Pain (e.g., Acetic Acid Injection) Admin->Pain_Model Observation Observation & Data Collection (e.g., Counting Writhing) Pain_Model->Observation Analysis Data Analysis (% Inhibition) Observation->Analysis End Conclusion Analysis->End

Caption: Experimental workflow for analgesic assessment.

Discussion of Mechanisms

This compound and Aconitine, while structurally similar, appear to exert their analgesic effects through distinct primary mechanisms.

This compound: The analgesic action of this compound is closely associated with the central nervous system, specifically through the activation of the central noradrenergic system.[7] Studies suggest that it does not act via opiate receptors.[7] Its effect is believed to be mediated by the activation of inhibitory noradrenergic neurons in descending pain pathways.[8] Microinjections of this compound into brain regions such as the periaqueductal gray (PAG), nucleus reticularis gigantocellularis (NRGC), and nucleus reticularis paragigantocellularis (NRPG) have been shown to produce dose-dependent analgesic activity.[9][10]

Aconitine: The primary mechanism of Aconitine's analgesic effect involves its interaction with voltage-gated sodium channels.[11][12] It binds to site 2 on the alpha subunit of these channels, which leads to a persistent activation and prevents their inactivation.[12][13] This results in a sustained influx of sodium ions, causing prolonged depolarization of the neuronal membrane. At therapeutic concentrations, this action can inhibit the transmission of pain signals.[14]

Conclusion

Both this compound and Aconitine demonstrate significant analgesic properties. Based on the available data from the acetic acid-induced writhing test, this compound appears to have a slightly more potent analgesic effect than Aconitine at the same oral dosage. However, it is crucial to note the high toxicity associated with these compounds, which necessitates careful dose consideration. The differing mechanisms of action—central noradrenergic system modulation for this compound and peripheral/central voltage-gated sodium channel modulation for Aconitine—present distinct avenues for further research and potential therapeutic development. The narrow therapeutic window for both compounds remains a significant challenge for their clinical application.[9]

References

A Comparative Guide to the Cross-Validation of Mesaconitine Quantification by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product analysis and pharmaceutical quality control, the accurate quantification of toxic compounds like Mesaconitine (B191843) is of paramount importance. This compound, a highly toxic C19-diterpenoid alkaloid found in Aconitum species, requires robust and reliable analytical methods for its determination. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most common techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate technique for their needs and in understanding the principles of cross-validation.

Comparative Performance of Analytical Methods

The choice between HPLC and LC-MS for this compound quantification often depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a cost-effective and widely available technique, LC-MS, particularly tandem mass spectrometry (LC-MS/MS), offers superior sensitivity and selectivity.[1][2] The following table summarizes the quantitative performance of HPLC and LC-MS methods for the quantification of this compound and related aconite alkaloids based on data from various studies.

Performance MetricHPLC-UVLC-MS/MS
Linearity Range 8.1 - 128.0 µg/L[3]0.01 - 10 ng/mL[2]
Correlation Coefficient (r²) > 0.99[3]> 0.995[4]
Limit of Detection (LOD) 0.7 - 1.5 µg/L[3]0.104 ng/mL[5]
Limit of Quantification (LOQ) Not explicitly stated, but above LOD0.01 ng/mL[2]
Precision (RSD%) 0.99 - 7.22%[3]< 15% (Intra-day and Inter-day)[2]
Accuracy/Recovery (%) 77.3 - 106.2%[3]Within ±15%[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the quantification of this compound using HPLC and LC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in herbal preparations and other relatively clean sample matrices.

  • Instrumentation : An HPLC system equipped with a quaternary pump, a UV detector, and an autosampler.[6]

  • Column : A C18 reversed-phase column (e.g., 25 cm × 4.6 mm i.d., 5 µm particle size).[6]

  • Mobile Phase : A gradient or isocratic mixture of a buffer solution (e.g., 25 mM triethylamine (B128534) phosphate (B84403) buffer, pH 3.0) and an organic solvent like acetonitrile (B52724).[6]

  • Flow Rate : Typically around 1.0 mL/min.[6]

  • Column Temperature : Maintained at a constant temperature, for example, 45°C.[6]

  • Detection : UV detection at a wavelength of 238 nm.[6]

  • Sample Preparation : Samples are typically extracted with a suitable solvent such as methanol, followed by filtration before injection into the HPLC system.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices like plasma and urine at very low concentrations.

  • Instrumentation : An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Column : A C18 or other suitable reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[4]

  • Mobile Phase : A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[4][7]

  • Flow Rate : A typical flow rate is in the range of 0.2-0.4 mL/min.

  • Ionization Mode : Positive electrospray ionization (ESI+) is commonly used for the analysis of aconite alkaloids.[2]

  • MS Detection : Operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.[4]

  • Sample Preparation : For biological samples, a protein precipitation step (e.g., with acetonitrile or methanol) or a more rigorous solid-phase extraction (SPE) is often required to remove matrix interferences.[2][4]

Workflow for Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results. This is particularly important when transferring methods between laboratories or when using different techniques within the same study. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS methods for this compound quantification.

CrossValidationWorkflow start Define Analytical Requirements (e.g., sensitivity, matrix) hplc_dev HPLC Method Development & Optimization start->hplc_dev lcms_dev LC-MS Method Development & Optimization start->lcms_dev hplc_val HPLC Method Validation (Linearity, Accuracy, Precision) hplc_dev->hplc_val lcms_val LC-MS Method Validation (Linearity, Accuracy, Precision) lcms_dev->lcms_val sample_prep Prepare a Set of Identical Samples hplc_val->sample_prep lcms_val->sample_prep hplc_analysis Analyze Samples by HPLC sample_prep->hplc_analysis lcms_analysis Analyze Samples by LC-MS sample_prep->lcms_analysis compare Compare Results (Statistical Analysis, e.g., t-test, Bland-Altman) hplc_analysis->compare lcms_analysis->compare conclusion Conclusion on Method Comparability & Interchangeability compare->conclusion

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

References

Unraveling the Molecular Dance: Mesaconitine's Interaction with Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Mesaconitine (B191843), a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus, exerts its potent pharmacological and toxicological effects primarily through the modulation of voltage-gated sodium channels (Nav). These channels are critical for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. This guide provides a comparative analysis of this compound's mechanism of action, supported by experimental data, and contrasts it with other known Nav channel modulators.

Mechanism of Action: A Persistent Activation

This compound, along with its close relative aconitine (B1665448), is classified as a site 2 neurotoxin on the α-subunit of voltage-gated sodium channels.[1][2][3] This binding prevents the channel from inactivating, leading to a persistent influx of sodium ions and prolonged cell membrane depolarization.[4] This sustained activation is the primary mechanism behind the toxic effects of this compound, which include cardiac arrhythmias and neurotoxicity.[5][6]

The interaction of this compound with Nav channels is state-dependent, preferentially binding to the open state of the channel.[7] This results in a hyperpolarizing shift in the voltage-dependence of activation, meaning the channel opens at more negative membrane potentials.[8] While it slows the rate of fast inactivation, aconitine-modified channels can eventually inactivate completely.[8]

The diester structure of this compound is a key determinant of its high toxicity.[2][4] Alkaloids from the Aconitum species can be broadly grouped based on their structure and effect on Nav channels:

  • Diester-diterpenoid alkaloids (e.g., this compound, Aconitine): These are highly toxic activators of Nav channels.[2]

  • Monoester alkaloids: These are generally less toxic and can act as blockers of Nav channels.[2]

  • Alkaloids lacking an ester side chain: These have markedly reduced toxicity and may exhibit different affinities for Nav channel subtypes.[2]

Comparative Analysis with Other Nav Channel Modulators

To understand the unique properties of this compound, it is useful to compare it with other well-characterized Nav channel modulators that target different sites on the channel.

ModulatorBinding SiteMechanism of ActionPrimary Effect
This compound/Aconitine Site 2Prevents inactivation, shifts activation to more hyperpolarized potentials.[2][8]Persistent activation, leading to hyperexcitability.[7]
Veratridine Site 2Similar to aconitine, causes persistent activation.[9]Persistent activation.
Batrachotoxin Site 2Similar to aconitine, causes persistent activation.[10]Persistent activation.
Tetrodotoxin (TTX) Site 1 (Pore Blocker)Physically occludes the outer pore of the channel, blocking Na+ influx.[11]Channel block, leading to paralysis.
Saxitoxin (STX) Site 1 (Pore Blocker)Physically occludes the outer pore of the channel.[12]Channel block.
Lappaconitine (B608462) Site 2 (Blocker)Structurally similar to aconitine but acts as an irreversible channel blocker, binding preferentially to the open state.[13]Use-dependent channel block.
Lidocaine (Local Anesthetic) Local Anesthetic Site (Pore)Blocks the inner pore of the channel in a state-dependent manner (binds to open and inactivated states).Channel block, reducing excitability.

Table 1: Comparison of this compound with other Voltage-Gated Sodium Channel Modulators.

Quantitative Insights into Aconitum Alkaloid Activity

The following table summarizes key quantitative data for different Aconitum alkaloids, highlighting the distinction between high-affinity activators and low-affinity blockers.

Alkaloid GroupBinding Affinity (Ki to Site 2)Effect on Synaptosomal [Na+]i and [Ca2+]iAntinociceptive Action (ED50)Acute Toxicity (LD50)
High-Affinity Activators ~1 µMIncrease (EC50 ~3 µM)~25 µg/kg~70 µg/kg
Low-Affinity Blockers ~10 µMReduce [Ca2+]i~20 mg/kg~30 mg/kg

Table 2: Quantitative Comparison of High-Affinity Activating and Low-Affinity Blocking Aconitum Alkaloids.[14] Note: Specific values for this compound were not detailed in the search results but it falls within the high-affinity activator group.

Visualizing the Molecular Mechanisms

To better understand the complex interactions and experimental procedures involved in studying this compound, the following diagrams illustrate key concepts.

cluster_channel Voltage-Gated Sodium Channel (Nav) Nav_Resting Resting State Nav_Open Open State Nav_Resting->Nav_Open Depolarization Nav_Open->Nav_Open Persistent Na+ Influx (Inactivation Blocked) Nav_Inactivated Inactivated State Nav_Open->Nav_Inactivated Fast Inactivation Nav_Inactivated->Nav_Resting Repolarization This compound This compound (Site 2 Toxin) This compound->Nav_Open Preferential Binding

Caption: Mechanism of this compound on Nav Channel Gating.

cluster_sites Nav Channel α-Subunit Site1 Site 1 (TTX, STX) Pore Ion Pore Site1->Pore Blocks Outer Pore Site2 Site 2 (this compound, Veratridine) Site2->Pore Modifies Gating Site4 Site 4 (β-Scorpion Toxins) Site4->Pore Modifies Gating LA_Site Local Anesthetic Site (Lidocaine) LA_Site->Pore Blocks Inner Pore

Caption: Neurotoxin Binding Sites on the Nav Channel.

Cell_Culture Cell Culture (e.g., HEK293 expressing Nav1.x) Patch_Clamp Whole-Cell Patch-Clamp Recording Cell_Culture->Patch_Clamp Drug_Application Application of this compound Patch_Clamp->Drug_Application Data_Acquisition Data Acquisition (Voltage & Current Traces) Drug_Application->Data_Acquisition Analysis Data Analysis (I-V curves, G-V curves, inactivation kinetics) Data_Acquisition->Analysis

Caption: Experimental Workflow for Electrophysiological Analysis.

Experimental Protocols

Validation of this compound's effects on voltage-gated sodium channels primarily relies on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the cell membrane of a single cell.

Objective: To characterize the effects of this compound on the gating properties (activation, inactivation) of specific voltage-gated sodium channel subtypes.

Methodology:

  • Cell Preparation: A cell line (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells) is transiently or stably transfected to express the specific Nav channel α-subunit of interest (e.g., Nav1.2, Nav1.5).[8]

  • Recording Setup: Cells are placed in a recording chamber on an inverted microscope. A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution mimicking the intracellular ionic composition, is brought into contact with a single cell.

  • Seal Formation and Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. A brief suction pulse is then applied to rupture the patch of membrane under the pipette, establishing the "whole-cell" configuration, which allows for control of the intracellular voltage and measurement of the total current from the entire cell membrane.[15]

  • Voltage Protocols: A series of voltage steps (protocols) are applied to the cell to elicit sodium currents.

    • Activation (Conductance-Voltage) Protocol: The cell is held at a negative potential (e.g., -100 mV) and then depolarized to a range of test potentials to determine the voltage at which the channels open.

    • Steady-State Inactivation Protocol: The cell is held at various conditioning pre-pulse potentials before a strong depolarizing test pulse is applied to determine the voltage at which channels become inactivated.[8]

  • Drug Application: this compound is applied to the cell via the extracellular bath solution. Due to its state-dependent binding, repetitive depolarizing pulses are often required to observe its functional effects.[8][9]

  • Data Analysis: The recorded sodium currents before and after drug application are analyzed to determine changes in peak current amplitude, voltage-dependence of activation and inactivation, and the kinetics of inactivation.

Synaptosome Preparation and Ion Concentration Measurements

This method is used to assess the effect of alkaloids on ion concentrations in nerve terminals.

Objective: To measure changes in intracellular sodium ([Na+]i) and calcium ([Ca2+]i) in a population of nerve terminals (synaptosomes) in response to this compound.

Methodology:

  • Synaptosome Isolation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a buffered sucrose (B13894) solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosome fraction.

  • Fluorescent Dye Loading: Synaptosomes are loaded with ion-sensitive fluorescent dyes, such as SBFI for sodium and Fura-2 for calcium.

  • Fluorimetry: The dye-loaded synaptosomes are placed in a fluorometer, and baseline fluorescence is measured.

  • Compound Addition: this compound or other alkaloids are added, and the change in fluorescence is recorded over time. This change is proportional to the change in intracellular ion concentration.[14]

  • Data Analysis: The EC50 value (the concentration at which 50% of the maximal effect is observed) for the increase in ion concentration is calculated.[14]

References

A Comparative Guide to the Anti-inflammatory Effects of Mesaconitine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Mesaconitine and its related diterpenoid alkaloid derivatives. Due to the limited availability of direct comparative studies on this compound's specific derivatives, this document leverages data from the closely related and extensively studied Aconitine (B1665448) and its analogues to provide a valuable comparative framework. The information presented herein is intended to support further research and drug development in the field of anti-inflammatory therapeutics.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound and its related compounds has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies, offering a comparative overview of their potency.

Table 1: In Vitro Anti-inflammatory Activity of Aconitine Derivatives

CompoundAssayCell LineIC50 Value (µg/mL)Reference
Compound 30Activated Neutrophil Inhibition-25.82[1]
Compound 31Activated Neutrophil Inhibition-38.71[1]
Indomethacin (Control)Activated Neutrophil Inhibition-42.02[1]
Compound 33IL-6 InhibitionRAW264.729.60[1]
Compound 34IL-6 InhibitionRAW264.718.87[1]
Compound 35IL-6 InhibitionRAW264.725.39[1]
Dexamethasone (Control)IL-6 InhibitionRAW264.715.36[1]

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Aconitine

TreatmentModelDosageInhibition Rate (%)Reference
AconitineAcetic Acid-Induced Writhing0.3 mg/kg68%[2][3]
AconitineAcetic Acid-Induced Writhing0.9 mg/kg76%[2][3]
Aspirin (Control)Acetic Acid-Induced Writhing200 mg/kg75%[2]
AconitineFormalin Test (Phase I)0.3 mg/kg33.23%[2][3]
AconitineFormalin Test (Phase II)0.3 mg/kg36.08%[2][3]
Aspirin (Control)Formalin Test (Phase II)200 mg/kg48.82%[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the comparison of the anti-inflammatory effects of this compound and its derivatives.

In Vitro Anti-inflammatory Assays

2.1.1. Measurement of Nitric Oxide (NO), TNF-α, and IL-6 in LPS-Stimulated RAW 264.7 Macrophages

This assay is used to determine the inhibitory effect of test compounds on the production of key pro-inflammatory mediators.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 24-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds (e.g., this compound or its derivatives) for 1 hour.

  • Stimulation: Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation and Sample Collection: The cells are incubated for 24 hours. After incubation, the cell culture supernatant is collected.

  • Quantification:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent.

    • TNF-α and IL-6: The levels of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[4][5]

In Vivo Anti-inflammatory Assay

2.2.1. Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats or Swiss albino mice are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Animals are divided into control and treatment groups. The test compound (this compound or a derivative) or a standard anti-inflammatory drug (e.g., Indomethacin) is administered orally or intraperitoneally.

  • Induction of Edema: One hour after the administration of the test substance, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to investigate the molecular mechanisms underlying the anti-inflammatory effects of the compounds by examining the activation of key signaling proteins.

  • Cell Lysis and Protein Extraction: RAW 264.7 cells are treated with the test compounds and/or LPS as described for the in vitro assays. After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key signaling proteins, including p65 (a subunit of NF-κB), IκBα, ERK, JNK, and p38 MAPK.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.[6][7][8]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound and its derivatives are often mediated through the modulation of key inflammatory signaling pathways. The diagrams below, generated using the DOT language, visualize these pathways and a typical experimental workflow.

G NF-κB and MAPK Signaling Pathways in Inflammation cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates IKK IKK TAK1->IKK Activates MAPKKK MAPKKK (e.g., ASK1, MEKK1) TAK1->MAPKKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK1_2 MKK1/2 MAPKKK->MKK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK MKK1_2->ERK Phosphorylates p38_p p-p38 p38->p38_p JNK_p p-JNK JNK->JNK_p ERK_p p-ERK ERK->ERK_p IkBa_p->NFkB_active Degrades, releasing Transcription Gene Transcription NFkB_active->Transcription Translocates & Activates p38_p->Transcription Activates JNK_p->Transcription Activates ERK_p->Transcription Activates This compound This compound & Derivatives This compound->IKK Inhibits This compound->MAPKKK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) iNOS, COX-2 Transcription->Cytokines Induces expression of

Caption: NF-κB and MAPK signaling pathways.

G Experimental Workflow for Anti-inflammatory Drug Screening cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture RAW 264.7 Cell Culture Compound_Treatment Pre-treatment with This compound/Derivatives Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation Supernatant_Collection Supernatant Collection LPS_Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis for Protein Extraction LPS_Stimulation->Cell_Lysis Cytokine_Assay NO, TNF-α, IL-6 Measurement (Griess, ELISA) Supernatant_Collection->Cytokine_Assay Western_Blot Western Blot for NF-κB & MAPK Pathways Cell_Lysis->Western_Blot Animal_Model Animal Model (e.g., Carrageenan Paw Edema) Drug_Administration Administration of This compound/Derivatives Animal_Model->Drug_Administration Inflammation_Induction Induction of Inflammation Drug_Administration->Inflammation_Induction Data_Collection Measurement of Paw Volume Inflammation_Induction->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: Experimental workflow diagram.

References

In Vitro to In Vivo Correlation of Mesaconitine's Pharmacological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of Mesaconitine (B191843), a diterpenoid alkaloid with significant therapeutic potential and notable toxicity. By presenting experimental data, detailed methodologies, and visual representations of its mechanisms of action, this document aims to facilitate a deeper understanding of the correlation between its laboratory and whole-organism effects, aiding in future research and drug development endeavors.

Overview of this compound's Pharmacological Profile

This compound (MA), a primary active component isolated from Aconitum species, has been traditionally used for its analgesic and anti-inflammatory properties.[1][2] Modern pharmacological studies have further elucidated its diverse effects, including antiepileptic and neuropharmacological activities.[3][4] However, its therapeutic application is limited by a narrow therapeutic window and significant cardiotoxicity and neurotoxicity.[3] Understanding the translation of its effects from in vitro assays to in vivo models is crucial for optimizing its therapeutic potential while mitigating its adverse effects.

The primary mechanism of action for this compound's pharmacological and toxic effects is the modulation of voltage-gated sodium channels (VGSCs).[3] It binds to site 2 of the channel, leading to persistent activation and a delay in repolarization.[3] This action underlies both its therapeutic efficacy in pain and epilepsy and its toxicity in the cardiovascular and nervous systems. Additionally, this compound has been shown to interact with the central noradrenergic and serotonergic systems, contributing to its analgesic and antiepileptic effects.[3][5]

Comparative Analysis of In Vitro and In Vivo Pharmacological Effects

A direct correlation between the in vitro potency and in vivo efficacy of this compound can be established by examining its effects across different experimental models. The following sections and tables summarize the key findings.

Analgesic Effects

In vitro studies point to this compound's ability to modulate neuronal excitability, a key factor in pain signaling. This is primarily achieved through its interaction with voltage-gated sodium channels. In vivo, this translates to a reduction in pain responses in various animal models.

Table 1: Comparison of In Vitro and In Vivo Analgesic Effects of this compound

ParameterIn Vitro DataIn Vivo DataCorrelation and Remarks
Model Inhibition of neuronal excitability in rat hippocampal slices.[5]Acetic acid-induced writhing test in mice; Tail immersion test.[3][6]The in vitro inhibition of neuronal firing likely underlies the observed reduction in pain behavior in vivo.
Mechanism Inhibition of [3H]noradrenaline uptake, leading to increased extraneuronal noradrenaline levels.[5]Involvement of central noradrenergic and serotonergic descending inhibitory pathways.[3]The in vitro effect on noradrenaline uptake provides a molecular basis for the observed in vivo mechanism.
Effective Concentration/Dose 10 nM (increased postsynaptic population spike amplitude).[5]0.5 mg/kg (oral) significantly inhibited writhing response.[6]A direct quantitative correlation is challenging due to pharmacokinetic factors, but both demonstrate high potency.
Anti-inflammatory Effects

This compound demonstrates anti-inflammatory properties by inhibiting the release of inflammatory mediators.

Table 2: Comparison of In Vitro and In Vivo Anti-inflammatory Effects of this compound

ParameterIn Vitro DataIn Vivo DataCorrelation and Remarks
Model Inhibition of inflammatory mediator production (e.g., prostaglandins) in cell-based assays.[7]Carrageenan-induced paw edema in mice and rats.[6][7]The in vitro suppression of inflammatory mediators correlates well with the reduction of edema in vivo.
Mechanism Suppression of histamine, serotonin, and prostaglandin (B15479496) E1-induced effects.[7]Inhibition of the early exudative stage of inflammation.[7]The in vitro findings on specific mediators explain the observed in vivo effects on the inflammatory cascade.
Effective Concentration/Dose Not explicitly stated in the provided results.60 mg/kg (oral, as part of Radix Aconiti Carmichaeli extract) inhibited paw edema.[6]Demonstrates efficacy in a whole-organism inflammatory model.
Antiepileptic Effects

The antiepileptic action of this compound is linked to its ability to modulate neuronal excitability, primarily through the noradrenergic system.

Table 3: Comparison of In Vitro and In Vivo Antiepileptic Effects of this compound

ParameterIn Vitro DataIn Vivo DataCorrelation and Remarks
Model Inhibition of epileptiform field potentials in rat hippocampal slices.[8]Not explicitly detailed in the provided search results, but antiepileptic effects are noted.[2]The in vitro suppression of seizure-like activity in brain tissue is a strong predictor of in vivo antiepileptic potential.
Mechanism Attenuation of stimulus-triggered and spontaneous epileptiform activity, mediated via α-adrenoceptors.[8]Stimulation of the noradrenergic system.[3]The in vitro receptor-level mechanism aligns with the systemic effects observed in vivo.
Effective Concentration/Dose 30 nM - 1 µM.[8]Not available in the provided search results.The potent in vitro concentration suggests that this compound could be effective at low doses in vivo.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments cited in this guide.

In Vitro Assays

This protocol is used to study the effect of this compound on the function of voltage-gated sodium channels in isolated neurons or cell lines expressing these channels.

  • Cell Preparation: Culture neuronal cells (e.g., from rat hippocampus) or a cell line (e.g., HEK293) stably expressing the desired sodium channel subtype on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).

  • Recording:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Hold the membrane potential at a level where sodium channels are in a resting state (e.g., -100 mV).

    • Apply depolarizing voltage steps to elicit sodium currents.

    • Perfuse the cells with the external solution containing various concentrations of this compound and record the changes in sodium current amplitude and kinetics.

  • Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel activation, inactivation, and recovery from inactivation.

This assay assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of the inflammatory mediator nitric oxide.

  • Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement: Measure the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.

In Vivo Models

This model is used to evaluate the peripheral analgesic activity of this compound.

  • Animals: Use male ICR mice (20-25 g).

  • Drug Administration: Administer this compound or a vehicle control orally (p.o.) or intraperitoneally (i.p.) to different groups of mice.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid (10 mL/kg, i.p.) to induce a writhing response (abdominal constrictions and stretching of the hind limbs).

  • Observation: Immediately after the acetic acid injection, place the mice in individual observation chambers and count the number of writhes over a 20-minute period.

  • Data Analysis: Calculate the percentage of inhibition of writhing for the this compound-treated groups compared to the vehicle control group.

This is a widely used model to assess the anti-inflammatory activity of compounds against acute inflammation.

  • Animals: Use male Wistar rats (150-200 g).

  • Drug Administration: Administer this compound or a vehicle control orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the this compound-treated groups compared to the carrageenan control group at each time point.

This model is used to screen for potential antiepileptic drugs.

  • Animals: Use male Swiss albino mice (20-25 g).

  • Drug Administration: Administer this compound or a vehicle control intraperitoneally (i.p.).

  • Induction of Seizures: After a pre-treatment period (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observation: Observe the mice for the onset of clonic and tonic-clonic seizures and mortality for a period of 30 minutes.

  • Data Analysis: Determine the ability of this compound to delay the onset of seizures or protect the animals from seizures and mortality.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's pharmacological effects.

Mesaconitine_Analgesic_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft This compound This compound VGSC Voltage-Gated Sodium Channel (Site 2) This compound->VGSC Binds and prolongs activation Na_ion Na+ VGSC->Na_ion Increased Influx Depolarization Depolarization Na_ion->Depolarization Persistent Neurotransmitter_Release Reduced Neurotransmitter (e.g., Glutamate) Release Depolarization->Neurotransmitter_Release Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal Inhibition of

This compound's Analgesic Mechanism via Voltage-Gated Sodium Channels.

Mesaconitine_Neurotransmitter_Modulation cluster_noradrenergic Noradrenergic System cluster_serotonergic Serotonergic System This compound This compound NE_Uptake Noradrenaline (NE) Uptake Transporter This compound->NE_Uptake Inhibits Serotonin_System Serotonergic Descending Inhibitory Pathways This compound->Serotonin_System Modulates NE_Synapse Increased Synaptic NE NE_Uptake->NE_Synapse Alpha_Adrenoceptors α-Adrenoceptors NE_Synapse->Alpha_Adrenoceptors Activates Analgesia_AE Analgesic & Antiepileptic Effects Alpha_Adrenoceptors->Analgesia_AE Analgesia_S Analgesic Effects Serotonin_System->Analgesia_S

Modulation of Noradrenergic and Serotonergic Systems by this compound.

Experimental_Workflow_Analgesia Start Start: In Vivo Analgesia Study Animal_Grouping Animal Grouping (e.g., Mice) Start->Animal_Grouping Drug_Admin Administer this compound or Vehicle Animal_Grouping->Drug_Admin Pain_Induction Induce Pain (e.g., Acetic Acid Injection) Drug_Admin->Pain_Induction Observation Observe and Record Pain Responses (Writhing) Pain_Induction->Observation Data_Analysis Data Analysis: % Inhibition Observation->Data_Analysis End End: Assess Analgesic Efficacy Data_Analysis->End

Workflow for In Vivo Analgesic Activity Assessment.

Conclusion

The pharmacological effects of this compound demonstrate a discernible correlation between in vitro mechanisms and in vivo outcomes. Its interaction with voltage-gated sodium channels and modulation of noradrenergic and serotonergic systems, observed at the cellular and subcellular levels, translate into potent analgesic, anti-inflammatory, and antiepileptic activities in whole-organism models. While a precise quantitative correlation remains an area for further investigation, the qualitative and mechanistic links are evident.

For drug development professionals, this guide highlights the importance of a multi-faceted approach, combining in vitro screening to elucidate mechanisms and identify potent compounds with well-designed in vivo studies to confirm efficacy and assess the therapeutic window. The detailed protocols and mechanistic diagrams provided herein serve as a valuable resource for designing future studies aimed at harnessing the therapeutic benefits of this compound while navigating its toxicological challenges.

References

Head-to-head comparison of different Aconitum species' Mesaconitine content

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Mesaconitine (B191843) content across various Aconitum species reveals significant quantitative differences, crucial for researchers and pharmaceutical professionals in drug development and toxicology. This guide provides a head-to-head comparison of this compound levels, detailed experimental protocols for its quantification, and an overview of a key signaling pathway influenced by this potent alkaloid.

Quantitative Comparison of this compound Content

The concentration of this compound, a highly toxic diterpenoid alkaloid, varies considerably among different species of the Aconitum genus and even within the same species due to factors like geographical origin and processing methods.[1] The following table summarizes the this compound content found in several Aconitum species as reported in various studies.

Aconitum SpeciesPlant PartThis compound Content (μg/g)Reference
Aconitum carmichaeliiLateral Root (Fuzi from Yunnan)High (relative to other sources of Fuzi)[2]
Aconitum carmichaeliiLateral Root (Fuzi from Jiangyou)Low (relative to other sources of Fuzi)[2]
Aconitum carmichaeliiRaw Lateral Root (Shengfupian)1320[3]
Aconitum japonicumRoot928.1 (total aconitine (B1665448) analogues)[4]
Aconitum kusnezoffiiRaw RootHigh (relative to processed)[5][6]
Aconitum kusnezoffiiProcessed RootLow (relative to raw)[5][6]

It is important to note that processing methods, such as boiling or steaming, significantly reduce the concentration of toxic diester-diterpenoid alkaloids like this compound by hydrolyzing them into less toxic monoester-diterpenoid alkaloids.[3]

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is essential for quality control and safety assessment of Aconitum-derived products. High-Performance Liquid Chromatography (HPLC) is a commonly employed method for this purpose.[1][7]

Sample Preparation and Extraction
  • Sample Grinding: Air-dry the plant material (e.g., roots) and grind it into a homogeneous powder (e.g., passing through a 60-mesh sieve).[6]

  • Extraction:

    • Weigh a precise amount of the powdered sample (e.g., 10 g).[6]

    • Add a specific volume of extraction solvent, such as 70% methanol.[6]

    • The mixture is typically soaked for a period (e.g., 1 hour) and then subjected to ultrasonication (e.g., 250 W, 40 kHz) for about 30 minutes to enhance extraction efficiency.[6]

  • Filtration: Filter the resulting extract through a membrane filter (e.g., 0.45 μm) prior to HPLC analysis to remove particulate matter.

High-Performance Liquid Chromatography (HPLC) Analysis
  • Column: A C18 column is frequently used for the separation of Aconitum alkaloids.[1]

  • Mobile Phase: A gradient elution is often employed, typically consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer such as ammonium (B1175870) bicarbonate or triethylamine (B128534) phosphate.[1][7] The concentration of the buffer can significantly affect the resolution of the alkaloids.[7]

  • Detection: The alkaloids are commonly detected using a UV detector at a wavelength of around 240 nm.[1]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area in the sample chromatogram to that of a standard curve generated from known concentrations of a this compound reference standard.

The following diagram illustrates a generalized workflow for the quantification of this compound in Aconitum samples.

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Aconitum Plant Material Collection Drying_Grinding Drying and Grinding Sample_Collection->Drying_Grinding Extraction Solvent Extraction Drying_Grinding->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Separation Filtration->HPLC Detection UV Detection (240 nm) HPLC->Detection Quantification Quantification against Standard Detection->Quantification

Workflow for this compound Quantification

Signaling Pathway of this compound

This compound exerts its physiological and toxicological effects through interaction with key cellular signaling pathways. One of the primary mechanisms of action involves the stimulation of β-adrenergic receptors.[8] This interaction can lead to prolonged changes in cellular excitability, affecting the heart, nerves, and muscles.[8]

The activation of β-adrenergic receptors by an agonist like this compound initiates a cascade of intracellular events. The receptor, a G-protein coupled receptor (GPCR), activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream target proteins, leading to a cellular response.[9]

The following diagram illustrates the β-adrenergic signaling pathway initiated by this compound.

G This compound-Induced β-Adrenergic Signaling Pathway This compound This compound beta_AR β-Adrenergic Receptor This compound->beta_AR binds and activates G_Protein G Protein (Gs) beta_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets leading to

β-Adrenergic Signaling Pathway

In addition to its effects on β-adrenergic receptors, this compound is also known to act on voltage-gated sodium channels, leading to an influx of sodium ions and causing neuronal depolarization.[9] This dual action contributes to its complex pharmacological and toxicological profile.

References

Unraveling the Structure-Activity Relationship of Mesaconitine and its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mesaconitine, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, is known for its potent biological activities, including analgesic and anti-inflammatory effects. However, its therapeutic potential is significantly limited by its narrow therapeutic window and high toxicity. The metabolism of this compound in the body leads to the formation of various metabolites, which may exhibit different activity and toxicity profiles compared to the parent compound. Understanding the structural-activity relationship (SAR) of this compound and its metabolites is crucial for the development of safer and more effective therapeutic agents.

This guide provides a comparative analysis of the biological activities of this compound and its known metabolites, supported by available experimental data. It also delves into the experimental protocols used to assess these activities and explores the signaling pathways involved.

Comparative Analysis of Biological Activities

The metabolism of this compound primarily involves reactions such as demethylation, deacetylation, dehydrogenation, and hydroxylation, leading to a variety of metabolites.[1] The structural modifications at different positions on the complex diterpenoid skeleton can significantly alter the biological activity and toxicity of these compounds.

While comprehensive quantitative data directly comparing this compound with all its identified metabolites is limited, available information on key metabolites and related Aconitum alkaloids provides valuable insights into their SAR.

Table 1: Comparative Toxicity of this compound and Related Alkaloids

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
This compoundMiceOral1.9[2][3][2][3]
This compoundMiceIntravenous0.068[3][3]
HypaconitineMiceOral2.8[4][4]
Aconitine (B1665448)MiceOral1.8[4][4]

Table 2: Comparative Analgesic Activity of this compound and its Metabolite

CompoundAnimal ModelAssayED50 (µg/kg)Reference
This compoundMiceAcetic acid-induced writhings.c.: 28 (11-37)[5]
BenzoylmesaconineMiceAcetic acid-induced writhingp.o.: 10 mg/kg*[6]

*Note: A direct ED50 value was not provided; however, at a dose of 10 mg/kg, Benzoylmesaconine showed significant analgesic activity.[6]

From the available data, it is evident that subtle structural changes can lead to significant differences in toxicity. For instance, Hypaconitine, which differs from this compound in the substituent at the C8 position, exhibits a higher LD50 value, suggesting lower toxicity.[4] Furthermore, the hydrolysis of the ester bond at C8 to form metabolites like Benzoylmesaconine is reported to reduce toxicity while retaining some pharmacological activity.[3][6]

Experimental Protocols

To ensure the reliability and reproducibility of the data presented, it is essential to understand the methodologies employed in these studies. Below are detailed protocols for key experiments used to evaluate the cytotoxicity and analgesic activity of this compound and its analogs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.[5][7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its metabolites) and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[9] The absorbance is directly proportional to the number of viable cells.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with This compound/Metabolites A->B 24h C Incubate B->C 24-72h D Add MTT Reagent C->D E Incubate to allow Formazan Formation D->E 4h F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test

The writhing test is a chemical-induced visceral pain model used to evaluate the efficacy of analgesic drugs.

Protocol:

  • Animal Acclimatization: Acclimate male mice to the experimental environment.[10]

  • Compound Administration: Administer the test compounds (e.g., this compound, Benzoylmesaconine) orally (p.o.) or subcutaneously (s.c.) at various doses.[6][10]

  • Induction of Writhing: After a specific pretreatment time (e.g., 60 minutes), intraperitoneally inject a 0.6% solution of acetic acid to induce the writhing response.[10]

  • Observation: Immediately after the acetic acid injection, observe the mice for a set period (e.g., 15 minutes) and count the number of writhes (a specific stretching posture).[10]

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to a control group that received the vehicle.

Experimental Workflow for Acetic Acid-Induced Writhing Test

Writhing_Test_Workflow cluster_workflow Acetic Acid-Induced Writhing Test Workflow A Administer Test Compound (this compound/Metabolite) B Pretreatment Period A->B e.g., 60 min C Inject Acetic Acid (i.p.) B->C D Observe and Count Writhes C->D e.g., 15 min E Calculate Percent Inhibition D->E

Caption: Workflow of the acetic acid-induced writhing test.

Signaling Pathways

This compound-induced toxicity is a complex process involving multiple signaling pathways. Studies have shown that this compound can induce hepatotoxicity by activating oxidative stress, initiating an inflammatory response, and inducing apoptosis.[2][11] The signaling pathways implicated in these processes include the HIF-1, MAPK, PI3K-Akt, and FoxO pathways.[2][11][12]

This compound-Induced Hepatotoxicity Signaling Cascade

Hepatotoxicity_Pathway cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K_Akt PI3K-Akt Pathway This compound->PI3K_Akt MAPK MAPK Pathway This compound->MAPK HIF1 HIF-1 Pathway This compound->HIF1 FoxO FoxO Pathway This compound->FoxO OxidativeStress Oxidative Stress PI3K_Akt->OxidativeStress Inflammation Inflammatory Response MAPK->Inflammation Apoptosis Apoptosis HIF1->Apoptosis FoxO->Apoptosis Hepatotoxicity Hepatotoxicity OxidativeStress->Hepatotoxicity Inflammation->Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: Signaling pathways involved in this compound-induced hepatotoxicity.

While the effects of this compound on these pathways have been investigated, there is a need for further research to elucidate how its various metabolites differentially modulate these signaling cascades. Such studies would provide a more complete picture of the SAR and could guide the design of new analogs with improved safety profiles.

References

Independent Replication of Mesaconitine's Antidepressant Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A dearth of independent replication studies on the antidepressant properties of mesaconitine (B191843), a diterpenoid alkaloid derived from the Aconitum plant species, necessitates a careful evaluation of the existing evidence and a comparison with established antidepressant agents. While preclinical findings suggest a potential antidepressant-like profile for this compound, the limited data and lack of corroborative research highlight the need for further investigation. This guide provides a comprehensive comparison of this compound with commonly used antidepressants, drawing on available experimental data and outlining the methodologies employed.

This compound, a compound known for its high toxicity, has been reported to exhibit antidepressant-like effects in preclinical models.[1] The primary evidence stems from a 2011 study by Nesterova et al., which demonstrated that course treatment with diterpene alkaloids from Aconitum baicalense, including this compound, reduced immobilization time in the tail suspension test in mice.[1][2] This effect was not associated with changes in general motor activity, suggesting a specific antidepressant-like action.[2] The proposed mechanism involves the modulation of serotonin (B10506) sensitivity.[2]

The mechanism of action of this compound is thought to be similar to that of tricyclic antidepressants (TCAs) and norepinephrine (B1679862) reuptake inhibitors (NRIs), involving the central noradrenergic and serotonin systems.[3][4] It is believed to stimulate β-adrenergic receptors, leading to a cascade of intracellular events that may contribute to its antidepressant effects.[4]

Comparative Preclinical Efficacy

To provide a context for the limited findings on this compound, this guide compares its reported effects with those of three widely prescribed antidepressants: Fluoxetine (an SSRI), Venlafaxine (an SNRI), and Amitriptyline (a TCA). The tail suspension test (TST) is a common behavioral paradigm used to assess antidepressant efficacy in rodents, where a reduction in immobility time is indicative of an antidepressant-like effect.[5]

Compound ClassCompoundAnimal ModelBehavioral TestDosageKey FindingReference
Diterpene Alkaloid This compound MiceTail Suspension TestNot Specified in AbstractReduced immobility time[1][2]
SSRI Fluoxetine Female MRL/MpJ MiceTail Suspension Test10 mg/kg (acute)Significantly reduced immobility time[6]
SNRI Venlafaxine Male C57BL/6J MiceTail Suspension Test20 mg/kg/day (2 weeks)Increased immobility time (in a demyelination model)[7]
TCA Amitriptyline Male CD1 MiceTail Suspension Test10 mg/kg (acute)Significantly decreased immobility time[8]

Note: The data for this compound is based on the abstract of the Nesterova et al. (2011) study, as the full paper with specific dosage and quantitative results was not accessible. The effect of Venlafaxine in the cited study was observed in a disease model, which may not be directly comparable to standard antidepressant screening.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols typically employed in the assessment of antidepressant-like effects in preclinical models.

Tail Suspension Test (TST)

The Tail Suspension Test is a widely used behavioral assay to screen for potential antidepressant drugs.[5]

Procedure:

  • Mice are individually suspended by their tails from a lever, using adhesive tape, for a period of 6 minutes.[6][8]

  • The duration of immobility, defined as the absence of any movement other than that required for respiration, is recorded during the last 4 minutes of the test.[8]

  • A reduction in the total time of immobility is interpreted as an antidepressant-like effect.[5]

Drug Administration:

  • This compound: The Nesterova et al. study mentions "course treatment," implying repeated administration, but specific details are lacking in the abstract.[2]

  • Fluoxetine: Administered intraperitoneally (i.p.) 30 minutes before the test.[6]

  • Venlafaxine: Administered by oral gavage daily for two weeks.[7]

  • Amitriptyline: Administered i.p. 30 minutes before the test.[8]

Signaling Pathways and Experimental Workflow

The purported mechanism of this compound's antidepressant action involves the β-adrenergic receptor signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating antidepressant efficacy.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus β-AR β-Adrenergic Receptor G Gs β-AR->G AC Adenylate Cyclase G->AC cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates BDNF_Gene BDNF Gene CREB->BDNF_Gene Binds to Antidepressant Effects Antidepressant Effects BDNF_Gene->Antidepressant Effects Promotes Neurogenesis & Plasticity This compound This compound This compound->β-AR Activates cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis Animals Select Animal Model (e.g., Mice) Housing Acclimatize Animals to Housing Conditions Animals->Housing Groups Randomize into Treatment Groups Housing->Groups Drug_Admin Administer Test Compound (e.g., this compound) or Vehicle/Comparator Groups->Drug_Admin TST Perform Tail Suspension Test (TST) Drug_Admin->TST OFT Conduct Open Field Test (to assess locomotor activity) Drug_Admin->OFT Data_Collection Record Immobility Time (TST) & Distance Moved (OFT) TST->Data_Collection OFT->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Interpretation Interpret Results Stats->Interpretation

References

A Comparative Analysis of Mesaconitine's Effects on Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the documented effects of Mesaconitine (B191843) (MA), a major bioactive and toxic alkaloid isolated from Aconitum species, on various neuronal cell lines. The information presented herein is intended to support research and development efforts by summarizing key experimental findings, detailing methodologies, and illustrating the implicated signaling pathways.

Executive Summary

This compound is a potent neurotoxin that exerts complex, dose-dependent effects on neuronal cells.[1] Its primary mechanism of action involves the modulation of voltage-dependent sodium channels, leading to hyperexcitability at low concentrations and depressant effects at higher doses.[1] Furthermore, MA has been shown to interact with the noradrenergic system, impacting neuronal excitability.[2] This guide consolidates in vitro data from studies on murine hippocampal HT22 cells and primary rat hippocampal pyramidal cells to provide a comparative perspective on its neurotoxic profile. While direct comparative studies across multiple cell lines are limited, this document synthesizes the available evidence to facilitate a clearer understanding of this compound's neuronal impact.

Data Presentation: A Comparative Look at this compound's Cytotoxicity

The following table summarizes the quantitative data on the cytotoxic effects of this compound on the HT22 neuronal cell line.

Cell LineAssayConcentrationIncubation TimeResultReference
HT22 (Murine Hippocampal)CCK-8800 µM72 hoursCell viability decreased to 70.67%[3]
HT22 (Murine Hippocampal)CCK-81600 µM72 hoursCell viability decreased to 45.11%[3]
HT22 (Murine Hippocampal)LDH Release AssayDose-dependent72 hoursSignificant increase in LDH release[3]

Key Experimental Findings Across Neuronal Cell Types

HT22 Mouse Hippocampal Neurons

Studies on the HT22 cell line reveal that this compound induces significant neurotoxicity. Treatment with MA leads to a dose-dependent reduction in cell viability and a corresponding increase in the release of lactate (B86563) dehydrogenase (LDH), indicative of compromised cell membrane integrity.[3] Morphologically, MA-treated HT22 cells exhibit a rounded, heteromorphic shape with reduced intercellular connections.[3] At the subcellular level, this compound exposure results in mitochondrial damage, including dissolution of the mitochondrial membrane and disappearance of cristae.[3] This mitochondrial dysfunction is a key trigger for the induction of autophagy, a cellular degradation and recycling process, which was observed to be upregulated in MA-treated HT22 cells.[3]

Rat Hippocampal Pyramidal Cells

In primary cultures of rat hippocampal pyramidal cells, this compound demonstrates a distinct excitatory effect at low concentrations. At a concentration of 10 nM, MA was found to increase the amplitude of the postsynaptic population spike by over 30% and elicit additional spikes.[2] This enhancement of neuronal activity is attributed to the inhibition of noradrenaline uptake, leading to an elevated extraneuronal noradrenaline level.[2] This effect was abolished by the application of β-adrenoceptor antagonists, confirming the involvement of the noradrenergic system.[2]

Signaling Pathways and Mechanisms of Action

This compound's neurotoxicity is multifaceted, involving direct effects on ion channels and modulation of neurotransmitter systems.

Voltage-Gated Sodium Channel Modulation

A primary mechanism of this compound's action is its potent effect on voltage-dependent sodium channels in excitable cells, including neurons.[1] By binding to these channels, MA causes a persistent influx of Na+, leading to membrane depolarization and hyperexcitability.[1] At higher concentrations, this can progress to a state of complete inexcitability.[1]

G This compound This compound Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Na_Influx Persistent Na+ Influx Na_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability Inexcitability Inexcitability (High Concentrations) Hyperexcitability->Inexcitability

This compound's effect on voltage-gated sodium channels.
Noradrenergic System Involvement

This compound significantly impacts the noradrenergic system, which plays a crucial role in regulating neuronal excitability.

G This compound This compound NA_Uptake Noradrenaline Uptake Inhibition This compound->NA_Uptake Extra_NA Increased Extraneuronal Noradrenaline NA_Uptake->Extra_NA Beta_Receptor β-Adrenergic Receptor Activation Extra_NA->Beta_Receptor Neuronal_Excitability Increased Neuronal Excitability Beta_Receptor->Neuronal_Excitability

This compound's modulation of the noradrenergic system.

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: HT22 cells were seeded in 96-well plates at a specified density.

  • Treatment: Cells were treated with varying concentrations of this compound (e.g., 800 µM and 1600 µM) for 72 hours.[3]

  • Reagent Addition: Following incubation, a CCK-8 (Cell Counting Kit-8) solution was added to each well.

  • Incubation: The plates were incubated for a specified period to allow for the conversion of the WST-8 tetrazolium salt to formazan (B1609692) by viable cells.

  • Measurement: The absorbance was measured at 450 nm using a microplate reader. Cell viability was calculated as a percentage relative to the control group.

Lactate Dehydrogenase (LDH) Release Assay
  • Cell Culture and Treatment: HT22 cells were cultured and treated with different concentrations of this compound for 72 hours as described above.[3]

  • Supernatant Collection: After the treatment period, the cell culture supernatant was collected from each well.

  • LDH Reaction: The collected supernatant was incubated with a reaction mixture from a commercially available LDH cytotoxicity assay kit. This reaction measures the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the amount of LDH released.

  • Measurement: The absorbance of the resulting formazan product was measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The amount of LDH released was quantified and expressed as a percentage of the total LDH release from lysed control cells.

G cluster_viability Cell Viability Assay (CCK-8) cluster_ldh LDH Release Assay v1 Seed HT22 Cells v2 Treat with this compound v1->v2 v3 Add CCK-8 Solution v2->v3 v4 Incubate v3->v4 v5 Measure Absorbance at 450 nm v4->v5 l1 Culture and Treat HT22 Cells l2 Collect Supernatant l1->l2 l3 Incubate with LDH Reaction Mix l2->l3 l4 Measure Absorbance l3->l4

References

Unraveling Mesaconitine-Induced Liver Injury: A Comparative Guide to Hepatotoxicity Mechanisms in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanisms underlying mesaconitine-induced hepatotoxicity in rats against other well-established hepatotoxic agents. Leveraging experimental data, this document details the distinct and overlapping pathways of liver injury, offering valuable insights for toxicological studies and the development of safer therapeutic agents.

This compound (B191843), a diterpenoid alkaloid found in plants of the Aconitum genus, is known for its potent pharmacological effects, but also for its significant cardiotoxicity and hepatotoxicity. Understanding the mechanisms of its adverse effects on the liver is crucial for risk assessment and the development of potential antidotes. This guide compares the hepatotoxic profile of this compound with three widely studied hepatotoxins: acetaminophen (B1664979) (APAP), carbon tetrachloride (CCl4), and thioacetamide (B46855) (TAA), providing a framework for validating and contextualizing experimental findings in rat models.

Comparative Analysis of Hepatotoxicity Markers

The administration of this compound and other hepatotoxins in rats leads to significant elevations in serum markers of liver damage, primarily alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). The following tables summarize quantitative data from representative studies, showcasing the dose-dependent nature of the induced hepatotoxicity.

Table 1: Effect of this compound on Liver Function Markers in Rats [1][2]

Treatment GroupDoseDurationSerum ALT (U/L)Serum AST (U/L)
Control (Normal Saline)-6 days~ 40~ 120
This compound (Low Dose)0.8 mg/kg/day6 daysSignificantly IncreasedSignificantly Increased
This compound (High Dose)1.2 mg/kg/day6 daysSignificantly IncreasedSignificantly Increased
Note: Specific numerical values for the treated groups were not provided in the source, but were stated as significantly increased (p < 0.05) compared to the control group.

Table 2: Comparative Effects of Alternative Hepatotoxins on Liver Function Markers in Rats

HepatotoxinDoseTime PointSerum ALT (U/L) - Fold Increase vs. ControlSerum AST (U/L) - Fold Increase vs. ControlReference
Acetaminophen (APAP)1 g/kg24 hours~ 2-3 fold~ 2-3 fold[3]
Carbon Tetrachloride (CCl4)2.0 mL/kg12 hoursSignificant IncreaseSignificant Increase[4]
Thioacetamide (TAA)50 mg/kg12 hoursSignificant IncreaseSignificant Increase[5]

Mechanistic Insights into Hepatotoxicity

The hepatotoxicity of this compound and the selected alternative compounds involves a cascade of cellular events, primarily revolving around oxidative stress, inflammation, and apoptosis.

This compound-Induced Hepatotoxicity

Studies suggest that this compound-induced liver injury is a multifaceted process involving the activation of several key signaling pathways.[1][2][6] The primary mechanisms identified are:

  • Oxidative Stress: this compound administration leads to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system in hepatocytes.

  • Inflammatory Response: The initial cellular damage triggers an inflammatory cascade, characterized by the infiltration of inflammatory cells and the release of pro-inflammatory cytokines.

  • Apoptosis: Programmed cell death, or apoptosis, is a crucial mechanism of cell demise in this compound-induced hepatotoxicity.

Western blot analysis of liver tissues from rats treated with this compound has shown a significant increase in the expression of key proteins involved in these processes.[1][7]

Table 3: Key Protein Expression Changes in this compound-Induced Hepatotoxicity in Rat Liver [1][7]

ProteinFunctionObservation in this compound-Treated Rats
HMOX1 (Heme Oxygenase 1)Antioxidant, cellular defense against oxidative stressSignificantly Increased
IL2 (Interleukin-2)Pro-inflammatory cytokineSignificantly Increased
Caspase-3Key executioner of apoptosisSignificantly Increased
Comparative Mechanisms of Alternative Hepatotoxins
  • Acetaminophen (APAP): APAP-induced hepatotoxicity is initiated by its metabolic activation by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[8] Depletion of cellular glutathione (B108866) (GSH) by NAPQI leads to mitochondrial oxidative stress and dysfunction, ultimately causing necrotic cell death.[9]

  • Carbon Tetrachloride (CCl4): Similar to APAP, CCl4 is metabolized by cytochrome P450 to form the highly reactive trichloromethyl free radical (•CCl3).[10] This radical initiates lipid peroxidation of cellular membranes, leading to loss of cellular integrity, calcium homeostasis disruption, and subsequent cell death.[10][11]

  • Thioacetamide (TAA): TAA is bioactivated by cytochrome P450 enzymes to its toxic metabolite, thioacetamide-S-oxide.[12] This metabolite covalently binds to cellular macromolecules, inducing oxidative stress, mitochondrial damage, and centrilobular necrosis.[12]

Signaling Pathways in Hepatotoxicity

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways implicated in this compound-induced hepatotoxicity and provide a comparative overview of the pathways activated by the alternative hepatotoxins.

Mesaconitine_Hepatotoxicity_Pathway cluster_cell Cellular Response This compound This compound Hepatocyte Hepatocyte ROS ↑ Reactive Oxygen Species (ROS) Hepatocyte->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress HIF1 HIF-1 Pathway OxidativeStress->HIF1 MAPK MAPK Pathway OxidativeStress->MAPK PI3KAkt PI3K-Akt Pathway OxidativeStress->PI3KAkt FoxO FoxO Pathway OxidativeStress->FoxO HMOX1 ↑ HMOX1 OxidativeStress->HMOX1 Inflammation Inflammatory Response IL2 ↑ IL2 Inflammation->IL2 Apoptosis Apoptosis Caspase3 ↑ Caspase-3 Apoptosis->Caspase3 HIF1->Inflammation HIF1->Apoptosis MAPK->Inflammation MAPK->Apoptosis PI3KAkt->Inflammation PI3KAkt->Apoptosis FoxO->Inflammation FoxO->Apoptosis LiverInjury Hepatocellular Injury & Necrosis HMOX1->LiverInjury IL2->LiverInjury Caspase3->LiverInjury

Caption: this compound-induced hepatotoxicity signaling cascade.

Comparative_Hepatotoxicity_Workflow cluster_initiators Hepatotoxic Agents cluster_activation Metabolic Activation (Cytochrome P450) cluster_mechanisms Core Mechanisms of Injury This compound This compound OxidativeStress Oxidative Stress (ROS Generation) This compound->OxidativeStress APAP Acetaminophen (APAP) ReactiveMetabolites Formation of Reactive Metabolites APAP->ReactiveMetabolites CCl4 Carbon Tetrachloride (CCl4) CCl4->ReactiveMetabolites TAA Thioacetamide (TAA) TAA->ReactiveMetabolites ReactiveMetabolites->OxidativeStress Inflammation Inflammation OxidativeStress->Inflammation ApoptosisNecrosis Apoptosis / Necrosis Inflammation->ApoptosisNecrosis LiverInjury Hepatocellular Injury ApoptosisNecrosis->LiverInjury

Caption: Comparative workflow of hepatotoxin-induced liver injury.

Experimental Protocols

Animal Model for this compound Hepatotoxicity
  • Animal Species: Male Sprague-Dawley (SD) rats.[2]

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Free access to standard chow and water.

  • Treatment Groups:

    • Control Group: Administered normal saline.

    • Low-Dose this compound Group: 0.8 mg/kg/day of this compound administered orally.[2]

    • High-Dose this compound Group: 1.2 mg/kg/day of this compound administered orally.[2]

  • Duration: 6 days.[2]

  • Sample Collection: At the end of the treatment period, blood samples are collected for serum biochemical analysis (ALT, AST). Liver tissues are harvested for histopathological examination and Western blot analysis.

Western Blot Analysis
  • Protein Extraction: Liver tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins (e.g., HMOX1, IL2, Caspase-3, and a loading control like GAPDH or β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using densitometry software and normalized to the loading control.

This guide provides a foundational understanding of this compound-induced hepatotoxicity in rats, contextualized by comparisons with other known hepatotoxins. The presented data and experimental protocols serve as a valuable resource for designing and interpreting toxicological studies, ultimately contributing to the safer development of novel therapeutics.

References

Comparative toxicogenomics of Mesaconitine and other Aconitum alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Toxicogenomics of Mesaconitine and Other Aconitum Alkaloids

Introduction

Aconitum species, commonly known as aconite or wolfsbane, are perennial herbs that contain highly toxic C19-diterpenoid alkaloids.[1] These plants are utilized in traditional medicine for their analgesic, anti-inflammatory, and cardiotonic properties.[2][3] However, the therapeutic window for these compounds is exceedingly narrow due to their potent toxicity.[1][4] The primary toxic alkaloids responsible for the adverse effects are the diester-diterpenoid alkaloids (DDAs), most notably this compound (MA), Aconitine (AC), and Hypaconitine (HA).[5][6]

All three compounds share a similar core structure which contributes to their shared mechanisms of cardiotoxicity and neurotoxicity.[4] Poisoning can occur from the improper use of herbal medicines or accidental ingestion of the plant.[7] This guide provides a comparative overview of the toxicogenomics of this compound and other major Aconitum alkaloids, supported by experimental data, to elucidate their mechanisms of toxicity at the molecular level for researchers, scientists, and drug development professionals.

Primary Mechanism of Toxicity: Voltage-Gated Sodium Channels

The principal toxicological mechanism of Aconitum alkaloids, including this compound, Aconitine, and Hypaconitine, involves their interaction with voltage-gated sodium channels (VGSCs) in the membranes of excitable cells like neurons, cardiomyocytes, and skeletal muscles.[5][7] These alkaloids bind to site 2 of the α-subunit of the sodium channel, which leads to the persistent activation and delayed inactivation of these channels.[5][8] This sustained influx of sodium ions causes prolonged depolarization of the cell membrane, leading to a state of hyperexcitability followed by complete inexcitability of nerve cells.[7] The disruption of normal ion homeostasis is the primary driver of the severe cardiotoxic and neurotoxic effects associated with Aconitum alkaloid poisoning.[2][9]

Comparative Toxicity Data

The lethal toxicity of Aconitum alkaloids varies, with published median lethal dose (LD50) values providing a quantitative comparison. The toxicity is generally high, with oral LD50 in mice reported to be 1.8 mg/kg for Aconitine.[10][11] this compound also has a narrow therapeutic window, with a reported oral LD50 of 1.9 mg/kg in animals.[3][4]

AlkaloidAnimal ModelRoute of AdministrationLD50 ValueReference
Aconitine (AC) MouseOral1.8 mg/kg[10][11]
MouseIntravenous~0.047 mg/kg[6]
This compound (MA) AnimalOral1.9 mg/kg[3][4]
MouseIntravenous0.068 mg/kg[4]
Hypaconitine (HA) --Data not consistently available in provided search results-

Note: The toxicity of these alkaloids can be significantly reduced through processing methods like prolonged boiling or steaming, which hydrolyze the highly toxic diester-diterpenoid alkaloids into less toxic monoester forms.[1][6]

Toxicogenomics of this compound

Recent studies integrating transcriptomics, proteomics, and metabolomics have shed light on the molecular mechanisms underlying this compound-induced toxicity.

Neurotoxicity

In vitro studies using the murine hippocampal neuronal cell line HT22 have demonstrated that this compound induces neurotoxicity in a dose-dependent manner.[12] Exposure to MA leads to morphological changes, reduced cell viability, and increased lactate (B86563) dehydrogenase (LDH) release.[12] Integrated transcriptomic and proteomic analyses revealed that MA treatment upregulates mRNA and proteins associated with autophagic and lysosomal pathways.[12] Further investigation showed a correlation between the expression of autophagy-related genes and N6-methyladenosine (m6A) modification, suggesting an epigenetic regulatory mechanism.[12] In vivo studies in zebrafish larvae showed that MA treatment decreased the expression of genes associated with neurodevelopment, such as elavl3, gap43, gfap, and mbpa, and resulted in reduced locomotor activity.[12]

Hepatotoxicity

Studies in rats have shown that this compound administration can induce liver toxicity.[7][13] A combined metabolomics and network toxicology approach revealed that MA may induce hepatotoxicity by activating oxidative stress, initiating an inflammatory response, and inducing apoptosis.[13][14] Western blot analysis confirmed the increased expression of HMOX1 (Heme Oxygenase 1), IL2 (Interleukin-2), and Caspase-3 proteins in the liver following MA administration.[7][13] The study identified alterations in several metabolic pathways, including those for amino acids, vitamins, glucose, and lipids.[13][14]

Key Genes and Proteins Affected by this compound
CategoryGene/ProteinOrgan/Cell TypeEffectReference
Neurodevelopment elavl3, gap43, gfap, mbpaZebrafish LarvaeDecreased mRNA expression[12]
Oxidative Stress HMOX1Rat LiverIncreased protein expression[7][13]
Inflammation IL2Rat LiverIncreased protein expression[7][13]
Apoptosis Caspase-3Rat LiverIncreased protein expression[7][13]
Autophagy Autophagy-related genesHT22 CellsUpregulated mRNA and protein expression[12]

Comparative Toxicogenomics with Other Aconitum Alkaloids

While this compound, Aconitine, and Hypaconitine share a primary toxic mechanism, metabolomic studies suggest differences in their broader biological impacts.

Aconitine (AC) is the most extensively studied of the three. Its cardiotoxicity and neurotoxicity are well-documented.[2][9] Aconitine-induced cardiotoxicity has been linked to alterations in ion channels, energy metabolism, and oxidative injury.[15] It can induce apoptosis in cardiomyocytes by activating the TNFα and NLRP3 inflammasome pathways.[15] Studies in zebrafish have shown that Aconitine impairs cardiac, liver, and neural development.[9]

Hypaconitine (HA) appears to have a different metabolic impact compared to this compound and Aconitine. A metabolomic analysis in rats showed that while all three alkaloids caused decreased plasma levels of glutamine and creatinine (B1669602) (suggesting impaired heart and muscle function), the number of significantly altered metabolites was much higher in the Hypaconitine-treated group.[16] This suggests that the toxicity and corresponding mechanisms of Hypaconitine may differ from those of Aconitine and this compound.[16] Additionally, Hypaconitine is reported to be the most stable of the three during heating processes, suggesting it may be a major contributor to the toxicity of processed Aconitum products.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicogenomic studies. Below are representative protocols for key experiments.

Cell Viability and Cytotoxicity Assays

1. Cell Culture and Treatment:

  • Murine hippocampal neuronal cells (HT22) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 400, 800, 1600 µM) for a specified duration (e.g., 72 hours).[12]

2. Cell Viability Assessment (CCK-8 Assay):

  • After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • The plate is incubated for an additional 1-4 hours at 37°C.

  • The absorbance is measured at 450 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control group.[12]

3. Cytotoxicity Assessment (LDH Release Assay):

  • After treatment, the cell culture supernatant is collected.

  • The amount of lactate dehydrogenase (LDH) released into the supernatant is measured using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Absorbance is read at the appropriate wavelength.

  • LDH release is calculated as a percentage of the maximum LDH release from a positive control (lysis buffer).[12]

Transcriptomic and Proteomic Analysis Workflow

The following workflow outlines the general steps for an integrated transcriptomic and proteomic analysis of cells treated with an Aconitum alkaloid.

G cluster_sample_prep Sample Preparation cluster_transcriptomics Transcriptomic Analysis cluster_proteomics Proteomic Analysis cluster_integration Integrated Analysis CellCulture Cell Culture (e.g., HT22) Treatment Treatment with Aconitum Alkaloid CellCulture->Treatment Harvest Cell Harvesting Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction & Digestion Harvest->Protein_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis_T Bioinformatic Analysis (DEGs, Pathway Enrichment) Sequencing->Data_Analysis_T Integration Integrated Multi-Omics Analysis Data_Analysis_T->Integration LC_MS LC-MS/MS Analysis Protein_Extraction->LC_MS Data_Analysis_P Database Searching & Quantification (DEPs, Pathway Analysis) LC_MS->Data_Analysis_P Data_Analysis_P->Integration Validation Experimental Validation (qPCR, Western Blot) Integration->Validation G cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects MA This compound (MA) MAPK MAPK Pathway MA->MAPK PI3K PI3K-Akt Pathway MA->PI3K FoxO FoxO Pathway MA->FoxO OxidativeStress Oxidative Stress (HMOX1 Up) MAPK->OxidativeStress Apoptosis Apoptosis (Caspase-3 Up) PI3K->Apoptosis Inflammation Inflammation (IL2 Up) FoxO->Inflammation Hepatotoxicity Hepatotoxicity OxidativeStress->Hepatotoxicity Inflammation->Hepatotoxicity Apoptosis->Hepatotoxicity G Aconitine Aconitine VGSC Voltage-Gated Na+ Channel (Persistent Activation) Aconitine->VGSC Na_Influx Increased Intracellular Na+ VGSC->Na_Influx Ca_Overload Ca2+ Overload Na_Influx->Ca_Overload Mitochondria Mitochondrial Dysfunction (ROS Production, ATP Depletion) Ca_Overload->Mitochondria Apoptosis Apoptosis (e.g., TNFα/NLRP3 activation) Mitochondria->Apoptosis Toxicity Cardiotoxicity & Neurotoxicity Apoptosis->Toxicity

References

Unveiling the Efficacy of Traditional Processing in Mitigating Mesaconitine Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of Aconitum species in traditional medicine, particularly in Traditional Chinese Medicine (TCM) and Ayurveda, has a long history, valued for its therapeutic properties. However, its application is shadowed by the presence of highly toxic C19 diester-diterpenoid alkaloids (DDAs), including the potent neurotoxin and cardiotoxin, mesaconitine (B191843). To ensure safety, a variety of traditional processing methods, known as "Paozhi" in TCM, have been developed over centuries. This guide provides a comparative analysis of these methods, supported by experimental data, to assess their efficacy in reducing this compound toxicity.

The primary mechanism behind the detoxification of Aconitum roots involves the hydrolysis of toxic DDAs, such as this compound, into less toxic monoester-diterpenoid alkaloids (MDAs) like benzoylmesaconine, and eventually to non-toxic amine-diterpenoid alkaloids.[[“]][2] This conversion significantly reduces the overall toxicity of the herbal preparation.[[“]][[“]]

Comparative Analysis of Processing Methods on this compound Content

The following table summarizes the quantitative reduction of this compound content in various Aconitum species through different traditional processing methods, as reported in scientific literature.

Aconitum SpeciesProcessing MethodUnprocessed this compound (mg/kg)Processed this compound (mg/kg)Fold ReductionReference
A. carmichaeliiShodhana with cow milk15.3051.047~14.6[4]
A. carmichaeliiDecoction with water (TCM method)15.3052.448~6.3[4]
A. kusnezoffiiShodhana with cow milk9.6801.964~4.9[4]
A. kusnezoffiiDecoction with water (TCM method)9.6801.729~5.6[4]
A. heterophyllumShodhana with cow urine2.829Not Detected>2.8[4]

Note: The efficiency of toxicity reduction can be influenced by factors such as the specific plant species, processing duration, and temperature.[4][5] For instance, one study concluded that the overall efficiency of reducing toxic alkaloids is in the order of: Processing with water > Shodhana with cow milk > Shodhana with cow urine.[4] Modern techniques such as high-pressure steaming have also been shown to be highly effective in reducing diester alkaloid content to undetectable levels.[6]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the assessment of traditional processing on this compound toxicity.

1. Traditional Processing Methods (as per a comparative study): [4]

  • Sample Preparation: The roots of Aconitum heterophyllum, A. carmichaelii, and A. kusnezoffii were used.

  • Ayurvedic Shodhana with Cow Milk/Urine:

    • Aconite roots were tied in a cotton cloth to form a bundle ("pottali").

    • The bundle was immersed in either cow's milk or cow's urine in a stainless-steel vessel.

    • The mixture was boiled for 3 hours.

    • After cooling, the roots were removed, washed with lukewarm water, and sun-dried.

  • Traditional Chinese Medicine (TCM) Decoction with Water:

    • Aconite roots were soaked in water for 24 hours.

    • The soaked roots were then boiled in fresh water for 8 hours.

    • The water was replaced, and the roots were boiled for another 24 hours.

    • The processed roots were then dried.

2. Quantification of this compound and Other Alkaloids: [4]

  • Instrumentation: Ultra-High-Performance Liquid Chromatography combined with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF/MS).

  • Sample Extraction:

    • Dried and powdered plant material (1g) was extracted with 10 mL of a methanol-water-formic acid (70:29.5:0.5, v/v/v) solvent system.

    • The mixture was sonicated for 30 minutes.

    • The extract was centrifuged, and the supernatant was filtered through a 0.22 µm syringe filter before injection into the UHPLC system.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile (B52724) with 0.1% formic acid.

    • Flow Rate: Typically around 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Data Acquisition: Full scan mode to detect all ions and targeted MS/MS mode to identify and quantify specific alkaloids based on their precursor and product ions.

  • Quantification: The concentration of this compound was determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a certified reference standard of this compound.

Visualizing the Process and Pathway

To better illustrate the experimental workflow and the molecular mechanisms of this compound toxicity, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Traditional Processing cluster_2 Extraction & Analysis cluster_3 Toxicity Assessment raw_aconitum Raw Aconitum Roots processing Processing Methods (e.g., Boiling, Steaming, Decoction) raw_aconitum->processing Application of processing technique extraction Solvent Extraction raw_aconitum->extraction Control Group processed_aconitum Processed Aconitum Roots processing->processed_aconitum processed_aconitum->extraction Experimental Group analysis UHPLC-QTOF/MS Analysis extraction->analysis toxicity_assay Toxicity Assays (e.g., LD50 determination) analysis->toxicity_assay Quantified Alkaloid Content

Experimental Workflow for Assessing Detoxification

G cluster_0 This compound Exposure cluster_1 Cellular Effects cluster_2 Signaling Pathways cluster_3 Toxicological Outcomes MA This compound (MA) VSSC Voltage-Gated Sodium Channels MA->VSSC Binds and activates OxidativeStress Oxidative Stress MA->OxidativeStress MAPK MAPK Signaling Pathway MA->MAPK PI3K_Akt PI3K-Akt Signaling Pathway MA->PI3K_Akt HIF1 HIF-1 Signaling Pathway MA->HIF1 FoxO FoxO Signaling Pathway MA->FoxO Neurotoxicity Neurotoxicity VSSC->Neurotoxicity Cardiotoxicity Cardiotoxicity VSSC->Cardiotoxicity MitochondrialDamage Mitochondrial Damage OxidativeStress->MitochondrialDamage Autophagy Autophagy MitochondrialDamage->Autophagy Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis Hepatotoxicity Hepatotoxicity HIF1->Hepatotoxicity FoxO->Hepatotoxicity Autophagy->Neurotoxicity Apoptosis->Neurotoxicity Apoptosis->Cardiotoxicity Apoptosis->Hepatotoxicity

This compound Toxicity Signaling Pathways

Conclusion

Traditional processing methods are demonstrably effective in reducing the concentration of the toxic alkaloid this compound in Aconitum species. The primary mechanism is the hydrolysis of diester-diterpenoid alkaloids into their less toxic monoester forms. The choice of processing method significantly impacts the degree of detoxification, with methods involving prolonged heating in water or specific traditional liquid media showing substantial reductions in this compound content. Modern analytical techniques like UHPLC-QTOF/MS are crucial for the precise quantification of these changes, ensuring the safety and quality control of processed Aconitum-derived medicines. Further research into optimizing these processing techniques and understanding the complex interplay of alkaloids during processing will continue to enhance the safe therapeutic application of this potent traditional medicine. Understanding the signaling pathways involved in this compound toxicity, including the MAPK, PI3K-Akt, and HIF-1 pathways, provides a basis for developing potential therapeutic interventions for aconitine (B1665448) poisoning.[7][8]

References

Comparative Analysis of Mesaconitine's Potency as a Sodium Channel Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative potency and mechanism of action of sodium channel modulators is paramount for advancing neuroscience and cardiology research. This guide provides a detailed comparison of Mesaconitine, a highly toxic diterpenoid alkaloid, with other notable sodium channel modulators. The data presented herein is collated from various experimental studies to offer an objective performance benchmark.

This compound, derived from plants of the Aconitum genus, is a potent activator of voltage-gated sodium channels (Nav).[1] Like the related alkaloids Aconitine and Hypaconitine, it binds to neurotoxin binding site 2 on the alpha subunit of the channel protein.[2][3][4] This binding event locks the channel in an open state, causing persistent sodium ion influx, membrane depolarization, and subsequent hyperexcitability in tissues such as the myocardium, nerves, and muscles.[1][2] This mechanism of action is shared by other well-known activators like Veratridine and Batrachotoxin (B49).[4]

Signaling Pathway of Site 2 Sodium Channel Activators

The binding of this compound and other site 2 toxins to voltage-gated sodium channels initiates a cascade of events leading to cellular hyperexcitability. The persistent activation of the channel leads to a sustained influx of sodium ions, which in turn causes prolonged membrane depolarization. This can lead to downstream effects such as the opening of voltage-gated calcium channels, leading to an increase in intracellular calcium, and the excessive release of neurotransmitters.

cluster_membrane Cell Membrane Nav Voltage-Gated Sodium Channel (Nav) Na_Influx Sustained Na+ Influx Nav->Na_Influx Prevents Inactivation Modulator This compound / Site 2 Activator Modulator->Nav Binds to Site 2 (Open State) Depolarization Persistent Membrane Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Opens Voltage-Gated Ca2+ Channels Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Excitability Cellular Hyperexcitability (e.g., Arrhythmias, Paresthesia) Depolarization->Excitability Na_Influx->Depolarization Ca_Influx->Neurotransmitter

Caption: Signaling pathway of this compound and other site 2 sodium channel activators.

Quantitative Potency Comparison

The potency of sodium channel modulators is typically quantified by their half-maximal effective concentration (EC50) for activators or half-maximal inhibitory concentration (IC50) for blockers. The following table summarizes available data for this compound and other relevant modulators.

CompoundTypeTargetPotency MetricValueReference(s)
This compound ActivatorNav ChannelsEC50 (for ↑ [Na+]i)~3 µM*[5]
AconitineActivatorRat Nav ChannelsK_d1.2 µM[3]
VeratridineActivatorHuman Nav1.7EC508 µM - 9.53 µM[6][7][8][9]
Human Nav1.5EC5028 µM[9]
Human Nav1.7IC50 (peak current)18.39 µM[6][7][8]
BatrachotoxinActivatorNav Channels-Extremely Potent**[10][11][12]
Lappaconitine (B608462)BlockerHuman Nav1.7IC5027.67 µM[13]
Tetrodotoxin (TTX)BlockerTTX-Sensitive NavIC50Low nM range[14]

*Data from a study on a high-affinity group of Aconitum alkaloids, including this compound, binding to site 2.[5] **Qualitative assessment from multiple sources; specific EC50 values are not readily available in the cited literature, but it is widely regarded as one of the most potent activators.

Experimental Protocols

The characterization of sodium channel modulators predominantly relies on electrophysiological techniques, with the whole-cell patch-clamp method being the gold standard.[15] This technique allows for the direct measurement of ion currents across the cell membrane of a single cell expressing the channel of interest.

Representative Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to determine the effect of a test compound (e.g., this compound) on a specific voltage-gated sodium channel subtype expressed in a mammalian cell line (e.g., HEK293 cells).

  • Cell Preparation:

    • Culture HEK293 cells that are stably or transiently expressing the human Nav channel subtype of interest (e.g., Nav1.7).

    • Plate the cells onto glass coverslips 24-48 hours prior to the experiment to allow for adherence and optimal health.

    • Use cells at a low passage number to ensure consistent channel expression levels.

  • Solution Preparation:

    • External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[16]

    • Internal (Pipette) Solution (in mM): Composition can vary, but a typical solution includes 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. Cesium is used to block potassium channels.

    • Compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution immediately before application.

  • Recording Procedure:

    • Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

    • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.

    • Approach a target cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal ("giga-seal") between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the cell membrane patch under the pipette, establishing the "whole-cell" configuration. This allows electrical access to the cell's interior.

    • Clamp the cell membrane potential at a holding potential where most sodium channels are in a closed, resting state (e.g., -100 mV).

  • Data Acquisition:

    • Apply a series of voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit sodium currents.

    • Record the resulting currents using a patch-clamp amplifier and digitizer.

    • Establish a stable baseline recording in the external solution.

    • Perfuse the cell with the external solution containing various concentrations of this compound.

    • At each concentration, repeat the voltage-step protocol to record the modulated sodium currents. Note the changes in peak current amplitude, activation voltage, and inactivation kinetics.

  • Data Analysis:

    • Measure the peak inward sodium current at each voltage step for each compound concentration.

    • To determine EC50 for activation, measure the sustained current or tail current as a function of concentration.

    • Plot the concentration-response curve and fit it with a suitable equation (e.g., Hill equation) to calculate the EC50 or IC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Nav-expressing HEK293 Cells Giga_Seal Form Giga-Seal on Target Cell Cell_Culture->Giga_Seal Solutions Prepare Internal & External Solutions Solutions->Giga_Seal Compound_Prep Prepare this compound Stock Solutions Application Apply this compound (Varying Concentrations) Compound_Prep->Application Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Sodium Currents Whole_Cell->Baseline Baseline->Application Record_Modulated Record Modulated Sodium Currents Application->Record_Modulated Measure_Currents Measure Peak & Sustained Currents Record_Modulated->Measure_Currents Plot_Curve Plot Concentration- Response Curve Measure_Currents->Plot_Curve Calculate_EC50 Calculate EC50/IC50 Plot_Curve->Calculate_EC50

Caption: Experimental workflow for whole-cell patch-clamp analysis of sodium channel modulators.

References

Safety Operating Guide

Safe Disposal of Mesaconitine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling, chemical neutralization, and disposal of the highly toxic alkaloid, mesaconitine (B191843), are outlined below to ensure laboratory safety and environmental protection.

This compound, a diterpenoid alkaloid found in plants of the Aconitum genus, is a potent neurotoxin and cardiotoxin. Due to its acute toxicity, all materials contaminated with this compound must be treated as hazardous waste. Adherence to strict safety protocols and institutional guidelines is paramount. This guide provides a procedural framework for the proper disposal of this compound, including methods for chemical neutralization to reduce its toxicity prior to final disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to observe the following safety measures:

  • Consult with Environmental Health and Safety (EHS): Your institution's EHS department must be consulted for specific disposal protocols that comply with local, state, and federal regulations.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and mucous membranes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Spill Management: In the event of a spill, evacuate the area and restrict access. For liquid spills, use an absorbent material like vermiculite (B1170534) or sand. For solid spills, gently cover the material to avoid it becoming airborne before carefully collecting it into a labeled, sealed, chemical-resistant container.[1]

Standard Disposal Procedure for this compound Waste

All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous waste.

Step-by-Step Guidance:

  • Waste Identification and Labeling:

    • Clearly label a designated waste container with "Hazardous Waste" and the full chemical name, "this compound."[1]

    • If the waste is a mixture, list all constituents and their approximate concentrations.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[1]

  • Containerization:

    • Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container with a secure cap.[1]

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until collection by a licensed hazardous waste disposal company.[1]

Chemical Neutralization of this compound Waste

Research indicates that the toxicity of aconitine (B1665448) alkaloids like this compound can be significantly reduced through the hydrolysis of their ester groups.[1] This process can be facilitated by heating in an alkaline aqueous solution, which breaks down the toxic diester alkaloid into less toxic monoester and non-toxic amine-diterpenoid alkaloids. The following protocol outlines a method for the chemical neutralization of this compound waste.

Experimental Protocol: Alkaline Hydrolysis of this compound

This protocol is intended for the degradation of this compound in aqueous solutions for disposal purposes.

Materials:

  • This compound-contaminated aqueous waste

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • pH indicator strips or a pH meter

  • Heat-resistant, sealed reaction vessel

  • Heating mantle or water bath

  • Appropriate analytical equipment for verification (e.g., HPLC-MS/MS)

Procedure:

  • Preparation: In a chemical fume hood, carefully place the aqueous this compound waste into a heat-resistant reaction vessel.

  • Alkalinization: While stirring, slowly add the sodium hydroxide solution to the waste until the pH is between 10 and 12. Use a pH meter or pH strips to monitor the pH. Aconitine alkaloids are known to decompose at pH values above 10.

  • Heating: Securely seal the reaction vessel. Heat the solution to a temperature between 80°C and 100°C. Studies on related alkaloids show that hydrolysis is accelerated at elevated temperatures.

  • Reaction Time: Maintain the temperature for a minimum of 20 hours. Research on the hydrolysis of aconitine suggests that the process can be mostly completed within this timeframe.[2]

  • Cooling: After the reaction period, turn off the heat and allow the solution to cool to room temperature.

  • Neutralization: Once cooled, neutralize the solution by carefully adding an appropriate acid (e.g., hydrochloric acid) until the pH is between 6 and 8.

  • Verification of Degradation: Before the treated waste can be considered for disposal as non-hazardous (subject to EHS approval), the degradation of this compound must be verified.

    • Collect a sample of the treated waste.

    • Analyze the sample using a validated analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), to confirm the absence of this compound.[2][3] The limit of detection for such methods can be as low as 0.7 to 1.5 µg/L.[3]

  • Final Disposal: Once the absence of this compound is confirmed, consult with your EHS department for the final disposal procedure of the treated aqueous waste. The treated waste, even if neutralized, may still be subject to specific disposal regulations.

ParameterValue/RangeRationale
pH for Hydrolysis 10 - 12Aconitine alkaloids are unstable and decompose in alkaline conditions with a pH above 10.
Temperature 80°C - 100°CElevated temperatures accelerate the rate of hydrolysis.[4]
Reaction Time Minimum 20 hoursStudies on aconitine show that hydrolysis can be mostly completed within this timeframe.[2]
Verification Method HPLC-MS/MSA highly sensitive and specific method for detecting and quantifying this compound to confirm its degradation.[2][3]

Logical Workflow for this compound Disposal

Mesaconitine_Disposal_Workflow cluster_prep Initial Handling & Assessment cluster_waste_collection Waste Collection cluster_disposal_options Disposal Pathways cluster_neutralization_protocol Neutralization Protocol cluster_final_disposal Final Disposal PPE Wear Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood ConsultEHS Consult EHS Department FumeHood->ConsultEHS Segregate Segregate this compound Waste ConsultEHS->Segregate Label Label Container 'Hazardous Waste' Segregate->Label Containerize Use Leak-Proof Container Label->Containerize DirectDisposal Direct Disposal as Hazardous Waste Containerize->DirectDisposal ChemicalNeutralization Chemical Neutralization (Alkaline Hydrolysis) Containerize->ChemicalNeutralization Store Store in Secure Area DirectDisposal->Store Alkalinize Adjust pH to 10-12 ChemicalNeutralization->Alkalinize Heat Heat at 80-100°C for >20h Alkalinize->Heat CoolNeutralize Cool and Neutralize pH Heat->CoolNeutralize Verify Verify Degradation via HPLC-MS/MS CoolNeutralize->Verify Verify->Store If degradation is complete EHS_Pickup Arrange for EHS Pickup Store->EHS_Pickup

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Mesaconitine

Author: BenchChem Technical Support Team. Date: December 2025

Mesaconitine, a highly toxic diterpenoid alkaloid, demands rigorous safety protocols to protect researchers and laboratory personnel.[1][2] Its potent nature, with fatal consequences if swallowed or inhaled, necessitates a comprehensive understanding of appropriate personal protective equipment (PPE), handling procedures, and disposal methods.[3][4] This guide provides essential, step-by-step information to ensure the safe management of this compound in a laboratory setting.

Quantitative Toxicity Data

Understanding the acute toxicity of this compound is fundamental to appreciating the associated risks. The following table summarizes key toxicity values.

ParameterValueSpeciesRoute of AdministrationReference
Oral LD501 mg/kgMouseOral[5]
Oral LD501.9 mg/kgAnimalOral[6]
Intravenous LD500.068 mg/kgMouseIntravenous[6]
Half-life2.8 - 5.8 hoursHuman-[6][7]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE protocols is mandatory when handling this compound.

Body PartRequired PPEStandardPurpose
Hands Double-gloving with chemical-resistant nitrile gloves.ASTM F739To prevent skin contact and absorption. Change gloves frequently.[8][9]
Body Full-coverage lab coat or a chemical-resistant suit.EN ISO 27065To protect skin from accidental spills.[8][10]
Eyes Chemical safety goggles and a face shield.ANSI Z87.1 / EN 166To protect eyes and face from splashes and airborne particles.[8][10]
Respiratory Work within a certified chemical fume hood. For procedures outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.NIOSH/OSHATo prevent inhalation of airborne particles.[8][10]

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Solid Compound prep_spill->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate disp_solid Collect Solid Waste in Labeled Container handle_experiment->disp_solid disp_liquid Collect Liquid Waste in Labeled Container handle_experiment->disp_liquid cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe disp_ehs Arrange for EHS Pickup disp_solid->disp_ehs disp_liquid->disp_ehs

Caption: A flowchart illustrating the necessary steps for the safe handling of this compound.

Operational Plan: Handling and Experimental Procedures

All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[8]

Preparation:

  • Before handling, ensure all necessary PPE is worn correctly.[9]

  • Verify that the chemical fume hood is functioning correctly.[8]

  • Assemble all necessary equipment and have a chemical spill kit readily accessible.

Handling:

  • Weighing: Weigh the solid compound carefully within the fume hood to avoid generating dust.[8]

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.[8]

  • Experimental Conduct: Perform all experimental procedures within the fume hood.

Post-Handling:

  • Thoroughly decontaminate all work surfaces after use.

  • Remove PPE carefully to avoid contaminating yourself.

  • Wash hands thoroughly with soap and water after removing gloves.[3][10]

Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[3][11][12]

Waste Collection:

  • Solid Waste: Collect all contaminated solids (e.g., gloves, wipes, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[8][11]

  • Liquid Waste: Collect all unused solutions containing this compound in a separate, labeled, sealed, and appropriate hazardous waste container.[8][11]

Waste Storage and Disposal:

  • Store waste containers in a designated and secure hazardous waste accumulation area.[11]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[12]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[11][12]

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mesaconitine
Reactant of Route 2
Mesaconitine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.